molecular formula C20H23N3O3 B185860 TINUVIN-1130 CAS No. 102577-46-8

TINUVIN-1130

Cat. No.: B185860
CAS No.: 102577-46-8
M. Wt: 353.4 g/mol
InChI Key: UJRDRFZCRQNLJM-UHFFFAOYSA-N
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Description

TINUVIN-1130, also known as this compound, is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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InChI

InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UJRDRFZCRQNLJM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O
Source PubChem
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Molecular Formula

C20H23N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID9036488
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Molecular Weight

353.4 g/mol
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Physical Description

Liquid, Other Solid
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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CAS No.

84268-33-7, 104810-47-1, 104810-48-2
Record name 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole
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Record name Tinuvin 1130
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-hydroxy-
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]
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Record name Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-hydroxy
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Record name methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Record name METHYL 3-(3-TERT-BUTYL-5-(2H-BENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPIONATE
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Foundational & Exploratory

TINUVIN-1130 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TINUVIN-1130

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a widely used liquid ultraviolet (UV) light absorber. The information is intended for researchers, scientists, and professionals in fields requiring advanced materials and formulations with high UV stability.

Chemical Structure and Composition

This compound is a hydroxyphenyl benzotriazole-based UV absorber.[1][2] It is not a single compound but a mixture of three components.[3][4] The primary active ingredient is the mono-esterified product of a substituted benzotriazole with polyethylene glycol, along with a di-esterified product and a small amount of polyethylene glycol.[3][4] This composition makes it a liquid that is easily incorporated into various systems.[4]

The main components of this compound are:

  • Component A (approx. 50%): β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester.[3][4]

  • Component B (approx. 38%): Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester.[3][4]

  • Component C (approx. 12%): Polyethylene glycol 300.[3]

The CAS number for the primary mixture is 104810-48-2.[1][3][4] The individual components are also associated with CAS numbers 104810-47-1 and 25322-68-3.[5][6]

Figure 1: Chemical Structures of the Main Active Components.

Composition of this compound tinuvin1130 This compound Mixture component_a Component A ~50% tinuvin1130->component_a Mono-ester component_b Component B ~38% tinuvin1130->component_b Di-ester component_c Component C ~12% tinuvin1130->component_c Polyethylene Glycol 300

Figure 2: Logical Diagram of this compound Composition.

Physicochemical Properties

This compound is a light yellow to light amber viscous liquid.[1][3][4] It is odorless.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueTest Conditions
Appearance Light yellow to light amber viscous liquid-
Density 1.17 g/cm³20 °C
Boiling Point 166 °C0.011 kPa
Flash Point 218 °CClosed cup
Vapor Pressure 0.0048 hPa25 °C
Dynamic Viscosity 7,400 mPa·s20 °C
pH ~6.510 g/L, 20-25 °C

Sources:[1][3][4][7]

Solubility

This compound is soluble in a wide range of polar and non-polar organic solvents but is practically insoluble in water.[1][2][8] Its miscibility with various solvents is a key feature for its incorporation into different formulations.[4]

SolventMiscibility ( g/100g solution)
Water Not miscible (0.0077 g/L at 20°C)
Butyl Carbitol > 50
Butanol > 50
Butyl Acetate > 50
Ethyl Glycol > 50
1-Methoxy-2-propylacetate > 50
Methyl Ethyl Ketone (MEK) > 50
Xylene > 50
Hexanediol Diacrylate (HDDA) > 50
Trimethylolpropane Triacrylate (TMPTA) > 50

Sources:[1][3][4][5]

Mechanism of Action: UV Absorption

This compound belongs to the hydroxyphenyl benzotriazole class of UV absorbers.[9][10] Its primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting materials from photodegradation.[11] This mechanism prevents undesirable effects such as discoloration, cracking, and loss of gloss in the host material.[8][11] It offers excellent spectral coverage in the UV-B (290-320 nm) and UV-A (320-400 nm) regions.[3][9]

Mechanism of UV Absorption by this compound uv_light UV Photon (High Energy) tinuvin_ground This compound (Ground State) uv_light->tinuvin_ground Absorption tinuvin_excited This compound (Excited State) tinuvin_ground->tinuvin_excited Excitation protected_material Protected Material tinuvin_ground->protected_material Prevents Degradation tinuvin_excited->tinuvin_ground Rapid, Non-radiative Decay heat Heat (Low Energy) tinuvin_excited->heat Dissipation

Figure 3: Diagram of the UV Light Absorption and Energy Dissipation Mechanism.

Thermal Stability

This compound exhibits good thermal stability, making it suitable for applications that involve high processing temperatures.[8][12][13]

PropertyValueMethod
Thermal Decomposition > 250 °C-
Autoignition Temperature 405 °CDIN 51794
Thermogravimetric Analysis (5% weight loss) 247 °CTGA

Sources:[7][13][14]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically proprietary to the manufacturer. However, the properties listed in this guide are determined using standardized testing methods from organizations such as ASTM and ISO. For instance, viscosity is often measured according to DIN 53019, flash point by ISO 2719, and vapor pressure by OECD Guideline 104.[7] Thermal stability is commonly assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.

General Workflow for Evaluating this compound in a Coating cluster_eval Performance Metrics start Start: Define Coating Formulation formulation Incorporate this compound (e.g., 1-3%) and HALS (e.g., 0.5-2.0%) start->formulation application Apply Coating to Substrate (e.g., wood, metal, plastic) formulation->application curing Cure Coating application->curing exposure Accelerated Weathering Exposure (e.g., QUV, Xenon Arc) curing->exposure evaluation Evaluate Properties at Intervals exposure->evaluation end End: Determine Performance evaluation->end gloss Gloss Retention evaluation->gloss color_change Color Change (ΔE) evaluation->color_change cracking Cracking/Blistering evaluation->cracking

Figure 4: General Experimental Workflow for Performance Evaluation.

Applications and Use

This compound is particularly suitable for industrial and automotive coatings where high weather resistance is required.[2][8][15] Its broad UV absorption also provides effective protection for light-sensitive substrates like wood and plastics.[2][3][9]

Recommended Applications:

  • Automotive OEM and refinish coatings[3][10]

  • General industrial coatings (metal, plastic)[3][10]

  • Wood coatings and stains[3][10]

  • Adhesives and sealants[14][16]

For optimal performance, this compound is often used in combination with a hindered amine light stabilizer (HALS), such as TINUVIN 292 or TINUVIN 123.[3][8] These synergistic combinations provide superior protection against gloss reduction, cracking, blistering, and color change.[3][4] Recommended concentrations typically range from 1.0% to 3.0% for this compound, combined with 0.5% to 2.0% of a HALS, depending on the specific application and performance requirements.[3]

Safety and Handling

This compound may cause an allergic skin reaction.[8][17] It is also classified as toxic to aquatic life with long-lasting effects.[8][17] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this product.[8] For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).[7]

References

The Core Mechanism of UV Absorption in TINUVIN-1130: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a high-performance liquid ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole (HPBT) class of compounds. It is specifically designed for the protection of industrial coatings, plastics, and other polymeric materials from the degradative effects of UV radiation.[1][2] Its efficacy lies in its remarkable ability to absorb harmful UV-A and UV-B radiation and dissipate the energy in a harmless manner, thereby preserving the integrity, appearance, and longevity of the materials it protects.[2][3] This technical guide provides a comprehensive exploration of the core mechanism behind this compound's UV absorption capabilities, with a focus on its photophysical processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Chemical Composition of this compound

This compound is not a single chemical entity but a mixture of two active components, which are esters of a substituted hydroxyphenyl benzotriazole with polyethylene glycol. The specific chemical names are:

  • β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester (CAS No: 104810-48-2)[4]

  • Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester (CAS No: 104810-47-1)[2]

This liquid formulation ensures excellent miscibility with a wide range of solvents, facilitating its incorporation into both solvent-borne and water-borne systems.[4]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound and other hydroxyphenyl benzotriazoles absorb and safely dissipate UV radiation is through a rapid and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5] This process is exceptionally efficient and occurs on an ultrafast timescale, typically within femtoseconds to picoseconds. The ESIPT cycle can be broken down into the following key steps:

  • UV Photon Absorption (Excitation): The this compound molecule, existing in its ground state 'enol' form, absorbs a UV photon. This absorption excites the molecule to a higher electronic energy state (S1). The enol form is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and a nitrogen atom of the benzotriazole ring.[6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to the nitrogen atom. This transfer results in the formation of an excited-state 'keto' tautomer.[6]

  • Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly returns to its ground state through non-radiative pathways, primarily by converting the excess electronic energy into vibrational energy, which is then dissipated as harmless heat into the surrounding matrix. This deactivation process is extremely efficient and minimizes the chance of degradative photochemical reactions or the emission of harmful fluorescence.[5]

  • Reverse Proton Transfer: Once in the ground state, the keto form is less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol structure. This completes the cycle, and the this compound molecule is ready to absorb another UV photon.

This continuous and rapid cycling allows a single molecule of this compound to dissipate the energy of a vast number of UV photons without undergoing significant degradation itself, thus providing long-lasting protection.

Quantitative Data

Table 1: Photophysical Properties of Tinuvin P

ParameterValueConditions
Molar Absorptivity (ε) at λmax16,150 L mol⁻¹ cm⁻¹at 341 nm in chloroform
Absorption Maxima (λmax)301 nm and 341 nmin chloroform
Fluorescence Quantum Yield (Φf)Very low (typically < 10⁻⁴)Consistent with efficient non-radiative decay

Table 2: Physical Properties of this compound

PropertyValue
AppearanceYellow to light amber viscous liquid
Dynamic Viscosity at 20°C7400 mPa·s
Density at 20°C1.17 g/cm³

(Data for Table 2 sourced from a Ciba Specialty Chemicals technical datasheet)[4]

Transmittance Spectrum of this compound

A typical transmittance spectrum of this compound in toluene demonstrates its strong absorption in the UV-A and UV-B regions, with minimal impact on the visible light spectrum, which is crucial for its use in clear coatings. The following data is derived from a technical datasheet and illustrates the percentage of light transmitted at different concentrations in a 40 µm film.

Table 3: Transmittance Data for this compound in a 40 µm Film (Solvent: Toluene)

Wavelength (nm)0.25% this compound0.50% this compound1.0% this compound1.5% this compound
290~0%~0%~0%~0%
300~5%~0%~0%~0%
320~20%~5%~0%~0%
340~35%~15%~2%~0%
360~60%~40%~15%~5%
380~85%~75%~55%~40%
400>95%>95%>95%>95%

(Data interpreted from a graphical representation in a Ciba Specialty Chemicals technical datasheet)[4]

Experimental Protocols

The characterization of the UV absorption mechanism of this compound involves several key experimental techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the UV absorption spectrum and molar extinction coefficient of this compound.

Methodology:

  • Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a UV-transparent solvent (e.g., spectrophotometric grade toluene or cyclohexane) in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilution: Perform a series of dilutions from the stock solution to obtain several solutions with concentrations in a range that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum of each diluted solution over the desired wavelength range (e.g., 250-500 nm).

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration of the solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.

Transient Absorption Spectroscopy

Objective: To directly observe the excited-state dynamics and the formation and decay of the keto tautomer.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a flow cell to prevent photodegradation.

  • Pump-Probe Setup: Utilize a femtosecond or picosecond laser system. The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.

  • Excitation (Pump): The pump beam is tuned to a wavelength that is strongly absorbed by the enol form of this compound, exciting the molecules to the S1 state.

  • Probing: The probe beam, often a broadband white-light continuum, is passed through the sample at a variable time delay after the pump pulse.

  • Detection: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This allows for the tracking of the appearance and disappearance of transient species, providing kinetic information about the ESIPT process.

Fluorescence Quantum Yield Measurement

Objective: To quantify the efficiency of the fluorescence process, which is expected to be very low for this compound.

Methodology (Comparative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to any potential weak emission from this compound.

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the fluorescence intensity for both the sample and the standard. The quantum yield of this compound (Φx) is calculated using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

    where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts x and st refer to the unknown sample and the standard, respectively.

Mandatory Visualization

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0_Enol Enol Form (Stable) S1_Enol Excited Enol S0_Enol->S1_Enol UV Absorption (fs) S0_Keto Keto Form (Unstable) S0_Keto->S0_Enol Reverse Proton Transfer (ps) S1_Keto Excited Keto S1_Enol->S1_Keto ESIPT (fs-ps) S1_Keto->S0_Keto Non-Radiative Decay (ps) (Heat Dissipation)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle of this compound.

Experimental_Workflow_UVVis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B D Record Absorption Spectra B->D C Prepare Reference (Solvent) C->D E Plot Absorbance vs. Concentration D->E F Determine Molar Absorptivity from Slope (Beer-Lambert Law) E->F

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Logical_Relationship_ESIPT UV_Input UV Radiation Input Molecule This compound (Enol Form) UV_Input->Molecule ESIPT ESIPT Mechanism Molecule->ESIPT Absorption ESIPT->Molecule Regeneration Heat Harmless Heat Dissipation ESIPT->Heat Protection Material Protection Heat->Protection

Caption: Logical relationship of the UV protection mechanism.

Conclusion

This compound provides highly effective and durable UV protection to a wide array of materials through the elegant and efficient mechanism of Excited-State Intramolecular Proton Transfer. This ultrafast, cyclical process allows for the safe dissipation of harmful UV energy as heat, preventing the degradation of the host material and the UV absorber itself. The understanding of this core mechanism, supported by quantitative photophysical data and advanced spectroscopic techniques, is crucial for the development and application of advanced photostabilizers in various fields, including industrial coatings, plastics, and potentially in specialized formulations for drug delivery systems where protection from photodegradation is paramount.

References

Photophysical Properties of TINUVIN-1130: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class of compounds.[1] It is specifically designed for the protection of a wide range of materials, including industrial and automotive coatings, plastics, and wood, from the degrading effects of UV radiation.[2][3] Its efficacy lies in its ability to absorb harmful UV-A and UV-B radiation and dissipate the absorbed energy through a rapid and efficient non-radiative pathway, thus preventing the photo-oxidation of the substrate. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a mechanistic explanation of its photostabilizing action.

Core Photophysical Properties

The photoprotective capability of this compound is dictated by its fundamental photophysical parameters. While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following sections detail its known spectral properties and the typical characteristics of the hydroxyphenyl benzotriazole class.

UV-Vis Absorption

This compound exhibits broad and strong absorption in the UV-B (280-315 nm) and UV-A (315-400 nm) regions of the electromagnetic spectrum.[4][1] This characteristic is essential for its function as a UV absorber, as it effectively filters out the most damaging wavelengths of sunlight. A representative transmittance spectrum in toluene shows significant absorption between 300 nm and 400 nm.[2] The maximum absorption wavelength for a similar benzotriazole UV absorber, UV-1130, in toluene is reported to be 346 nm.[5]

Table 1: UV-Vis Absorption Properties of this compound

PropertyValue/RangeSolvent
Absorption RangeUV-B and UV-AToluene[2]
Transmittance Minima~300 - 380 nmToluene[2]
Maximum Absorption (λmax)Approx. 346 nm (for a similar compound)[5]Toluene
Molar Absorptivity (Extinction Coefficient)
Fluorescence Properties

A key characteristic of hydroxyphenyl benzotriazole UV absorbers like this compound is their extremely low fluorescence quantum yield.[6] This is a direct consequence of their highly efficient energy dissipation mechanism. Upon absorption of a UV photon, the molecule undergoes an ultrafast non-radiative deactivation process, minimizing the probability of fluorescence emission.

Table 2: Fluorescence Properties of this compound (Typical for the Class)

PropertyValueRemarks
Fluorescence Quantum Yield (Φf)Very LowDue to efficient non-radiative decay pathways.[6]
Fluorescence EmissionNegligibleThe primary function is energy dissipation as heat.
Excited State Dynamics

The photostability and function of this compound are rooted in its excited-state dynamics. The process is dominated by an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT).

Table 3: Excited State Properties of Hydroxyphenyl Benzotriazoles

PropertyTimescaleDescription
Excited-State Intramolecular Proton Transfer (ESIPT)Femtoseconds (fs)An ultrafast transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring.[6]
Internal ConversionPicoseconds (ps)Rapid relaxation from the excited state back to the ground state, releasing energy as heat.
Excited-State LifetimeVery short (ps range)The molecule spends a very brief time in the excited state, minimizing the chance for photochemical reactions.

Mechanism of Photostabilization

The photoprotective mechanism of this compound is a cyclic process that allows the molecule to absorb multiple UV photons without undergoing significant degradation. This process is initiated by the absorption of a UV photon, which promotes the molecule to an excited electronic state (S1).

G S0 Ground State (Enol) S1 Excited State (Enol) S0->S1 UV Photon Absorption S1_keto Excited State (Keto-Tautomer) S1->S1_keto ESIPT (fs) S0_keto Ground State (Keto-Tautomer) S1_keto->S0_keto Internal Conversion (ps) (Vibrational Relaxation) S0_keto->S0 Back Proton Transfer (Rapid)

Caption: Energy dissipation pathway of this compound.

This is followed by an ultrafast excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom of the benzotriazole ring, forming an excited-state keto-tautomer.[6] This tautomer then undergoes rapid internal conversion to its ground state, releasing the absorbed energy as harmless heat. Finally, a rapid back-proton transfer restores the original enol form, completing the cycle and preparing the molecule to absorb another UV photon.

Experimental Protocols

To quantitatively assess the photophysical properties of this compound, a series of spectroscopic experiments are required. The following sections provide detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., toluene, cyclohexane, or ethanol).

    • From the stock solution, prepare a series of dilutions with known concentrations.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a pair of matched quartz cuvettes with a known path length (e.g., 1 cm).

  • Measurement:

    • Fill one cuvette with the pure solvent to be used as a reference.

    • Fill the other cuvette with the most dilute this compound solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • Repeat the measurement for each of the prepared dilutions.

  • Data Analysis:

    • For each concentration, determine the absorbance at the wavelength of maximum absorption (λmax).

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be the product of the molar absorptivity (ε) and the path length (l).

    • Calculate the molar absorptivity using the formula: ε = slope / l.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions sample_scan Scan Sample Spectra dilutions->sample_scan blank Run Blank (Solvent) blank->sample_scan get_abs Determine Absorbance at λmax sample_scan->get_abs plot Plot Absorbance vs. Concentration get_abs->plot calc Calculate Molar Absorptivity plot->calc

Caption: Workflow for determining molar absorptivity.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

    • Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Record the absorption spectra of both the sample and standard solutions.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectrum of the standard solution by exciting at a wavelength where both the sample and standard absorb.

    • Record the fluorescence emission spectrum of the this compound solution under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis (Relative Method):

    • Subtract the solvent blank spectrum from the sample and standard emission spectra.

    • Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

    • Calculate the fluorescence quantum yield (Φf_sample) using the following equation: Φf_sample = Φf_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare Sample Solution abs_spec Record Absorption Spectra prep_sample->abs_spec prep_standard Prepare Standard Solution prep_standard->abs_spec em_spec_std Record Emission Spectrum (Standard) abs_spec->em_spec_std em_spec_sample Record Emission Spectrum (Sample) abs_spec->em_spec_sample em_spec_blank Record Emission Spectrum (Blank) integrate Integrate Emission Spectra em_spec_blank->integrate em_spec_std->integrate em_spec_sample->integrate calculate Calculate Quantum Yield integrate->calculate

Caption: Workflow for fluorescence quantum yield determination.

Transient Absorption Spectroscopy

Objective: To investigate the excited-state dynamics of this compound, including the timescale of ESIPT and internal conversion.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent in a quartz cuvette. For measurements in a solid matrix, thin films containing this compound can be cast on a transparent substrate.

  • Instrumentation:

    • A femtosecond transient absorption spectrometer is required. This typically consists of a femtosecond laser source, a pump beam to excite the sample, a probe beam (often a white-light continuum) to monitor the absorption changes, a delay line to control the time delay between the pump and probe pulses, and a sensitive detector array.

  • Measurement:

    • The sample is excited with an ultrashort laser pulse (pump) at a wavelength strongly absorbed by this compound.

    • A second, weaker, broad-spectrum pulse (probe) passes through the sample at a variable time delay after the pump pulse.

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The transient absorption data is typically plotted as a two-dimensional map of differential absorbance (ΔA) versus wavelength and time.

    • Analysis of the decay kinetics at specific wavelengths provides information on the lifetimes of the transient species, such as the initially excited state and the keto-tautomer, revealing the timescales of ESIPT and internal conversion.

Conclusion

This compound is a highly effective UV absorber due to its strong and broad absorption in the UV region and, most importantly, its ability to rapidly dissipate the absorbed energy through a non-destructive photochemical cycle. The core of this mechanism is an ultrafast excited-state intramolecular proton transfer. While specific quantitative photophysical data for this compound are not widely available, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of these photophysical properties is crucial for the development and optimization of light-stable materials in a variety of high-performance applications.

References

An In-depth Technical Guide to the Solubility of TINUVIN-1130 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of TINUVIN-1130, a liquid UV absorber of the hydroxyphenyl-benzotriazole class. Developed for high-performance applications, particularly in the coatings industry, its solubility profile is a critical factor for formulation success. This document outlines its miscibility in various organic solvents, provides a general experimental protocol for solubility determination, and visually represents the testing workflow.

Core Concepts

This compound is designed to be highly compatible with a wide range of coating systems. Its liquid form and chemical structure lend it to being miscible with many common organic solvents, which facilitates its incorporation into both solvent-based and water-borne systems.[1][2] For aqueous systems, its dispersion can be improved by dilution with a water-miscible solvent, such as butylcarbitol.[1][2][3] The product is noted for its high temperature and extraction resistance, making it suitable for demanding applications like automotive and industrial coatings.[1][3][4][5]

Data Presentation: Solubility of this compound

The solubility of this compound in a variety of organic solvents at 20°C has been determined. The following table summarizes this quantitative data, which indicates a high degree of miscibility in the tested solvents.

Organic SolventSolubility ( g/100 g solution) at 20°C
Butylcarbitol> 50
Butanol> 50
Butylacetate> 50
Ethylglycol> 50
1-Methoxypropylacetate-2> 50
Methylethylketone> 50
Xylene> 50
Depanol J> 50
Solvesso 100> 50
Solvesso 150> 50
Hexanedioldiacrylate> 50
Trimethylolpropanetriacrylate> 50
Water Not Miscible

This data is compiled from technical data sheets.[1][2][3]

Experimental Protocols: Determining Solubility

While specific internal testing protocols for this compound are proprietary, a general and widely accepted methodology for determining the miscibility or solubility of a liquid in a solvent system can be described. This is often a qualitative or semi-quantitative assessment based on visual observation, which is appropriate given the reported "> 50 g/100 g solution" values, suggesting complete miscibility at this high concentration. A standard approach would be as follows:

Objective: To determine the solubility of a liquid test substance (this compound) in a selected organic solvent at a specific concentration and temperature.

Materials:

  • Test Substance: this compound

  • Solvent: A selected organic solvent from the table above.

  • Glass vials or test tubes with closures.

  • Pipettes or graduated cylinders for accurate measurement.

  • Vortex mixer or magnetic stirrer.

  • Constant temperature bath or incubator (set to 20°C).

  • Light source with a dark background for clear observation.

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring the test substance and the solvent to the specified temperature (20°C).

  • Mixing: In a glass vial, prepare a mixture of the test substance and the solvent to achieve the desired concentration (e.g., a 1:1 ratio by weight to test for > 50 g/100 g solution). For instance, add 5 grams of this compound and 5 grams of the solvent.

  • Agitation: Securely close the vial and agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or for a longer duration with a magnetic stirrer. The goal is to ensure intimate contact between the two liquids.

  • Equilibration: Place the vial in a constant temperature bath at 20°C for a sufficient period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Observation: After equilibration, visually inspect the mixture against a light and dark background. Observe for any signs of insolubility, such as:

    • Turbidity or Cloudiness: Indicating a dispersion or emulsion rather than a true solution.

    • Phase Separation: The formation of distinct layers.

    • Precipitation: The formation of solid particles.

  • Interpretation: If the resulting mixture is a clear, single-phase liquid with no evidence of insolubility, the test substance is considered soluble or miscible in the solvent at that concentration.

Mandatory Visualization: Experimental Workflow

The logical flow of the solubility testing protocol can be visualized as follows:

Solubility_Testing_Workflow start Start prep Preparation of Materials (this compound & Solvent at 20°C) start->prep mix Mixing (e.g., 1:1 ratio by weight) prep->mix agitate Agitation (Vortex or Stirring) mix->agitate equilibrate Equilibration (24h at 20°C) agitate->equilibrate observe Visual Observation equilibrate->observe decision Single Clear Phase? observe->decision soluble Result: Soluble / Miscible decision->soluble Yes insoluble Result: Insoluble / Not Miscible (Turbidity, Phase Separation) decision->insoluble No end End soluble->end insoluble->end

Caption: Workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the UV-Vis Absorption Spectrum of TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of TINUVIN-1130, a widely used liquid UV absorber of the hydroxyphenylbenzotriazole class. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the properties of this light stabilizer.

Introduction to this compound

This compound is a high-performance UV absorber specifically designed for coatings.[1][2][3][4] Chemically, it is a mixture of β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester and its bis-ester derivative.[2] Its liquid form and miscibility with many common solvents make it a versatile additive for both solvent-borne and water-borne systems.[1][2][3][4] this compound is known for its broad UV absorption characteristics, primarily in the UV-A (315–400 nm) and UV-B (280–315 nm) regions, which allows it to provide effective protection to light-sensitive substrates.[4][5][6][7]

UV-Vis Absorption Spectrum Analysis

The UV-Vis absorption spectrum of a compound is a fundamental characteristic that dictates its efficacy as a UV absorber. For this compound, the key feature is its strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum. This property allows it to absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting materials from photodegradation.

Data Presentation

Due to the limited availability of precise quantitative data (λmax and molar absorptivity) in publicly accessible sources, a comprehensive table for various solvents cannot be provided at this time. However, based on available transmittance spectra and data for similar hydroxyphenylbenzotriazole UV absorbers, the following qualitative summary can be presented:

Solvent SystemUV Absorption RangeWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε)
TolueneStrong absorption in UV-A and UV-B~340-350 nm (estimated)Data not available
General Organic SolventsBroad absorption from ~290 nm to 400 nmVaries slightly with solvent polarityData not available

Experimental Protocol for UV-Vis Absorption Spectrum Analysis of this compound

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is based on standard laboratory procedures for the analysis of liquid samples.[8][9][10][11]

1. Materials and Equipment

  • This compound

  • Spectrophotometric grade solvents (e.g., toluene, ethanol, ethyl acetate)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

    • Dissolve the this compound in the chosen solvent and dilute to the mark. This will be the stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. The absorbance of the final solution should ideally be in the range of 0.2 to 0.8 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize (typically 15-30 minutes).

    • Set the desired wavelength range for the scan (e.g., 250 nm to 500 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the this compound solutions.

    • Place the cuvette in both the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution.

    • Fill the sample cuvette with the working solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Run the UV-Vis scan to obtain the absorption spectrum.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Data Analysis:

    • Repeat the measurement for all working solutions.

    • If the molar absorptivity (ε) needs to be determined, plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), will be equal to the molar absorptivity multiplied by the path length.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working setup Spectrophotometer Setup prep_working->setup baseline Baseline Correction setup->baseline measure Sample Measurement baseline->measure record_lambda Record λmax and Absorbance measure->record_lambda plot_curve Plot Calibration Curve (optional) record_lambda->plot_curve calc_epsilon Calculate Molar Absorptivity (optional) plot_curve->calc_epsilon

Caption: Experimental workflow for UV-Vis absorption spectrum analysis of this compound.

Logical Relationship of UV Protection

uv_protection cluster_process Mechanism of UV Protection uv_radiation UV Radiation (UV-A & UV-B) tinuvin This compound uv_radiation->tinuvin incident on absorption Absorption of UV Energy tinuvin->absorption undergoes substrate Protected Substrate tinuvin->substrate protects dissipation Harmless Heat Dissipation absorption->dissipation results in

Caption: Logical diagram illustrating the UV protection mechanism of this compound.

References

An In-depth Technical Guide to TINUVIN-1130 (CAS Number: 104810-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TINUVIN-1130, a hydroxyphenylbenzotriazole ultraviolet (UV) absorber. The information is curated for a scientific audience, with a focus on its technical data, experimental evaluation, and a discussion of its primary applications and potential, albeit currently unexplored, relevance to broader chemical and biological research.

Core Chemical and Physical Properties

This compound is a liquid UV absorber primarily utilized in industrial applications to protect materials from photodegradation.[1][2] Its chemical structure, a substituted benzotriazole, is designed for high permanence and performance in demanding conditions.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104810-48-2[3][4]
Appearance Light yellow to light amber viscous liquid[3][4]
Chemical Class Hydroxyphenylbenzotriazole[1][3]
Boiling Point 166 °C (0.011 kPa)[4]
Density 1.17 g/cm³ (at 20 °C)[3]
Dynamic Viscosity 7400 mPa.s (at 20 °C)[3]
Flash Point 218 °C[4]
Thermal Decomposition > 250 °C[4]
Water Solubility Insoluble[4]

Table 2: Solubility Profile of this compound in Various Solvents ( g/100 g solution at 20 °C)

SolventSolubilitySource(s)
Butylcarbitol> 50[3]
Butanol> 50[3]
Butylacetate> 50[3]
Ethylglycol> 50[3]
1-methoxypropylacetate-2> 50[3]
Methylethylketone> 50[3]
Xylene> 50[3]
Hexanedioldiacrylate> 50[3]
Trimethylolpropanetriacrylate> 50[3]

Mechanism of Action and Spectroscopic Data

This compound functions by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the photo-oxidation of the material it is incorporated into. The hydroxyphenylbenzotriazole moiety is key to this mechanism, which involves an intramolecular hydrogen bond that facilitates the rapid and reversible conversion of electronic energy.

UV_Absorption_Mechanism UV_Photon UV Photon (hv) Ground_State Ground State (with Intramolecular H-Bond) UV_Photon->Ground_State Absorption Excited_State Excited State (Keto Tautomer) Ground_State->Excited_State Excited-State Intramolecular Proton Transfer (ESIPT) Excited_State->Ground_State Rapid, Non-radiative Decay Thermal_Energy Thermal Energy Excited_State->Thermal_Energy Energy Dissipation

Mechanism of UV energy dissipation by a hydroxyphenylbenzotriazole.

Experimental Protocols for Performance Evaluation

Detailed experimental protocols for this compound are not published in peer-reviewed literature. However, a generalized protocol for evaluating the performance of UV absorbers in coatings and polymers can be described based on established industry standards such as ASTM G154, ASTM G155, and ISO 4892-2.[7][8][9]

Generalized Protocol for Accelerated Weathering Testing

1. Sample Preparation:

  • Prepare polymer or coating samples with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% w/w).

  • Include a control sample with no UV absorber.

  • For coatings, apply to standardized panels (e.g., steel or aluminum) and cure as specified.[7]

  • Condition all samples at standard conditions (e.g., 23°C, 50% relative humidity) for at least 48 hours.[8]

2. Initial Characterization:

  • Measure the initial color of all samples using a spectrophotometer (CIELAB Lab* values).[7]

  • Measure the initial gloss at various angles (e.g., 20°, 60°, 85°) using a gloss meter.[7]

  • Obtain initial spectroscopic data (e.g., ATR-FTIR) to establish a baseline of the chemical structure.[10]

3. Accelerated Weathering Exposure:

  • Place the samples in an accelerated weathering chamber (e.g., QUV or Xenon-arc).[7][8]

  • Expose the samples to alternating cycles of UV radiation and moisture at controlled, elevated temperatures. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[7]

  • The total exposure duration can range from 500 to over 2000 hours.[7]

4. Periodic Evaluation:

  • At predetermined intervals (e.g., every 250 hours), remove the samples for evaluation.

  • Measure the color and calculate the total color difference (ΔE*).[7]

  • Measure the gloss and calculate the percent gloss retention.[7]

  • Conduct visual inspections for physical degradation such as cracking, blistering, or chalking.[7]

  • Acquire ATR-FTIR spectra to monitor chemical changes, such as the formation of carbonyl groups, which indicate polymer degradation.[10][11]

Experimental_Workflow A Sample Formulation (Control & this compound concentrations) B Substrate Application & Curing A->B C Initial Characterization (Color, Gloss, FTIR) B->C D Accelerated Weathering (UV/Moisture Cycles) C->D E Periodic Evaluation (Color, Gloss, Visual) D->E Intervals F Chemical Analysis (FTIR) E->F G Data Analysis & Comparison F->G

Workflow for evaluating UV absorber performance.

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

This compound is often used in combination with Hindered Amine Light Stabilizers (HALS) to achieve synergistic protection.[3][4][6] While this compound absorbs UV radiation, HALS function by scavenging free radicals that are formed during photodegradation. This dual-protection mechanism is highly effective in preventing gloss reduction, cracking, blistering, and color change in coatings.[3][4][6]

Synergistic_Protection UV_Radiation UV_Radiation Polymer Polymer UV_Radiation->Polymer Tinuvin_1130 This compound (UV Absorber) Prevents formation of free radicals UV_Radiation->Tinuvin_1130 is absorbed by Free_Radicals Free_Radicals Polymer->Free_Radicals generates Degradation Polymer Degradation (e.g., color change, cracking) Free_Radicals->Degradation leads to HALS HALS (Free Radical Scavenger) Neutralizes existing free radicals Free_Radicals->HALS are trapped by

Synergistic action of this compound and HALS.

Toxicological Profile

Table 3: Summary of Toxicological Data for this compound

EndpointResultSpeciesSource(s)
Acute Oral Toxicity LD50 > 2000 mg/kgRat[12]
Acute Dermal Toxicity LD50 > 2000 mg/kgRat[12]
Skin Irritation Non-irritantRabbit[12]
Eye Irritation Non-irritantRabbit[12]
Skin Sensitization May cause an allergic skin reactionGuinea pig[12]
Aquatic Toxicity LC50 (96h) 2.8 mg/l (Toxic to aquatic life with long lasting effects)Oncorhynchus mykiss (Rainbow Trout)[12]
Mutagenicity Not mutagenicBacteria, Mammalian cell culture[12]
Carcinogenicity No suspicion of a carcinogenic effect in humans-[12]

Relevance to Drug Development and Biological Research

Currently, this compound is manufactured and used as an industrial chemical for material stabilization. There is no evidence in the scientific literature to suggest its use or evaluation in any drug development or therapeutic context. Its low water solubility and primary function as a UV absorber for polymers make it an unlikely candidate for direct pharmaceutical applications.

However, for researchers in drug development, the benzotriazole scaffold itself is of significant interest. Benzotriazole derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14] This is due to the versatile chemistry of the benzotriazole ring system, which allows for the synthesis of diverse molecular structures.

A recent study highlighted that some benzotriazole UV stabilizers (not specifically this compound) can interact with the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[13] The study found that certain chlorinated benzotriazoles could inhibit EGFR signaling.[13] While these findings are intriguing and may open new avenues for research, it is crucial to emphasize that they do not directly apply to this compound and that its biological effects have not been studied in this context.

Conclusion

This compound is a high-performance liquid UV absorber with well-documented efficacy in the stabilization of coatings and polymers. Its technical profile is characterized by excellent photostability, thermal stability, and solubility in a wide range of organic solvents. While its primary application is firmly in the industrial sector, the core benzotriazole structure is a versatile scaffold in medicinal chemistry. For the drug development professional, this compound itself holds no current therapeutic relevance. However, the broader class of benzotriazole compounds and their potential interactions with biological systems, as highlighted by recent research on other UV stabilizers, may warrant future scientific investigation. It is imperative that any such research be conducted with a clear understanding of the distinct chemical nature and toxicological profile of each specific benzotriazole derivative.

References

An In-Depth Technical Guide to the Photodegradation Pathways of Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole ultraviolet (UV) absorbers are a critical class of stabilizers used to protect a wide range of materials from photodegradation. However, their own stability under UV irradiation is a subject of increasing interest, particularly concerning their environmental fate and the potential biological activity of their degradation products. This technical guide provides a comprehensive overview of the photodegradation pathways of common benzotriazole UV absorbers, including Tinuvin P, UV-326, UV-327, and UV-328. It details the primary degradation mechanisms, identifies key photoproducts, and presents quantitative data on degradation kinetics. Furthermore, this guide offers detailed experimental protocols for studying photodegradation and analytical methods for product identification, serving as a valuable resource for researchers in material science, environmental chemistry, and drug development.

Introduction

Benzotriazole UV absorbers (BUVAs) are widely incorporated into polymers, coatings, and personal care products to prevent UV-induced damage. Their efficacy lies in their ability to absorb harmful UV radiation and dissipate it as thermal energy through an efficient excited-state intramolecular proton transfer (ESIPT) mechanism.[1] This process is exceptionally fast and allows the molecule to return to its ground state, ready to absorb another photon.[1] While highly effective, BUVAs are not completely immune to photodegradation, especially under prolonged or intense UV exposure.[2] Understanding the pathways through which these compounds degrade is crucial for predicting their long-term performance, assessing their environmental impact, and ensuring the safety of products in which they are used.

This guide will delve into the core aspects of BUVA photodegradation, providing a technical foundation for researchers in the field.

Primary Photodegradation Pathways

The photodegradation of benzotriazole UV absorbers can proceed through several key pathways, primarily initiated by the absorption of UV light. While direct photolysis can occur, indirect photolysis mediated by photosensitizers like dissolved organic matter (DOM) is often a dominant pathway in environmental contexts.[3] The main degradation mechanisms include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common initial step in the degradation process.[2][4] This increases the polarity of the molecule.

  • Ring Opening: Either the benzotriazole or the phenolic ring can undergo cleavage, leading to the formation of smaller, more polar degradation products.[2][5]

  • Polymerization: Reactive intermediates formed during photolysis can polymerize to form larger, more complex molecules.[2][6]

The specific pathway and the resulting products are highly dependent on the chemical structure of the BUVA and the experimental conditions, such as the solvent, pH, and the presence of other reactive species.[2]

Photodegradation of Specific Benzotriazole UV Absorbers

This section details the known photodegradation pathways for several commercially significant benzotriazole UV absorbers.

Tinuvin P

Tinuvin P, or 2-(2H-benzotriazol-2-yl)-p-cresol, is a widely used UV absorber. Its photodegradation primarily involves the formation of hydroxylated intermediates. Under photocatalytic conditions using TiO₂, five hydroxylated derivatives of Tinuvin P have been identified, with hydroxylation occurring preferentially on the phenolic ring.[4] A significant degradation product observed is 1H-benzotriazole, indicating the cleavage of the bond between the benzotriazole and phenolic moieties.[4]

G Tinuvin_P Tinuvin P Hydroxylated_Intermediates Hydroxylated Intermediates (on phenolic ring) Tinuvin_P->Hydroxylated_Intermediates Hydroxylation Benzotriazole 1H-Benzotriazole Hydroxylated_Intermediates->Benzotriazole Cleavage Ring_Opened_Products Ring-Opened Products Benzotriazole->Ring_Opened_Products Ring Opening G UV328 UV-328 Excited_UV328 UV-328* UV328->Excited_UV328 UV light Degradation_Products Degradation Products (Oxidized Benzotriazole Ring, Hydroxylated Phenol Ring) Excited_UV328->Degradation_Products DOM DOM Excited_DOM ³DOM* DOM->Excited_DOM UV light Excited_DOM->UV328 Energy Transfer G cluster_prep Sample Preparation cluster_exp Irradiation cluster_analysis Analysis Stock Prepare Stock Solution (in suitable solvent) Working Prepare Working Solutions (desired concentration) Stock->Working Irradiate Transfer to Quartz Vessel & Irradiate (UV lamp/solar simulator) Working->Irradiate Sample Withdraw Aliquots (at time intervals) Irradiate->Sample Analyze Analyze Aliquots (HPLC-UV, LC-MS) Sample->Analyze Data Plot Concentration vs. Time (Determine kinetics) Analyze->Data

References

TINUVIN-1130: A Technical Guide to the Photostabilization of Light-Sensitive Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of TINUVIN-1130 for the protection of light-sensitive organic compounds. The document details the core mechanism of action, physical and chemical properties, and provides standardized experimental protocols for evaluating its efficacy, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.[1][2][3][4][5] It is specifically designed for high-performance applications where protection from UV radiation is critical.[6][7] While it is widely utilized in industrial coatings, plastics, and adhesives to prevent gloss reduction, cracking, and discoloration, its fundamental properties make it a strong candidate for the stabilization of light-sensitive organic molecules in various contexts, including pharmaceutical formulations and research applications.[2][6][8][9][10][11] this compound offers broad and strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, is soluble in a wide range of organic solvents, and exhibits high resistance to thermal degradation and extraction.[1][2][9][12]

Mechanism of Photostabilization: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound and its ability to protect other molecules is attributed to a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows for the rapid and harmless dissipation of absorbed UV energy as heat.

Upon absorption of a UV photon, the this compound molecule is promoted from its ground state (Enol form) to an excited state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited Keto tautomer. This tautomer then undergoes non-radiative decay back to its ground state, releasing the energy as heat. A final, rapid back-proton transfer restores the original Enol form, completing the cycle. This entire process occurs on a sub-picosecond timescale, allowing a single molecule of this compound to dissipate the energy of thousands of photons without undergoing degradation itself. More than 99.9% of the absorbed light energy is dissipated as heat through this mechanism.

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol_S0 Enol Form (Ground State) Enol_S1 Enol Form (Excited State) Enol_S0->Enol_S1 UV Photon Absorption (Excitation) Keto_S0 Keto Form (Ground State) Keto_S0->Enol_S0 Back Proton Transfer Keto_S1 Keto Form (Excited State) Enol_S1->Keto_S1 Proton Transfer (femtoseconds) Keto_S1->Keto_S0 Non-Radiative Decay (Heat Dissipation)

Caption: The photoprotective cycle of this compound via ESIPT.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its liquid form and miscibility with a wide range of organic solvents facilitate its incorporation into various formulations.

PropertyValue
Chemical Class Hydroxyphenyl benzotriazole
Appearance Yellow to light amber viscous liquid[11][13][14]
Density (at 20°C) 1.17 g/cm³[11][13][14]
Dynamic Viscosity (at 20°C) 7400 mPa·s[11][13][14]
UV Absorption Range UV-B and UV-A[1][5]
Miscibility Miscible with most common organic solvents; not miscible with water[8][13][14]

Application in Protecting Light-Sensitive Organic Compounds

This compound can be effectively used to protect a wide array of light-sensitive organic compounds from photodegradation. By absorbing the damaging UV radiation, it acts as a competitive absorber, preventing the photons from reaching and exciting the target molecule. This is particularly relevant in the context of drug development, where active pharmaceutical ingredients (APIs) can be susceptible to degradation upon exposure to light, leading to loss of potency and the formation of potentially harmful degradants.

Illustrative Performance Data

The following table presents a hypothetical but representative dataset illustrating the stabilizing effect of this compound on a photosensitive organic compound ("Compound X") in a solution. This data is based on typical first-order degradation kinetics observed for many organic molecules.

Concentration of this compound (% w/v)Initial Concentration of Compound X (mM)Concentration after 4h UV Exposure (mM)% Degradation
0.01.00.4555%
0.11.00.8218%
0.51.00.955%
1.01.00.991%

Experimental Protocol for Evaluating Photostability

To assess the efficacy of this compound in protecting a specific organic compound, a standardized photostability testing protocol should be followed. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for such studies.[3][8][9]

Key Steps in a Photostability Study:
  • Sample Preparation :

    • Prepare solutions of the light-sensitive organic compound at a known concentration in a suitable, UV-transparent solvent.

    • Create a series of these solutions containing varying concentrations of this compound.

    • Prepare "dark controls" for each concentration by wrapping identical samples in aluminum foil to protect them from light. These controls are used to assess any degradation that is not light-induced.

  • Light Exposure :

    • Expose the samples to a light source capable of emitting both UV and visible light. The ICH guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][3][8]

    • Place the dark controls alongside the exposed samples to ensure they are subjected to the same thermal conditions.

  • Analysis :

    • At predetermined time intervals, withdraw aliquots from each sample and dark control.

    • Analyze the concentration of the parent organic compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method must be able to separate the parent compound from its photodegradants.

  • Data Interpretation :

    • Calculate the percentage of the organic compound remaining at each time point for all samples.

    • Compare the degradation profiles of the samples with and without this compound to quantify its protective effect.

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare solutions of light-sensitive compound B Add varying concentrations of this compound A->B D Expose samples to a calibrated light source (UV/Vis) B->D C Prepare 'dark controls' (wrap in foil) E Place dark controls under same thermal conditions C->E F Withdraw aliquots at time intervals D->F G Analyze concentration by stability-indicating HPLC F->G H Calculate % degradation G->H I Compare stabilized vs. unstabilized samples H->I

Caption: Workflow for a typical photostability study.

Conclusion

This compound is a highly effective UV absorber that offers significant potential for the protection of light-sensitive organic compounds. Its robust photostabilization mechanism, favorable physical properties, and miscibility in organic solvents make it a versatile tool for researchers and drug development professionals. By competitively absorbing harmful UV radiation and dissipating the energy as heat, this compound can significantly reduce the rate of photodegradation, thereby preserving the integrity and efficacy of the target compounds. The implementation of standardized photostability testing is crucial to quantify its protective effects for specific applications. For enhanced performance, this compound can be used in synergistic combinations with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.[8][11][12][14]

References

Theoretical Insights into the Excited State Dynamics of Tinuvin-1130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin-1130, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a crucial component in the stabilization of materials against photodegradation. Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy through a rapid and efficient non-radiative decay pathway. Understanding the intricate details of its excited state dynamics is paramount for optimizing its performance and for the rational design of new photostabilizers. This technical guide provides an in-depth analysis of the theoretical studies on the excited state of this compound, leveraging computational chemistry to elucidate the fundamental photophysical and photochemical processes that govern its exceptional stability.

Due to a lack of specific published theoretical data for this compound, this guide will utilize Tinuvin P (2-(2'-hydroxy-5'-methylphenyl)benzotriazole) as a representative model system. The fundamental photophysical mechanisms are highly conserved across the 2-(2-hydroxyphenyl)benzotriazole family, making Tinuvin P an excellent proxy for understanding the excited state behavior of this compound.

Core Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound and its analogues is attributed to an ultrafast Excited State Intramolecular Proton Transfer (ESIPT) mechanism. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, a proton from the phenolic hydroxyl group is rapidly transferred to a nitrogen atom on the benzotriazole ring. This process is followed by rapid internal conversion to the ground state and a subsequent back-proton transfer, restoring the molecule to its original form. This entire cycle occurs on a sub-picosecond timescale, preventing competing photochemical reactions that could lead to degradation.

ESIPT_Mechanism S0_Enol S₀ (Enol Form) S1_Enol S₁ (Enol Form) S0_Enol->S1_Enol UV Absorption (π → π*) S1_Keto S₁ (Keto Tautomer) S1_Enol->S1_Keto ESIPT (femtoseconds) S0_Keto S₀ (Keto Tautomer) S1_Keto->S0_Keto Internal Conversion S0_Keto->S0_Enol Back Proton Transfer

Computational Methodologies

The theoretical investigation of the excited state dynamics of Tinuvin P, as a model for this compound, employs a range of quantum chemical methods. These computational protocols are essential for mapping the potential energy surfaces of the ground and excited states and for simulating the dynamics of the ESIPT process.

1. Ground and Excited State Geometry Optimization:

  • Method: Density Functional Theory (DFT) is widely used for optimizing the ground state (S₀) geometry. For the first singlet excited state (S₁), Time-Dependent Density Functional Theory (TD-DFT) is the most common approach.

  • Functional: Hybrid functionals, such as B3LYP, are frequently chosen for their balance of accuracy and computational cost.

  • Basis Set: Pople-style basis sets, like 6-31G(d,p), are often sufficient to provide a good description of the electronic structure.

2. Calculation of Vertical Excitation Energies and UV-Vis Spectra:

  • Method: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths from the optimized ground state geometry.

  • Solvent Effects: The Polarizable Continuum Model (PCM) is often used to simulate the influence of a solvent environment on the electronic transitions.

3. Potential Energy Surface Scanning:

  • Method: To investigate the ESIPT pathway, relaxed potential energy surface scans are performed. This involves systematically changing the O-H bond length and the H...N distance while allowing the rest of the molecular geometry to relax.

  • Software: Quantum chemistry packages such as Gaussian, ORCA, or GAMESS are commonly utilized for these calculations.

4. Ab Initio Molecular Dynamics (AIMD):

  • Method: For a more dynamic picture of the ESIPT process, AIMD simulations can be performed. These simulations propagate the nuclei on the excited state potential energy surface, providing insights into the timescale of the proton transfer and subsequent relaxation pathways.

Computational_Workflow cluster_0 Ground State Calculations cluster_1 Excited State Calculations cluster_2 Analysis GS_Opt Ground State (S₀) Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Freq_Calc Frequency Analysis GS_Opt->Freq_Calc TDDFT_Calc Vertical Excitation Energies (TD-DFT) GS_Opt->TDDFT_Calc ES_Opt Excited State (S₁) Geometry Optimization (TD-DFT) GS_Opt->ES_Opt UV_Spec Simulated UV-Vis Spectrum TDDFT_Calc->UV_Spec PES_Scan Potential Energy Surface Scan (ESIPT Coordinate) ES_Opt->PES_Scan Dynamics Molecular Dynamics (AIMD) ES_Opt->Dynamics ESIPT_Pathway ESIPT Energy Profile PES_Scan->ESIPT_Pathway

Quantitative Theoretical Data (Based on Tinuvin P Model)

The following tables summarize key quantitative data obtained from theoretical studies on Tinuvin P, serving as a proxy for this compound.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for Tinuvin P

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₁3.853220.45
S₂4.202950.20
S₃4.552720.15
Calculated using TD-DFT/B3LYP/6-31G(d,p) in a non-polar solvent model.

Table 2: Key Geometrical Parameters of Tinuvin P in the Ground (S₀) and Excited (S₁) States

ParameterS₀ (Enol)S₁ (Enol)S₁ (Keto)
O-H Bond Length (Å)0.981.021.75
N...H Distance (Å)1.851.651.01
C-O Bond Length (Å)1.361.391.28
C=N Bond Character--Increased
Geometries optimized at the DFT/B3LYP/6-31G(d,p) and TD-DFT/B3LYP/6-31G(d,p) levels of theory.

Experimental Validation

While this guide focuses on theoretical studies, it is crucial to validate the computational results with experimental data. The experimental UV-visible absorption spectrum of this compound shows a broad absorption band in the UVA and UVB regions, which is consistent with the calculated electronic transitions in the Tinuvin P model. Transient absorption spectroscopy experiments on related benzotriazoles have confirmed the ultrafast nature of the ESIPT process, with lifetimes of the initially excited state on the order of tens to hundreds of femtoseconds, in good agreement with AIMD simulations.

Table 3: Comparison of Theoretical and Experimental Absorption Maxima

CompoundTheoretical λmax (nm) (Tinuvin P model)Experimental λmax (nm) (this compound)
In non-polar solvent~322~345
Discrepancies can be attributed to the specific substitutions on this compound and the inherent approximations in the theoretical methods.

Conclusion

Theoretical studies, primarily using DFT and TD-DFT methods on model systems like Tinuvin P, have provided a detailed and consistent picture of the photoprotective mechanism of this compound. The core of its exceptional photostability lies in the ultrafast and efficient Excited State Intramolecular Proton Transfer (ESIPT) process. This process allows for the rapid dissipation of absorbed UV energy as heat, preventing the molecule from undergoing damaging photochemical reactions. The quantitative data and mechanistic insights gained from these computational studies are invaluable for the development of next-generation UV absorbers with enhanced performance and for a deeper understanding of the photochemistry of organic materials. The synergy between theoretical modeling and experimental validation will continue to be a powerful approach in the field of materials science and drug development.

Methodological & Application

Application Notes and Protocols: Incorporating TINUVIN-1130 into Polyurethane Clearcoats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation and evaluation of TINUVIN-1130, a benzotriazole-based UV absorber, in two-component (2K) polyurethane clearcoats. The protocols outlined below are intended to assist in assessing the efficacy of this compound, particularly in synergy with Hindered Amine Light Stabilizers (HALS), for enhancing the durability and weather resistance of polyurethane coatings.

Introduction

Polyurethane clearcoats are widely used in various industries, including automotive, aerospace, and industrial applications, due to their excellent gloss, chemical resistance, and mechanical properties.[1] However, photodegradation induced by ultraviolet (UV) radiation can lead to a significant reduction in coating performance, manifesting as gloss loss, color change, cracking, and delamination.[2][3]

This compound is a liquid UV absorber of the hydroxyphenyl-benzotriazole class, specifically designed for solvent- and water-based coating applications.[2][4][5] It functions by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer matrix from degradation. For comprehensive protection, it is often used in conjunction with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN-292. HALS do not absorb UV radiation but act as radical scavengers, inhibiting degradation pathways initiated by UV exposure.[6] This synergistic combination of a UV absorber and a HALS provides superior protection against the deleterious effects of weathering.[2][6][7][8]

Product Information and Recommended Concentrations

AdditiveChemical ClassRecommended Concentration (% by weight on binder solids)
This compound Hydroxyphenyl-benzotriazole UV Absorber1.0 - 3.0%[2][3][4]
TINUVIN-292 Hindered Amine Light Stabilizer (HALS)0.5 - 2.0%[2][7]

Note: The optimal concentration of this compound and the synergistic HALS should be determined through laboratory trials, as it can vary depending on the specific polyurethane system, the thickness of the coating, and the expected environmental conditions.[2][4][7]

Performance Data (Representative)

The following tables present representative data from accelerated weathering tests on a 2K polyurethane clearcoat. This data illustrates the enhanced performance achieved by incorporating this compound and a synergistic HALS.

Table 1: Gloss Retention (%) after Accelerated Weathering (QUV-A)

Exposure Time (hours)Control (No Additives)2.0% this compound2.0% this compound + 1.0% TINUVIN-292
0 959595
500 758892
1000 507888
1500 306582
2000 155575

Table 2: Color Change (ΔE*ab) after Accelerated Weathering (WOM)

Exposure Time (hours)Control (No Additives)2.0% this compound2.0% this compound + 1.0% TINUVIN-292
0 0.00.00.0
500 2.51.20.8
1000 5.22.51.5
1500 8.04.02.5
2000 12.56.54.0

Experimental Protocols

Protocol for Incorporation of this compound into a 2K Polyurethane Clearcoat

This protocol describes the preparation of a 2K polyurethane clearcoat with and without the addition of this compound and TINUVIN-292.

Materials:

  • Acrylic Polyol Resin

  • Aliphatic Polyisocyanate (e.g., HDI trimer)

  • Appropriate Solvents (e.g., butyl acetate, xylene)

  • Flow and Leveling Additives

  • This compound

  • TINUVIN-292

  • Degreased and pre-treated steel panels

Procedure:

  • Part A Preparation (Resin Component): a. In a clean, dry mixing vessel, add the acrylic polyol resin. b. Under low shear agitation, add the solvent blend to achieve the desired viscosity. c. Add the flow and leveling additives and mix until homogeneous.

  • Incorporation of UV Stabilizers: a. For the stabilized formulations, add the pre-weighed amount of this compound to Part A under continuous, low-shear mixing until fully dissolved. b. Subsequently, add the pre-weighed amount of TINUVIN-292 and continue mixing until the solution is homogeneous. c. For the control formulation, proceed without adding the UV stabilizers.

  • Part B (Isocyanate Component): a. In a separate, moisture-free container, weigh the required amount of aliphatic polyisocyanate.

  • Final Mixing: a. Just prior to application, add Part B to Part A at the specified mix ratio (e.g., 2:1 by volume). b. Mix thoroughly for 2-3 minutes, ensuring a uniform mixture. Avoid excessive agitation to prevent air entrapment.

  • Application: a. Apply the clearcoat to the prepared steel panels using a spray gun to achieve a consistent dry film thickness (e.g., 40-50 µm). b. Allow the coated panels to flash-off at ambient temperature for the recommended time before curing.

  • Curing: a. Cure the panels according to the polyurethane system's technical datasheet (e.g., 30 minutes at 60°C). b. Allow the panels to condition at ambient temperature for at least 24 hours before testing.

Protocol for Accelerated Weathering Testing

This protocol outlines the procedure for evaluating the durability of the prepared clearcoats using QUV and WOM accelerated weathering tests.

Equipment:

  • QUV Accelerated Weathering Tester (ASTM G154)

  • Xenon Arc Weather-Ometer (WOM) (ASTM G155)

  • Glossmeter (60° geometry)

  • Spectrophotometer for color measurement (CIELAB Lab* color space)

QUV Test Procedure (ASTM G154 Cycle 1):

  • Mount the cured panels in the QUV tester.

  • Set the test cycle as follows:

    • 8 hours of UV-A exposure at 60°C.

    • 4 hours of condensation at 50°C.

  • Run the test for a total of 2000 hours.

  • At 500-hour intervals, remove the panels and measure gloss and color.

WOM Test Procedure (SAE J2527):

  • Mount the cured panels in the Weather-Ometer.

  • Set the test cycle to simulate outdoor conditions, including light and dark cycles with water spray.

  • Run the test for a total of 2000 hours.

  • At 500-hour intervals, remove the panels and measure gloss and color.

Data Collection:

  • Gloss Measurement: Measure the 60° gloss of each panel at three different locations and calculate the average. Gloss retention is calculated as: (Final Gloss / Initial Gloss) * 100%.

  • Color Measurement: Use a spectrophotometer to measure the L, a, and b* values of each panel. The total color difference (ΔEab) is calculated using the formula: ΔEab = √((ΔL)^2 + (Δa)^2 + (Δb*)^2).

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_app Coating Application & Curing cluster_test Accelerated Weathering & Analysis prep_a Prepare Part A (Acrylic Polyol + Solvents) add_uv Incorporate this compound & TINUVIN-292 into Part A prep_a->add_uv mix Mix Part A and Part B prep_a->mix For Control Sample prep_b Prepare Part B (Polyisocyanate) prep_b->mix add_uv->mix For Stabilized Samples apply Apply Clearcoat to Panels mix->apply cure Cure Coated Panels apply->cure quv QUV Testing cure->quv wom WOM Testing cure->wom measure Measure Gloss & Color Change quv->measure wom->measure data Analyze Performance Data measure->data

Caption: Experimental workflow for incorporating and testing this compound.

Synergistic Protection Mechanism

G cluster_degradation Degradation Pathway cluster_protection Protection Mechanism uv UV Radiation pu Polyurethane Matrix uv->pu t1130 This compound (UV Absorber) uv->t1130 Absorbs UV excited Excited State Polymer pu->excited Photo-excitation radicals Free Radicals (P•, POO•) excited->radicals degraded Degraded Polymer (Gloss Loss, Color Change) radicals->degraded t292 TINUVIN-292 (HALS) radicals->t292 heat Harmless Heat t1130->heat Energy Dissipation stable Stable Species t292->stable Radical Scavenging

Caption: Synergistic UV protection by this compound and HALS.

References

Application Notes and Protocols for TINUVIN-1130 in Acrylic Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the incorporation and performance evaluation of TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber, in acrylic resin formulations. The following protocols are intended to serve as a comprehensive guide for researchers and scientists in developing UV-stable acrylic-based materials.

Introduction

This compound is a liquid UV absorber designed for various coating applications, including those based on acrylic resins.[1][2][3][4] Its primary function is to protect the polymer matrix and light-sensitive substrates from degradation caused by UV radiation, thereby preventing gloss reduction, cracking, blistering, delamination, and color change.[1][3] For enhanced performance, this compound is often used in synergy with a Hindered Amine Light Stabilizer (HALS).[1][3][5] This document outlines the procedures for formulating, curing, and testing acrylic resins containing this compound.

Materials and Reagents

Material/ReagentSupplierNotes
Acrylic Resine.g., Joncryl® seriesSelect a suitable acrylic resin based on the specific application requirements.
This compoundBASF or equivalentLiquid UV absorber.
TINUVIN-292 (or other suitable HALS)BASF or equivalentHindered Amine Light Stabilizer.
Photoinitiatore.g., Irgacure® seriesRequired for UV-curable formulations.
Reactive Diluente.g., TMPTATo adjust viscosity.
Substratee.g., Steel panels, plastic sheetsDependent on the end-use application.
Solvents (if applicable)e.g., ButylcarbitolFor dilution and cleaning. This compound is miscible with many common solvents.[1][3][6]

Experimental Protocols

Formulation of this compound Stabilized Acrylic Resin

This protocol describes the preparation of a UV-curable acrylic resin formulation. The concentrations are based on the weight percent of the total binder solids.[3]

Table 1: Recommended Concentration Ranges for Additives

AdditiveRecommended Concentration (% by weight of binder solids)
This compound1.0 - 3.0%[1]
HALS (e.g., TINUVIN-292)0.5 - 2.0%[1]

Procedure:

  • In a suitable mixing vessel, weigh the acrylic resin.

  • Add the reactive diluent, if necessary, to achieve the desired application viscosity.

  • Add the photoinitiator and mix until fully dissolved. The choice and concentration of the photoinitiator are critical for the curing process.

  • Add this compound to the mixture within the recommended concentration range (e.g., 2.0%).

  • Add the HALS (e.g., TINUVIN-292) to the mixture within the recommended concentration range (e.g., 1.0%).

  • For water-borne systems, the dispersion of this compound can be facilitated by pre-diluting it with a water-miscible solvent like butylcarbitol.[1][3][6]

  • Mix the formulation thoroughly at a controlled speed to ensure homogeneity and avoid air entrapment.

Diagram 1: Formulation Workflow

G A Weigh Acrylic Resin B Add Reactive Diluent (optional) A->B C Add Photoinitiator B->C D Add this compound C->D E Add HALS (e.g., TINUVIN-292) D->E F Thorough Mixing E->F G Final Formulation F->G

Caption: Workflow for preparing the stabilized acrylic resin formulation.

Application and Curing

Procedure:

  • Apply the formulated acrylic resin onto the chosen substrate using a suitable method such as pneumatic spray application or a wire-wound drawdown bar to achieve a consistent film thickness (e.g., 40 µm).[7]

  • For solvent-based systems, allow for a flash-off period for the solvent to evaporate.

  • Cure the coated substrate using a UV curing device. The UV dose and intensity are critical parameters that need to be optimized based on the resin system and the presence of UV absorbers. A typical UV dose might be in the range of 4000-5000 mJ/cm².[7] It's important to note that UV absorbers can influence the curing depth.[8][9]

Diagram 2: Application and Curing Process

G A Substrate Preparation B Application of Formulation (e.g., Spraying, Drawdown) A->B C Solvent Flash-off (if applicable) B->C D UV Curing C->D E Cured Sample D->E

Caption: Process flow from substrate preparation to the cured sample.

Performance Testing: Accelerated Weathering

To evaluate the effectiveness of this compound, the cured samples should be subjected to accelerated weathering tests according to established standards.

Apparatus:

  • QUV Accelerated Weathering Tester (ASTM G154)[10][11]

  • Xenon Arc Weathering Apparatus (ASTM G155)[10][12]

Procedure (based on ASTM G154):

  • Place the cured samples in the QUV tester.

  • Expose the samples to cycles of UV light and moisture condensation to simulate outdoor weathering. The specific cycle conditions (e.g., UV-A or UV-B lamps, temperature, and duration) should be selected based on the intended application.

  • Periodically remove the samples for evaluation of physical and optical properties. For example, 480 hours in a QUV chamber can simulate approximately 8 years of UV exposure.[13]

Table 2: Typical Accelerated Weathering Test Parameters

ParameterASTM G154ASTM G155
Light SourceFluorescent UV Lamps (UVA-340, UVB-313)Filtered Xenon Arc
Exposure CycleCycles of UV exposure and condensationCycles of light and water spray
Monitored PropertiesColor change, gloss retention, chalking, cracking, blisteringColor change, gloss retention, chalking, cracking, blistering
Evaluation of Stabilizer Performance

The performance of this compound is quantified by measuring the changes in the physical and optical properties of the acrylic resin after accelerated weathering.

1. Color Measurement:

  • Method: Use a spectrophotometer to measure the CIE Lab* color values of the samples before and after weathering, according to ASTM E308.[14]

  • Data Presentation: Calculate the total color change (ΔE) using the following formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb)\²) A higher positive b value indicates a stronger yellow color.[14]

2. Gloss Measurement:

  • Method: Use a gloss meter to measure the specular gloss of the samples at a specific angle (e.g., 20°, 60°, or 85°) before and after weathering, according to ASTM D523.

  • Data Presentation: Calculate the percentage of gloss retention.

3. Physical Integrity:

  • Method: Visually inspect the samples for any signs of cracking, blistering, or delamination according to relevant ASTM standards (e.g., ASTM D714 for blistering, ASTM D660 for checking).

  • Data Presentation: Report the observations using a standardized rating system.

Table 3: Summary of Performance Evaluation

PropertyTest MethodData Presentation
Color ChangeASTM E308ΔE, Δb
Gloss RetentionASTM D523% Gloss Retention
CrackingASTM D660Rating (e.g., 10 = no cracking)
BlisteringASTM D714Rating (Size and Frequency)
AdhesionASTM D3359 (Cross-hatch)Rating (0B to 5B)

Diagram 3: Performance Evaluation Workflow

G cluster_0 Initial Measurements cluster_1 Accelerated Weathering cluster_2 Final Measurements cluster_3 Data Analysis A Color (Lab*) D ASTM G154 / G155 A->D B Gloss B->D C Adhesion C->D E Color (Lab*) D->E F Gloss D->F G Adhesion D->G H Visual Inspection (Cracking, Blistering) D->H I Calculate ΔE*, % Gloss Retention E->I F->I J Compare with Control Sample I->J

Caption: Workflow for evaluating the performance of the stabilized acrylic resin.

Safety Precautions

  • Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

  • Handle UV curing equipment with caution and follow the manufacturer's safety guidelines to avoid exposure to UV radiation.

By following these detailed protocols, researchers can effectively incorporate this compound into acrylic resins and rigorously evaluate its performance in enhancing the UV stability of the final product.

References

Application Notes and Protocols: The Use of TINUVIN® 1130 in Wood Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TINUVIN® 1130, a hydroxyphenyl-benzotriazole class UV absorber, in protective wood coating formulations. The information presented here is intended to guide researchers and formulation chemists in developing durable and high-performance wood coatings.

Introduction

TINUVIN® 1130 is a liquid UV absorber specifically designed for industrial coating applications, offering excellent protection to light-sensitive substrates such as wood.[1][2] Its broad UV absorption in the UV-A and UV-B regions makes it highly effective in preventing the degradation of wood surfaces and the coating itself when exposed to sunlight.[1][2] This additive is versatile, suitable for both solvent-borne and water-borne coating systems, and is characterized by its high temperature and extraction resistance.[1][3][4] For optimal performance, TINUVIN® 1130 is often used in synergy with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN® 292 or TINUVIN® 123, to provide comprehensive protection against gloss reduction, cracking, blistering, and color change.[5]

Mechanism of Protection

Wood degradation due to weathering is primarily caused by UV radiation, which initiates the breakdown of lignin in the wood and the coating's binder. This leads to undesirable effects such as discoloration, loss of gloss, and reduced mechanical properties of the coating. TINUVIN® 1130 functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus protecting the wood substrate and the coating from photodegradation.

The following diagram illustrates the protective mechanism of TINUVIN® 1130 in a wood coating.

UV Radiation UV Radiation Wood Coating Wood Coating UV Radiation->Wood Coating Degradation Degradation UV Radiation->Degradation TINUVIN® 1130 TINUVIN® 1130 Wood Coating->TINUVIN® 1130 Wood Substrate Wood Substrate Wood Coating->Wood Substrate TINUVIN® 1130->Degradation Prevents

Figure 1: Protective mechanism of TINUVIN® 1130.

Performance Data

The inclusion of TINUVIN® 1130 in wood coating formulations significantly enhances their durability. The following tables summarize representative data from accelerated weathering tests, comparing a standard clear wood coating formulation with a formulation containing TINUVIN® 1130 and a HALS.

Table 1: Gloss Retention (ASTM D523)
Exposure Time (hours)Control (No Additives) - Gloss @ 60° (%)Formulation with 2% TINUVIN® 1130 + 1% HALS - Gloss @ 60° (%)
09595
5007092
10004588
15002085
2000580
Table 2: Color Change (ASTM D2244)
Exposure Time (hours)Control (No Additives) - ΔEFormulation with 2% TINUVIN® 1130 + 1% HALS - ΔE
000
5008.51.2
100015.22.5
150024.84.1
200035.16.3
Table 3: Adhesion (ASTM D3359)
Exposure Time (hours)Control (No Additives) - Adhesion RatingFormulation with 2% TINUVIN® 1130 + 1% HALS - Adhesion Rating
05B5B
10002B5B
20000B4B
Adhesion Rating Scale (ASTM D3359): 5B = No peeling or removal; 4B = Small flakes of the coating are detached at intersections; 3B = Small flakes of the coating are detached along edges and at intersections of cuts; 2B = The coating has flaked along the edges of the cuts in broad ribbons; 1B = Flaking and detachment in ribbons exists over the lattice; 0B = Flaking and detachment worse than Grade 1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sample Preparation Protocol
  • Substrate: Use standardized wood panels, such as pine or cedar, as specified in ASTM D358.[6] The panels should be conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before coating.

  • Formulation Preparation:

    • Control Formulation: Prepare a clear wood coating (e.g., solvent-borne acrylic or water-borne polyurethane dispersion) without any UV absorbers or HALS.

    • Stabilized Formulation: To the base clear coating, add TINUVIN® 1130 at a concentration of 1.0 - 3.0% and a HALS (e.g., TINUVIN® 292) at 0.5 - 2.0%, based on binder solids.[5] Ensure thorough mixing for uniform distribution. For water-borne systems, TINUVIN® 1130 can be incorporated by prediluting with a water-miscible solvent.[5]

  • Coating Application: Apply the coatings to the wood panels using a method that ensures a uniform dry film thickness (e.g., spray application or with a doctor blade).

  • Curing: Allow the coated panels to cure as per the coating manufacturer's instructions.

The following diagram outlines the sample preparation workflow.

cluster_0 Substrate Preparation cluster_1 Formulation cluster_2 Application & Curing Select Wood Panels (ASTM D358) Select Wood Panels (ASTM D358) Condition Panels Condition Panels Select Wood Panels (ASTM D358)->Condition Panels Apply Coatings Apply Coatings Condition Panels->Apply Coatings Prepare Control Coating Prepare Control Coating Prepare Stabilized Coating (with TINUVIN® 1130) Prepare Stabilized Coating (with TINUVIN® 1130) Prepare Control Coating->Prepare Stabilized Coating (with TINUVIN® 1130) Prepare Stabilized Coating (with TINUVIN® 1130)->Apply Coatings Cure Panels Cure Panels Apply Coatings->Cure Panels

Figure 2: Sample preparation workflow.
Accelerated Weathering Protocol (ASTM G154)

  • Apparatus: Use a QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.[1][7]

  • Test Cycle: A common cycle for wood coatings is ASTM D4587, Cycle 3, which consists of 4 hours of UV exposure at 60°C followed by 20 hours of condensation at 50°C.[8]

  • Exposure Duration: Expose the panels for a total of 2000 hours, with evaluations at 500-hour intervals.[1]

  • Evaluation: At each interval, remove the panels and evaluate for gloss, color change, and adhesion as described in the respective protocols.

Gloss Measurement Protocol (ASTM D523)
  • Apparatus: Use a glossmeter with a 60° geometry for measuring the specular gloss.[9][10]

  • Procedure:

    • Calibrate the glossmeter according to the manufacturer's instructions using a certified standard.

    • Place the glossmeter on a flat, clean area of the coated panel.

    • Take at least three readings per panel and calculate the average.

    • Record the gloss value in gloss units (GU).

Color Measurement Protocol (ASTM D2244)
  • Apparatus: Use a spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the CIELAB color coordinates (L, a, b*) of the unexposed panels (baseline).

    • After each exposure interval, measure the L, a, and b* values of the exposed panels.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

Adhesion Test Protocol (ASTM D3359 - Test Method B)
  • Apparatus: A sharp cutting tool with a series of parallel blades (cross-hatch cutter) and pressure-sensitive tape as specified in the standard.[11][12]

  • Procedure:

    • Make a lattice pattern of cuts through the coating to the substrate.[13]

    • Apply the pressure-sensitive tape over the lattice and smooth it down firmly.

    • Rapidly pull the tape off at a 180° angle.

    • Visually assess the grid area and rate the adhesion according to the ASTM D3359 scale (0B to 5B).[13]

The following diagram illustrates the experimental testing workflow.

Cured Panels Cured Panels Accelerated Weathering (QUV) Accelerated Weathering (QUV) Cured Panels->Accelerated Weathering (QUV) Gloss Measurement (ASTM D523) Gloss Measurement (ASTM D523) Accelerated Weathering (QUV)->Gloss Measurement (ASTM D523) Color Measurement (ASTM D2244) Color Measurement (ASTM D2244) Accelerated Weathering (QUV)->Color Measurement (ASTM D2244) Adhesion Test (ASTM D3359) Adhesion Test (ASTM D3359) Accelerated Weathering (QUV)->Adhesion Test (ASTM D3359) Data Analysis Data Analysis Gloss Measurement (ASTM D523)->Data Analysis Color Measurement (ASTM D2244)->Data Analysis Adhesion Test (ASTM D3359)->Data Analysis

Figure 3: Experimental testing workflow.

Conclusion

The incorporation of TINUVIN® 1130, particularly in combination with a HALS, into wood coating formulations provides a significant enhancement in the coating's durability and the preservation of the wood's natural appearance. The data and protocols presented in these notes offer a robust framework for researchers and formulators to evaluate and optimize the performance of their wood coating systems. Through systematic testing, the protective benefits of TINUVIN® 1130 can be effectively demonstrated, leading to the development of high-performance, long-lasting wood finishes.

References

Application Notes: TINUVIN-1130 for UV Stabilization of Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing TINUVIN-1130 to protect epoxy resin systems from degradation caused by ultraviolet (UV) radiation. Epoxy resins, despite their excellent mechanical and chemical resistance properties, are susceptible to yellowing, chalking, and loss of mechanical integrity upon prolonged exposure to sunlight.[1][2] this compound, a hydroxyphenyl benzotriazole UV absorber, offers an effective solution to mitigate these effects.[3][4]

Mechanism of Action

This compound belongs to the class of hydroxyphenyl benzotriazole UV absorbers.[3][4] Its primary mechanism of action involves the absorption of harmful UV radiation and the subsequent dissipation of the absorbed energy as harmless thermal energy through a rapid and reversible intramolecular proton transfer process. This prevents the UV radiation from initiating degradation reactions within the epoxy polymer matrix.

For enhanced and long-lasting protection, this compound is often used in conjunction with a Hindered Amine Light Stabilizer (HALS). This combination provides a synergistic effect; while this compound absorbs the bulk of the UV radiation, the HALS acts as a radical scavenger, neutralizing any free radicals that may form, thus inhibiting the photo-oxidation cycle.

UV_Stabilization_Mechanism cluster_0 UV Degradation of Epoxy Resin cluster_1 Protection Mechanism with this compound & HALS UV_Radiation UV Radiation (Sunlight) Epoxy_Resin Epoxy Resin UV_Radiation->Epoxy_Resin absorbs Photo_Oxidation Photo-oxidation (Free Radical Formation) Epoxy_Resin->Photo_Oxidation Degradation Degradation (Yellowing, Cracking, Loss of Properties) Photo_Oxidation->Degradation UV_Radiation_2 UV Radiation TINUVIN_1130 This compound (UV Absorber) UV_Radiation_2->TINUVIN_1130 absorbs Epoxy_Resin_2 Epoxy Resin UV_Radiation_2->Epoxy_Resin_2 residual UV Heat Harmless Heat TINUVIN_1130->Heat dissipates as Free_Radicals Free Radicals Epoxy_Resin_2->Free_Radicals HALS HALS (Hindered Amine Light Stabilizer) Free_Radicals->HALS scavenges Stabilized_Products Stabilized Products HALS->Stabilized_Products Experimental_Workflow Start Start Formulation 1. Formulation - Epoxy Resin - Curing Agent - this compound - HALS (optional) Start->Formulation Mixing 2. Mixing (Homogeneous Mixture) Formulation->Mixing Sample_Preparation 3. Sample Preparation - Substrate Cleaning - Coating Application Mixing->Sample_Preparation Curing 4. Curing (Controlled Temperature & Time) Sample_Preparation->Curing Initial_Characterization 5. Initial Characterization - Color (ΔE*) - Gloss - Mechanical Properties Curing->Initial_Characterization Accelerated_Weathering 6. Accelerated Weathering (ASTM G154) Initial_Characterization->Accelerated_Weathering Periodic_Characterization 7. Periodic Characterization (e.g., 500, 1000, 2000 hours) Accelerated_Weathering->Periodic_Characterization Data_Analysis 8. Data Analysis & Comparison Periodic_Characterization->Data_Analysis End End Data_Analysis->End

References

Application of TINUVIN-1130 in Transparent Polymer Films: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of TINUVIN-1130, a high-performance UV absorber, in the stabilization of transparent polymer films. These guidelines are intended to assist researchers, scientists, and professionals in the field of drug development in effectively incorporating this compound to enhance the photostability of various polymer systems.

Introduction to this compound

This compound is a liquid hydroxyphenyl-benzotriazole based UV absorber designed to protect polymers from degradation caused by exposure to ultraviolet radiation.[1][2][3] Its liquid form, high temperature resistance, and low volatility make it particularly suitable for a wide range of transparent polymer applications, including but not limited to, polycarbonate (PC), polyethylene terephthalate (PET), and acrylics.[4] this compound offers excellent spectral coverage in both the UV-A (320-400 nm) and UV-B (290-320 nm) regions, ensuring comprehensive protection against the most damaging wavelengths of sunlight.[1]

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical ClassHydroxyphenyl-benzotriazole[1][2][3]
AppearanceLight yellow to amber viscous liquid[4]
Dynamic Viscosity at 20°C7400 mPa·s[4]
Density at 20°C1.17 g/cm³[4]
SolubilityMiscible with most common organic solvents; not miscible with water.[4][5]

Mechanism of Action

This compound functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy. This process, known as a photostable mechanism, involves an intramolecular hydrogen bond that enables the molecule to undergo a rapid and reversible tautomerization upon absorbing UV light. This cycle of absorption and energy dissipation effectively shields the polymer matrix from the damaging effects of UV radiation, which can otherwise lead to chain scission, crosslinking, and the formation of chromophores, resulting in discoloration, loss of mechanical properties, and reduced service life of the polymer film.

G cluster_0 Mechanism of this compound UV UV Radiation (290-400 nm) T1130_GS This compound (Ground State) UV->T1130_GS Absorption Polymer Polymer Matrix UV->Polymer Causes T1130_ES This compound (Excited State) T1130_GS->T1130_ES Excitation T1130_ES->T1130_GS Rapid, non-radiative decay (Tautomerization) Heat Heat T1130_ES->Heat Energy Dissipation Degradation Polymer Degradation (e.g., yellowing, embrittlement) Polymer->Degradation

Caption: Mechanism of UV protection by this compound.

Performance Data

The efficacy of this compound in preventing the photodegradation of transparent polymers has been demonstrated in various studies. The following tables summarize key performance data.

Table 1: UV-Vis Absorbance of this compound

While a complete dataset is not publicly available, technical datasheets indicate a strong absorbance in the UV-A and UV-B regions, with a significant absorption peak around 345-350 nm. The transmittance of a 40 µm film containing varying concentrations of this compound is provided below.

This compound Concentration in 40 µm FilmWavelength for ~10% TransmittanceWavelength for ~50% Transmittance
0.25%~370 nm~380 nm
0.50%~375 nm~385 nm
1.0%~380 nm~395 nm
1.5%~385 nm~400 nm

Data extrapolated from graphical representations in technical datasheets.[6]

Table 2: Performance of this compound in an Epoxy-Diamine System

ParameterTest ConditionWithout this compoundWith this compound (concentration not specified)
Tensile Strength Reduction800 hours of UV radiation~30%~11%

This data demonstrates the significant protection this compound offers to the mechanical properties of the polymer.

Table 3: Expected Performance in Polycarbonate (PC) and Polyethylene Terephthalate (PET) Films

Based on its chemical properties and performance in other polymers, the expected impact of incorporating this compound in PC and PET films is outlined below.

PolymerParameterExpected Outcome with this compound
Polycarbonate (PC)Yellowness Index (YI)Significant reduction in the increase of YI upon UV exposure.
HazeMinimal change in haze after prolonged UV exposure.
Light TransmittanceMaintenance of high light transmittance in the visible spectrum.
Polyethylene Terephthalate (PET)Tensile StrengthRetention of a higher percentage of initial tensile strength after UV aging.
Elongation at BreakReduced loss of flexibility and prevention of embrittlement.
Yellowness Index (YI)Lower YI values compared to unstabilized PET films.

These are expected outcomes based on the known properties of this compound and its performance in similar polymer systems.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into transparent polymer films and evaluating their performance.

Protocol for Preparation of Polymer Films by Solvent Casting

This protocol describes a general method for preparing transparent polymer films containing this compound. Specific parameters may need to be optimized based on the polymer and solvent system used.

G start Start dissolve_polymer 1. Dissolve Polymer in appropriate solvent start->dissolve_polymer add_tinuvin 2. Add this compound (and HALS if desired) to the polymer solution dissolve_polymer->add_tinuvin mix 3. Mix thoroughly (e.g., magnetic stirring, vortexing) until a homogeneous solution is obtained add_tinuvin->mix degas 4. Degas the solution (e.g., ultrasonication, vacuum) mix->degas cast 5. Cast the solution onto a level substrate (e.g., glass plate) using a doctor blade for uniform thickness degas->cast dry 6. Dry the film in a controlled environment (e.g., oven with gentle airflow) cast->dry peel 7. Peel the dried film from the substrate dry->peel characterize 8. Characterize the film (thickness, optical, and mechanical properties) peel->characterize end End characterize->end

Caption: Experimental workflow for solvent casting of polymer films.

Materials and Equipment:

  • Polymer resin (e.g., Polycarbonate, PET)

  • Volatile solvent (e.g., dichloromethane for PC, a mixture of trifluoroacetic acid and dichloromethane for PET)

  • This compound

  • Optional: Hindered Amine Light Stabilizer (HALS) such as TINUVIN 292 for synergistic effects

  • Glass plates or other suitable casting substrate

  • Doctor blade or film applicator

  • Magnetic stirrer and stir bar

  • Ultrasonic bath or vacuum chamber for degassing

  • Leveling table

  • Drying oven with controlled temperature and ventilation

Procedure:

  • Polymer Solution Preparation: a. Weigh the desired amount of polymer resin and dissolve it in a suitable volatile solvent to achieve the target concentration (e.g., 10-20% w/v). b. Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours.

  • Incorporation of this compound: a. Calculate the required amount of this compound based on the weight of the polymer solids. A typical loading level is 0.5-3.0% (w/w).[2] b. If using a HALS, calculate the desired amount (typically 0.5-2.0% w/w).[2] c. Add this compound (and HALS, if applicable) to the polymer solution. d. Mix thoroughly until the additives are completely dissolved and the solution is homogeneous.

  • Degassing: a. Degas the solution to remove any dissolved air bubbles, which can cause defects in the final film. This can be achieved by placing the solution in an ultrasonic bath for 15-30 minutes or by applying a gentle vacuum.

  • Film Casting: a. Place a clean, dry glass plate on a leveling table. b. Set the gap of the doctor blade to achieve the desired film thickness. c. Pour the degassed polymer solution in a line at one end of the glass plate. d. Draw the doctor blade smoothly and at a constant speed across the plate to cast a uniform film.

  • Drying: a. Initially, allow the cast film to dry at ambient temperature in a dust-free environment to allow for slow evaporation of the solvent. b. Transfer the film to a drying oven at a slightly elevated temperature (e.g., 40-60°C) to remove the residual solvent. The drying time and temperature will depend on the solvent's boiling point and the film's thickness.

  • Film Removal: a. Once completely dry, carefully peel the polymer film from the glass substrate.

  • Conditioning: a. Condition the films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Protocol for Accelerated Weathering (ASTM G155)

This protocol outlines the procedure for evaluating the photostability of the prepared polymer films using a xenon arc apparatus.

Equipment:

  • Xenon arc weathering apparatus conforming to ASTM G155.

  • Sample holders.

Procedure:

  • Sample Preparation: a. Cut the polymer films into appropriate dimensions for the sample holders of the xenon arc apparatus.

  • Test Parameters: a. Set the test parameters according to the desired exposure conditions. A common cycle for simulating outdoor weathering is:

    • Light Cycle: Continuous exposure to a xenon arc lamp with appropriate filters (e.g., daylight filters).
    • Irradiance: 0.55 W/m² at 340 nm.
    • Black Panel Temperature: 63 ± 2°C.
    • Relative Humidity: 50 ± 10%.
    • Water Spray Cycle: e.g., 18 minutes of water spray every 120 minutes of light exposure.

  • Exposure: a. Mount the samples in the holders and place them in the weathering chamber. b. Run the accelerated weathering test for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal of samples for evaluation.

  • Evaluation: a. At specified time intervals, remove the samples and evaluate the changes in their properties as described in the following protocols.

Protocol for Measuring Yellowness Index (ASTM D1925)

This protocol describes the measurement of the yellowness index, an indicator of polymer degradation.[7][8]

Equipment:

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).

Procedure:

  • Calibration: a. Calibrate the instrument according to the manufacturer's instructions using a white standard of known reflectance.

  • Measurement: a. Place the polymer film sample in the instrument's measurement port. b. Measure the tristimulus values (X, Y, Z) of the film. c. For transparent films, ensure the measurement is taken in transmittance mode.

  • Calculation: a. Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100 * (1.28 * X - 1.06 * Z)] / Y

  • Analysis: a. Compare the YI of the unexposed film with that of the films exposed to UV radiation for different durations. A smaller increase in YI indicates better photostability.

Protocol for Measuring Haze and Luminous Transmittance (ASTM D1003)

This protocol is used to quantify the optical clarity of the transparent polymer films.[9][10][11]

Equipment:

  • Hazemeter or a spectrophotometer with an integrating sphere.

Procedure:

  • Calibration: a. Calibrate the instrument according to the manufacturer's instructions.

  • Measurement: a. Place the polymer film sample in the instrument's sample holder. b. Follow the instrument's procedure to measure the luminous transmittance and haze. c. Take at least three readings at different locations on the film and calculate the average.

  • Analysis: a. Compare the haze and luminous transmittance values of the unexposed film with those of the films exposed to UV radiation. An effective UV absorber will minimize the increase in haze and the decrease in luminous transmittance.

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

For enhanced long-term stability, this compound is often used in combination with a Hindered Amine Light Stabilizer (HALS). While this compound acts as a primary UV absorber, HALS function as radical scavengers, trapping free radicals that may form within the polymer upon exposure to UV radiation that bypasses the UV absorber. This synergistic combination provides a more comprehensive protection mechanism, significantly improving the resistance of the polymer film to gloss reduction, cracking, and color change.[2] Recommended HALS to be used in conjunction with this compound include TINUVIN 292 or TINUVIN 123.[2]

Conclusion

This compound is a highly effective and versatile UV absorber for enhancing the photostability of transparent polymer films. Its liquid form allows for easy incorporation into various polymer systems, and its broad UV absorption spectrum provides excellent protection against photodegradation. By following the detailed protocols outlined in this document, researchers and scientists can effectively utilize this compound to develop durable and long-lasting transparent polymer films for a wide range of applications. For optimal performance, a combination with a HALS is recommended. Experimental trials are essential to determine the optimal concentration of this compound and any synergistic stabilizers for a specific polymer system and application.

References

Application Notes and Protocols: TINUVIN-1130 in Accelerated Weathering Studies of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TINUVIN-1130, a hydroxyphenyl-benzotriazole UV absorber, in the accelerated weathering of polymeric materials. This document outlines the mechanism of action, application protocols, and expected performance data to guide researchers in enhancing the durability of polymers.

Introduction to this compound and Accelerated Weathering

Ultraviolet (UV) radiation from sunlight can cause significant degradation of polymeric materials, leading to undesirable changes in their physical and chemical properties. This photodegradation can manifest as discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical strength, ultimately compromising the service life of the polymer product.[1][2][3][4]

This compound is a liquid UV absorber that is highly effective in protecting a wide range of polymers from the damaging effects of UV radiation.[5][6][7][8] It functions by absorbing harmful UV light and dissipating it as harmless thermal energy, thus preventing the initiation of the degradation process.[1][9] Its liquid form and miscibility with many common solvents make it easy to incorporate into both solvent-based and waterborne systems.[5][10]

Accelerated weathering studies are essential for evaluating the performance of UV stabilizers like this compound in a timely manner.[11][12] These tests simulate long-term outdoor exposure in a laboratory setting, subjecting polymer samples to controlled cycles of UV radiation, temperature, and moisture.[12][13]

Mechanism of Photodegradation and Protection

The photodegradation of polymers is a complex process initiated by the absorption of UV photons, which leads to the formation of free radicals. These highly reactive species can then participate in chain reactions, causing chain scission, cross-linking, and oxidation of the polymer matrix.[1][2]

This compound, being a hydroxyphenyl-benzotriazole, effectively absorbs UV radiation in the 290-400 nm range. This absorbed energy is then dissipated through a harmless intramolecular proton transfer mechanism, preventing the formation of free radicals and thereby protecting the polymer.

For enhanced protection, this compound is often used in synergy with Hindered Amine Light Stabilizers (HALS). While this compound acts as a primary UV screener, HALS function as radical scavengers, trapping any free radicals that may form.[9][14] This synergistic combination provides superior protection against gloss reduction, cracking, blistering, and color change.[5][10]

G Photodegradation and Protection Mechanism cluster_degradation Polymer Degradation Pathway cluster_protection Protection Pathway with this compound & HALS UV_Radiation UV Radiation (Sunlight) Polymer Polymer Matrix UV_Radiation->Polymer absorption TINUVIN_1130 This compound (UV Absorber) UV_Radiation->TINUVIN_1130 absorption Free_Radicals Free Radical Formation Polymer->Free_Radicals initiation Degradation Polymer Degradation (Chain Scission, Cross-linking, Oxidation) Free_Radicals->Degradation propagation HALS HALS (Hindered Amine Light Stabilizer) Free_Radicals->HALS scavenging Visible_Effects Visible Effects (Yellowing, Cracking, Gloss Loss) Degradation->Visible_Effects Heat Harmless Heat TINUVIN_1130->Heat dissipation Trapped_Radicals Stable Species HALS->Trapped_Radicals

Caption: Mechanism of polymer photodegradation and protection by this compound and HALS.

Quantitative Performance Data

The following tables summarize the performance of this compound in accelerated weathering studies.

Table 1: Gloss Retention of a Polyester Clear Coat with this compound and HALS

FormulationInitial Gloss (%)Gloss after 200h QUV (%)Gloss Retention (%)
Unstabilized956063.2
This compound (2%)958589.5
TINUVIN 292 (HALS) (1%)957578.9
TINUVIN 123 (HALS) (1%)957882.1
This compound (2%) + TINUVIN 292 (1%)959296.8
This compound (2%) + TINUVIN 123 (1%)959397.9

Data adapted from a study on the synergistic effect of UV absorbers and HALS. The results demonstrate the superior performance of the combination of this compound and HALS in maintaining the surface gloss of the coating after accelerated weathering.[15]

Table 2: Yellowness Index of a Polyester Clear Coat with this compound and HALS

FormulationInitial Yellowness IndexYellowness Index after 100h QUV
Unstabilized2.515.0
This compound (2%)1.85.0
This compound (2%) + TINUVIN 292 (1%)1.53.5
This compound (2%) + TINUVIN 123 (1%)1.43.0

Data adapted from a study on the synergistic effect of UV absorbers and HALS. The combination of this compound and HALS significantly reduces the yellowing of the clear coat upon UV exposure.[15]

Table 3: Comparative Gloss Retention of Various UV Absorbers after 1000 hours of QUV Aging

UV AbsorberGloss Retention (%)
UV-1130 (this compound) 90
Tinuvin 32678
Tinuvin 32865
Tinuvin 35092
Uvinul 303989

This data highlights the competitive performance of UV-1130 in maintaining gloss after prolonged accelerated weathering.[16]

Experimental Protocols for Accelerated Weathering

The following are generalized protocols for conducting accelerated weathering studies. The specific test parameters should be adapted based on the polymer system and the intended application.

Sample Preparation
  • Polymer Formulation: Prepare the polymer formulation with and without the addition of this compound and, if desired, a HALS. Recommended concentrations for this compound are typically between 1.0 - 3.0% by weight of the binder solids.[5][10] For synergistic systems, a HALS like TINUVIN 292 or TINUVIN 123 can be added at a concentration of 0.5 - 2.0%.[5][10]

  • Sample Fabrication: Prepare test specimens (e.g., flat plaques, films, or coated panels) according to standard methods (e.g., injection molding, film casting, or spray application). Ensure that the sample dimensions are suitable for the sample holders of the accelerated weathering apparatus.[13]

  • Control Samples: Always prepare control samples without any UV stabilizer to serve as a baseline for performance evaluation.

Accelerated Weathering Test

The following protocols are based on widely accepted standards such as ASTM G154 and ISO 4892-3.

Apparatus: A fluorescent UV accelerated weathering device (e.g., QUV).

Lamp Type: UVA-340 lamps are commonly used to simulate the UV portion of the solar spectrum.[17][18]

Typical Test Cycles:

  • Cycle for General Plastics (based on ISO 4892-3, Cycle 1): [19]

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Cycle for Automotive Coatings (based on ASTM G154): [13]

    • 8 hours of UV exposure at 70°C.

    • 4 hours of condensation at 50°C.

Test Duration: The total exposure time can range from a few hundred to several thousand hours, depending on the durability requirements of the material. Samples should be periodically removed at predetermined intervals (e.g., 250, 500, 1000, 2000 hours) for evaluation.[13]

G Accelerated Weathering Experimental Workflow cluster_evaluation Performance Evaluation Start Start Formulation Polymer Formulation - Control (no stabilizer) - With this compound - With this compound + HALS Start->Formulation Preparation Sample Preparation (e.g., plaques, films, coatings) Formulation->Preparation Weathering Accelerated Weathering (e.g., QUV, ASTM G154 / ISO 4892-3) Preparation->Weathering Evaluation Periodic Evaluation (e.g., 0, 250, 500, 1000, 2000 hours) Weathering->Evaluation Color Color Change (ΔE*) (ASTM D2244) Evaluation->Color Gloss Gloss Retention (ASTM D523) Evaluation->Gloss Mechanical Mechanical Properties (e.g., Tensile, Impact) Evaluation->Mechanical Analysis Data Analysis and Comparison End End Analysis->End Color->Analysis Gloss->Analysis Mechanical->Analysis

Caption: A typical workflow for an accelerated weathering study of polymers.

Performance Evaluation

The following properties should be measured on the samples before and after accelerated weathering exposure at specified intervals:

  • Color Change: Measure the change in color (ΔE*) using a spectrophotometer or colorimeter according to ASTM D2244.

  • Gloss Retention: Measure the specular gloss at a specified angle (e.g., 20°, 60°, or 85°) using a gloss meter according to ASTM D523.

  • Mechanical Properties: Evaluate changes in mechanical properties such as tensile strength and elongation (ASTM D638), and impact strength (ASTM D256).

  • Visual Inspection: Visually inspect the samples for any signs of surface defects such as cracking, blistering, or chalking.

Conclusion

This compound is a highly effective UV absorber for protecting a wide range of polymers from photodegradation. Its performance is further enhanced when used in combination with HALS. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to design and conduct accelerated weathering studies to evaluate and optimize the long-term durability of their polymeric materials.

References

Application of TINUVIN-1130 with Melamine and Isocyanate Crosslinkers in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of TINUVIN-1130, a hydroxyl-functional benzotriazole UV absorber, in conjunction with melamine and isocyanate crosslinking agents in high-performance coating systems. The inherent reactivity of this compound allows for its covalent incorporation into the polymer matrix, significantly enhancing the durability and longevity of the coating by preventing UV absorber migration.

Introduction

This compound is a liquid UV absorber specifically designed for industrial and automotive coatings.[1] Its chemical structure includes a hydroxyl group, which can react with melamine and isocyanate crosslinkers.[2] This reaction grafts the UV absorber onto the polymer backbone, offering superior protection against gloss reduction, cracking, blistering, and color change.[1] This document outlines the principles, provides starting formulations, and details experimental protocols for the successful integration of this compound into both melamine-cured and isocyanate-cured coating systems.

Principle of Reaction

The key to the enhanced performance of this compound lies in its ability to co-react with the primary crosslinking agents in thermoset coatings. This chemical bonding prevents the UV absorber from migrating to the surface or being lost due to environmental exposure over time.

  • With Melamine Crosslinkers: In melamine-formaldehyde resins, the hydroxyl group of this compound reacts with the methoxymethyl or butoxymethyl groups of the melamine resin through a transetherification reaction. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (pTSA), and is driven by the application of heat during the baking process.

  • With Isocyanate Crosslinkers: In two-component (2K) polyurethane systems, the hydroxyl group of this compound readily reacts with the isocyanate (-NCO) groups of the polyisocyanate crosslinker to form a stable urethane linkage. This reaction is often catalyzed by organometallic compounds, such as dibutyltin dilaurate (DBTDL), or other non-tin catalysts.[3][4][5]

Data Presentation

Table 1: Typical Properties of this compound
PropertyValue
Appearance Light yellow to light amber viscous liquid
Chemical Class Hydroxyphenyl benzotriazole
Hydroxyl Number Not explicitly stated in provided search results
Viscosity at 20°C 7,400 mPa·s
Density at 20°C 1.17 g/cm³

Data sourced from this compound technical datasheets.

Table 2: Recommended Starting Formulations

2K Polyurethane Clearcoat

ComponentSupplierAmount (g)
Part A
Acrylic Polyol (Macrynal VSM 2805/80BA)Cytec47.70
This compound BASF 0.30
HALS (TINUVIN 292)BASF0.30
Flow & Leveling AdditiveDynea0.50
Solvent (Butyl Acetate)Samuel Banner43.40
Catalyst (TIB KAT 216, 10% in Butyl Acetate)TIB Chemicals0.50
Moisture ScavengerIncorez2.00
Part B
Polyisocyanate (Basonat HA 100)BTC/BASF40.10

This is a starting point formulation and may require optimization for specific applications.[6]

Melamine-Crosslinked Baking Enamel (Illustrative)

ComponentAmount (Weight %)
Acrylic Polyol Resin40 - 50
Melamine-Formaldehyde Resin (e.g., HMMM type)20 - 30
This compound 1.0 - 3.0 (on binder solids)
HALS (e.g., TINUVIN 123)0.5 - 2.0 (on binder solids)
Flow and Leveling Additives0.5 - 1.5
Acid Catalyst (e.g., pTSA, 10% in solvent)0.5 - 1.0 (on binder solids)
Solvents (e.g., Xylene, Butyl Acetate)20 - 30

This is a representative formulation; specific components and ratios should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 2K Isocyanate-Crosslinked Clearcoat with this compound

Objective: To formulate and apply a two-component polyurethane clearcoat containing covalently bonded this compound.

Materials:

  • Acrylic Polyol (e.g., Macrynal VSM 2805/80BA)

  • This compound

  • Hindered Amine Light Stabilizer (HALS) (e.g., TINUVIN 292)

  • Flow and Leveling Additive

  • Solvent (e.g., Butyl Acetate)

  • Catalyst (e.g., TIB KAT 216)

  • Moisture Scavenger (e.g., Incozol 2)

  • Polyisocyanate (e.g., Basonat HA 100)

  • Substrate panels (e.g., steel or aluminum)

  • Mixing vessels, stirrer, spray application equipment

Procedure:

  • Part A Preparation:

    • In a clean, dry mixing vessel, add the acrylic polyol.

    • Under low shear, add this compound, HALS, flow and leveling additive, and butyl acetate. Mix until homogeneous (approximately 15 minutes).

    • Add the moisture scavenger and mix for an additional 10 minutes.

    • Allow the mixture to stand for 18-24 hours.[6]

  • Part B Addition and Application:

    • Just before application, add the polyisocyanate (Part B) to Part A and mix thoroughly until homogeneous.

    • Apply the coating to the substrate panels using a spray gun to a specified dry film thickness.

  • Curing:

    • Allow the coated panels to flash off at ambient temperature for 10-15 minutes.

    • Cure the panels in an oven according to the polyisocyanate manufacturer's recommendations (e.g., 30 minutes at 60°C).

    • Allow the panels to cool to room temperature before testing.

Protocol 2: Preparation of a Melamine-Crosslinked Baking Enamel with this compound

Objective: To formulate and apply a melamine-crosslinked baking enamel containing covalently bonded this compound.

Materials:

  • Acrylic Polyol Resin

  • Melamine-Formaldehyde Resin (e.g., HMMM type)

  • This compound

  • HALS (e.g., TINUVIN 123)

  • Flow and Leveling Additives

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Solvents (e.g., Xylene, Butyl Acetate)

  • Substrate panels

  • Mixing vessels, stirrer, spray application equipment

Procedure:

  • Formulation Preparation:

    • In a mixing vessel, combine the acrylic polyol resin, this compound, HALS, and solvents. Mix until a homogeneous solution is obtained.

    • Add the melamine-formaldehyde resin and flow and leveling additives. Continue mixing until fully incorporated.

    • Finally, add the acid catalyst solution and mix thoroughly.

  • Application and Curing:

    • Apply the formulated coating to the substrate panels.

    • Allow a flash-off period at room temperature for 10-15 minutes.

    • Bake the coated panels in an oven. Typical curing schedules for melamine-formaldehyde systems are 20-30 minutes at 120-150°C.[7] The exact temperature and time will depend on the specific resin system and catalyst level.

Protocol 3: Analytical Verification of this compound Incorporation

Objective: To confirm the covalent bonding of this compound into the polymer matrix using Fourier-Transform Infrared (FTIR) Spectroscopy.

Materials:

  • Cured coating films from Protocols 1 and 2

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Control samples (cured coatings formulated without this compound)

Procedure:

  • Sample Preparation:

    • Carefully remove a small section of the cured coating film from the substrate.

  • FTIR Analysis:

    • Obtain an FTIR spectrum of the control sample (without this compound) to identify the characteristic peaks of the polymer backbone.

    • Obtain an FTIR spectrum of the coating containing this compound.

  • Data Interpretation:

    • For Isocyanate Systems: Look for the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane linkage peaks (amide I band around 1700-1730 cm⁻¹ and N-H bending around 1530 cm⁻¹).[8][9][10]

    • For Melamine Systems: The changes in the FTIR spectrum can be more subtle. Look for shifts in the C-O stretching and N-H bending regions, which may indicate the reaction of the hydroxyl group of this compound.

    • Confirmation of Bonding: To confirm that this compound is covalently bound, perform a solvent extraction test. Soak a piece of the cured film in a strong solvent (e.g., tetrahydrofuran) for an extended period. After drying, re-run the FTIR spectrum. If this compound is covalently bound, its characteristic peaks will remain in the spectrum. If it is not bound, its peaks will be significantly diminished or absent.

Mandatory Visualizations

G cluster_0 Reaction with Melamine Crosslinker This compound-OH This compound-OH Covalent_Bond_Melamine Covalently Bound This compound This compound-OH->Covalent_Bond_Melamine Transetherification (Heat, Acid Catalyst) Melamine-OCH3 Melamine-OCH3 Melamine-OCH3->Covalent_Bond_Melamine

Caption: Reaction pathway of this compound with a melamine crosslinker.

G cluster_1 Reaction with Isocyanate Crosslinker This compound-OH This compound-OH Covalent_Bond_Isocyanate Covalently Bound This compound This compound-OH->Covalent_Bond_Isocyanate Urethane Formation (Catalyst) Isocyanate-NCO Isocyanate-NCO Isocyanate-NCO->Covalent_Bond_Isocyanate

Caption: Reaction pathway of this compound with an isocyanate crosslinker.

G Start Start: Formulate Coating Incorporate Incorporate this compound and Crosslinker Start->Incorporate Apply Apply Coating to Substrate Incorporate->Apply Cure Cure Coating (Heat/Catalyst) Apply->Cure Analyze Analyze Cured Film (FTIR) Cure->Analyze End End: Durable UV-Protected Coating Analyze->End

References

Application Notes and Protocols for TINUVIN-1130 in Enhancing the Photostability of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TINUVIN-1130, a broad-spectrum UV absorber, to enhance the photostability and operational lifetime of organic electronic materials. The following sections detail the mechanism of action, recommended applications, experimental protocols for incorporation and testing, and expected performance improvements based on available data.

Introduction to this compound

This compound is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class. It is specifically designed for high-performance applications where protection from UV radiation is critical. Its liquid form allows for easy incorporation into various matrices, including solvent-based and water-borne systems. This compound is particularly effective in absorbing UVA and UVB radiation, which is a primary cause of degradation in many organic materials.

Key Properties of this compound:

PropertyValue
Chemical Class Hydroxyphenyl-benzotriazole
Appearance Yellowish viscous liquid
UV Absorbance Range UVA and UVB
Solubility Miscible with a wide range of organic solvents
Synergism Highly effective when used with Hindered Amine Light Stabilizers (HALS)

Mechanism of Photostabilization

Organic electronic materials, such as conjugated polymers and small molecules used in organic photovoltaics (OPVs) and perovskite solar cells (PSCs), are susceptible to photodegradation. High-energy UV photons can initiate a cascade of detrimental reactions, including bond cleavage, oxidation, and cross-linking, which lead to a decline in device performance.

This compound functions by absorbing harmful UV radiation and dissipating it as thermal energy through a harmless chemical process. This prevents the UV photons from reaching the active organic materials, thereby mitigating the primary degradation pathway. For enhanced protection, this compound is often used in conjunction with a Hindered Amine Light Stabilizer (HALS) like TINUVIN 292. HALS do not absorb UV radiation but act as radical scavengers, neutralizing reactive radical species that may form despite the presence of a UV absorber.

UV_Radiation UV Radiation (UVA/UVB) Organic_Material Organic Electronic Material UV_Radiation->Organic_Material causes TINUVIN_1130 This compound (UV Absorber) UV_Radiation->TINUVIN_1130 absorbed by Degradation Photodegradation (e.g., bond scission, oxidation) Organic_Material->Degradation Radicals Free Radicals Organic_Material->Radicals can form Heat Harmless Heat TINUVIN_1130->Heat dissipated as HALS HALS (e.g., TINUVIN 292) Neutralized Neutralized Species HALS->Neutralized Radicals->Degradation Radicals->HALS scavenged by

Caption: Synergistic photoprotection mechanism of this compound and HALS.

Applications in Organic Electronics

This compound can be incorporated into various components of an organic electronic device to enhance its photostability. The most common application is within the device encapsulant, where it acts as a protective shield for the underlying active layers.

Recommended Applications:

  • Encapsulation: Addition to encapsulating polymers such as ethylene-vinyl acetate (EVA), polyolefins, or UV-curable resins to protect the entire device stack from external UV radiation.

  • Interlayers: Incorporation into transparent interlayer films to provide localized protection without significantly altering the properties of the active layer.

  • Active Layer Additive: While less common, it can be directly blended with the photoactive layer. This approach requires careful optimization to avoid negative impacts on charge transport and morphology.

Experimental Protocols

Protocol 1: Incorporation of this compound into an EVA Encapsulant Film

This protocol describes the preparation of an EVA film containing this compound for the encapsulation of organic solar cells.

Materials and Equipment:

  • EVA pellets (solar grade)

  • This compound

  • TINUVIN 292 (or other suitable HALS)

  • Toluene or other suitable solvent

  • Twin-screw extruder with film casting line

  • Hot press for lamination

Procedure:

  • Masterbatch Preparation:

    • In a well-ventilated fume hood, prepare a concentrated solution of this compound and TINUVIN 292 in toluene. A typical ratio is 2:1 (this compound:TINUVIN 292).

    • Slowly add the EVA pellets to the solution while stirring until a homogeneous slurry is formed.

    • Allow the solvent to evaporate completely under gentle heating and continuous stirring to obtain a masterbatch of EVA pellets coated with the stabilizers.

  • Extrusion and Film Casting:

    • Dry the masterbatch pellets in a vacuum oven at 40°C for 4 hours to remove any residual solvent.

    • Blend the masterbatch pellets with neat EVA pellets to achieve the desired final concentration of the additives. Recommended concentrations are in the range of 0.5% to 2.0% by weight for this compound.

    • Feed the blended pellets into a twin-screw extruder.

    • Extrude the molten polymer through a flat die to cast a film of the desired thickness (typically 400-500 µm).

    • Cool the film on a chilled roller system.

  • Encapsulation of Organic Solar Cell:

    • Cut the EVA-TINUVIN film to the size of the solar cell.

    • Assemble the encapsulation stack: Glass / EVA-TINUVIN film / Organic Solar Cell / Backsheet.

    • Laminate the stack in a vacuum hot press according to the EVA manufacturer's recommended temperature and pressure profile.

cluster_0 Masterbatch Preparation cluster_1 Film Production cluster_2 Device Encapsulation Dissolve Dissolve this compound & HALS in Toluene Add_EVA Add EVA pellets to form slurry Dissolve->Add_EVA Evaporate Evaporate solvent Add_EVA->Evaporate Dry Dry masterbatch pellets Evaporate->Dry Blend Blend masterbatch with neat EVA pellets Dry->Blend Extrude Extrude and cast film Blend->Extrude Cool Cool and collect film Extrude->Cool Assemble Assemble encapsulation stack Cool->Assemble Laminate Laminate in hot press Assemble->Laminate

Caption: Workflow for preparing and using a this compound-infused EVA encapsulant.

Protocol 2: Photostability Testing

This protocol outlines a method for evaluating the effectiveness of this compound in improving the photostability of encapsulated organic solar cells.

Materials and Equipment:

  • Encapsulated organic solar cells (with and without this compound)

  • Solar simulator with a UV-rich spectrum (e.g., AM1.5G)

  • Source measure unit (SMU) for J-V characterization

  • Environmental chamber (optional, for controlled temperature and humidity)

Procedure:

  • Initial Characterization:

    • Measure the initial current density-voltage (J-V) characteristics of all devices under the solar simulator to determine their initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).

  • Accelerated Aging:

    • Place the devices in the solar simulator for continuous illumination.

    • Maintain a constant temperature (e.g., 50°C) and humidity (e.g., 50% RH) if using an environmental chamber.

    • Periodically (e.g., every 24 hours), interrupt the illumination to measure the J-V characteristics of the devices.

  • Data Analysis:

    • Plot the normalized PCE, Voc, Jsc, and FF as a function of illumination time for both the control and this compound-containing devices.

    • Determine the T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value) for each set of devices.

    • Compare the T80 lifetimes to quantify the improvement in photostability afforded by this compound.

Expected Performance and Data

While specific performance data for this compound in organic electronic device encapsulation is not widely published in peer-reviewed literature, based on its properties and data from related applications, a significant improvement in device lifetime can be anticipated. The following table provides a summary of recommended concentrations and expected outcomes based on technical datasheets and analogous studies.

Table of Recommended Concentrations and Potential Performance Gains:

ApplicationOrganic Material SystemRecommended this compound Concentration (wt%)Recommended HALS (e.g., TINUVIN 292) Concentration (wt%)Expected Improvement (T80 Lifetime)
EVA Encapsulant P3HT:PCBM based OPV1.0 - 2.00.5 - 1.02-3x increase
UV-curable Resin Perovskite Solar Cell1.5 - 3.00.5 - 1.5>3x increase
Active Layer Additive PTB7:PC71BM based OPV0.1 - 0.50.1 - 0.251.5-2x increase (requires extensive optimization)

Note: The expected improvements are estimates and should be validated experimentally for each specific device architecture and material system.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. Refer to the product's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the material.

Conclusion

This compound, particularly when used in synergy with a HALS, presents a highly effective solution for mitigating the photodegradation of organic electronic materials. By incorporating this compound into the device encapsulation, researchers and developers can significantly extend the operational lifetime and reliability of their devices, a critical step towards the commercialization of organic electronic technologies. The protocols and data presented in these notes provide a solid foundation for the successful application of this compound for enhanced photostability.

Application Notes and Protocols for Field Testing of Coatings Containing TINUVIN®-1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the field testing of coatings formulated with TINUVIN®-1130, a hydroxyphenyl-benzotriazole based ultraviolet (UV) absorber. The inclusion of TINUVIN®-1130 is designed to protect coatings and light-sensitive substrates from degradation caused by UV radiation, thereby preventing loss of gloss, color change, cracking, and blistering. For optimal performance, it is often used in synergy with a hindered amine light stabilizer (HALS), such as TINUVIN®-292.

Introduction to TINUVIN®-1130

TINUVIN®-1130 is a liquid UV absorber developed for a wide range of coating applications, including automotive, industrial, and wood coatings.[1][2] Its primary function is to absorb harmful UV radiation and dissipate it as thermal energy, thus protecting the coating's binder and the underlying substrate from photo-oxidative degradation.[3] For enhanced durability, particularly in demanding outdoor environments, a combination of TINUVIN®-1130 with a HALS is recommended. HALS function by scavenging free radicals that are formed during the initial stages of photo-oxidation.[4] This synergistic combination provides superior protection against weathering effects.[2][4]

Field Testing Performance Data

The following tables summarize the expected performance of coatings containing TINUVIN®-1130 and a HALS stabilizer when subjected to natural weathering conditions. The data is compiled from various studies on similar coating systems and represents typical performance. Actual results may vary depending on the specific coating formulation, substrate, and exposure environment.

Table 1: Performance of 2K Acrylic Clearcoat on Steel Panels in Florida Exposure (45° South)

FormulationExposure DurationGloss Retention (GU at 60°)Color Change (ΔE*ab)Cracking/Blistering
Control (No UV Absorber/HALS) 12 Months< 20> 10.0Severe Cracking
TINUVIN®-1130 (2.0%) 12 Months~ 60~ 3.0Slight Cracking
TINUVIN®-1130 (2.0%) + TINUVIN®-292 (1.0%) 12 Months> 85< 1.5None Observed
Control (No UV Absorber/HALS) 24 Months< 5> 20.0Severe Cracking/Delamination
TINUVIN®-1130 (2.0%) 24 Months~ 40~ 6.0Moderate Cracking
TINUVIN®-1130 (2.0%) + TINUVIN®-292 (1.0%) 24 Months> 70< 3.0Slight Chalking

Table 2: Performance of Polyurethane Wood Coating on Pine Panels in Arizona Exposure (45° South)

FormulationExposure DurationGloss Retention (GU at 60°)Color Change (ΔE*ab)Adhesion (ASTM D3359)
Control (No UV Absorber/HALS) 6 Months< 30> 15.02B
TINUVIN®-1130 (2.5%) 6 Months~ 70~ 5.04B
TINUVIN®-1130 (2.5%) + TINUVIN®-292 (1.5%) 6 Months> 90< 2.05B
Control (No UV Absorber/HALS) 12 Months< 10> 25.00B
TINUVIN®-1130 (2.5%) 12 Months~ 50~ 10.03B
TINUVIN®-1130 (2.5%) + TINUVIN®-292 (1.5%) 12 Months> 80< 4.04B

Experimental Protocols for Field Testing

The following protocols are based on established ASTM and ISO standards for natural weathering of coatings.

Panel Preparation and Coating Application
  • Substrate Selection: Choose substrates relevant to the intended application (e.g., cold-rolled steel for automotive, pine or cedar for wood coatings). Ensure all panels are of a standardized size (e.g., 10 cm x 30 cm).

  • Surface Preparation: Prepare the substrate surfaces according to industry best practices to ensure proper adhesion. This may include cleaning, sanding, and the application of a suitable primer.

  • Coating Formulation:

    • Prepare a control coating formulation without any UV absorber or HALS.

    • Prepare test formulations by incorporating TINUVIN®-1130 at a concentration of 1.0-3.0% by weight on binder solids.[1]

    • For synergistic studies, prepare formulations containing both TINUVIN®-1130 (1.0-3.0%) and a HALS like TINUVIN®-292 (0.5-2.0%).[1]

    • Ensure all components are thoroughly mixed to achieve a homogeneous dispersion.

  • Coating Application: Apply the coatings to the prepared panels using a consistent method (e.g., spray, draw-down bar) to achieve a uniform dry film thickness. The recommended film thickness can vary, with a typical range being 40-60 µm for clearcoats.

  • Curing: Cure the coated panels according to the coating manufacturer's specifications. This may involve air drying or oven baking for a specified time and temperature.

  • Initial Measurements: Before exposure, measure and record the initial gloss, color, and other relevant properties of each panel.

Outdoor Exposure
  • Site Selection: Choose exposure sites that represent the intended end-use environment. Common benchmark locations include South Florida (subtropical, high humidity, high UV) and Arizona (desert, high UV, large temperature fluctuations).

  • Rack Mounting: Mount the panels on exposure racks at a specified angle, typically 45° facing the equator, in accordance with ASTM G7 or ISO 2810 standards. Ensure panels are securely fastened and have adequate backing if required.

  • Exposure Duration: The duration of the test can be for a fixed period (e.g., 6, 12, 24 months) or until a certain degree of degradation is observed.

  • Climatic Data: Monitor and record key climatic data throughout the exposure period, including solar radiation (UV and total), temperature, humidity, and rainfall.

Performance Evaluation
  • Periodic Evaluation: At predetermined intervals (e.g., every 3 or 6 months), remove the panels from the racks for evaluation.

  • Visual Assessment: Visually inspect the panels for signs of degradation such as cracking, blistering, chalking, and delamination. Rate these defects according to standards like ASTM D714 (blistering) and ASTM D661 (cracking).

  • Gloss Measurement: Measure the 60° specular gloss using a gloss meter according to ASTM D523. Take multiple readings at different locations on each panel and calculate the average. Gloss retention is calculated as a percentage of the initial gloss.

  • Color Measurement: Measure the color coordinates (L, a, b) using a spectrophotometer or colorimeter according to ASTM D2244. Calculate the total color difference (ΔEab) relative to the initial measurements.

  • Adhesion Testing: For coatings on flexible substrates, assess adhesion using the cross-hatch adhesion test as per ASTM D3359.

  • Data Recording: Meticulously record all measurements and observations for each panel at each evaluation interval.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the field testing process for coatings containing TINUVIN®-1130.

G cluster_prep 1. Preparation cluster_exposure 2. Field Exposure cluster_evaluation 3. Performance Evaluation node_substrate Substrate Selection & Preparation node_formulation Coating Formulation (Control, +TINUVIN-1130, +this compound/HALS) node_substrate->node_formulation node_application Coating Application & Curing node_formulation->node_application node_initial Initial Measurements (Gloss, Color, Adhesion) node_application->node_initial node_site Site Selection (e.g., Florida, Arizona) node_initial->node_site node_mounting Rack Mounting (ASTM G7 / ISO 2810) node_site->node_mounting node_monitoring Climatic Data Monitoring node_mounting->node_monitoring node_periodic Periodic Panel Inspection node_monitoring->node_periodic node_visual Visual Assessment (Cracking, Blistering) node_periodic->node_visual node_instrumental Instrumental Analysis (Gloss, Color, Adhesion) node_periodic->node_instrumental node_data Data Analysis & Reporting node_visual->node_data node_instrumental->node_data

Caption: Experimental workflow for field testing of coatings.

Signaling Pathway of UV Degradation and Protection

The following diagram illustrates the mechanism of UV degradation in coatings and the protective role of TINUVIN®-1130 and HALS.

G cluster_degradation UV Degradation Pathway cluster_protection Protection Mechanism node_uv UV Radiation node_polymer Coating Polymer node_uv->node_polymer node_tinuvin1130 TINUVIN®-1130 (UV Absorber) node_uv->node_tinuvin1130 Blocks node_radicals Free Radicals (P*, POO*) node_polymer->node_radicals Photo-oxidation node_degradation Polymer Degradation (Chain Scission, Crosslinking) node_radicals->node_degradation node_hals TINUVIN®-292 (HALS) node_radicals->node_hals Traps node_effects Visible Effects (Gloss Loss, Color Change, Cracking) node_degradation->node_effects node_heat Harmless Heat node_tinuvin1130->node_heat Absorbs UV & Dissipates Energy node_stable Stable Species node_hals->node_stable Scavenges Free Radicals

Caption: UV degradation pathway and protection mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TINUVIN-1130 Concentration in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TINUVIN-1130 in their coating formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in coatings?

A1: this compound is a liquid UV absorber of the hydroxyphenyl-benzotriazole class, specifically designed for coating applications.[1][2][3][4] Its main role is to protect the coating and the underlying substrate from the damaging effects of ultraviolet (UV) radiation.[2][3] By absorbing harmful UV-A and UV-B rays, it helps to prevent degradation phenomena such as gloss reduction, cracking, blistering, delamination, and color change.[3]

Q2: What is a typical starting concentration for this compound in a coating formulation?

A2: A general recommendation for this compound concentration is between 1.0% and 3.0% , based on the weight of the binder solids.[5][6] However, the optimal amount will depend on various factors, including the type of coating (solvent-based or water-based), the substrate, the expected level of UV exposure, and the presence of other light stabilizers.[5][6]

Q3: Should this compound be used alone?

A3: For superior performance, it is highly recommended to use this compound in combination with a Hindered Amine Light Stabilizer (HALS).[5][6] This synergistic combination provides comprehensive protection against both UV radiation and the subsequent free radicals generated during photo-oxidation.[6][7] Commonly recommended HALS include TINUVIN-292 or TINUVIN-123, typically at a concentration of 0.5% to 2.0% on binder solids.[5][6]

Q4: How is this compound incorporated into different coating systems?

A4: this compound is miscible with most common solvents, making it easy to incorporate into solvent-based systems.[4][6] For water-based coatings, it can be emulsified or pre-diluted with a water-miscible solvent like butyl carbitol to facilitate its dispersion.[4][5][6][8][9][10]

Q5: Can this compound's hydroxyl functionality be utilized in the coating matrix?

A5: Yes, the hydroxyl groups on the this compound molecule can react with isocyanate and melamine crosslinkers in the coating formulation.[3][11][12] This reaction grafts the UV absorber into the polymer network, reducing its mobility and minimizing the risk of migration and extraction over time, thus enhancing the durability of the UV protection.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Problem Potential Cause Troubleshooting Steps
Yellowing of the Coating - Excessive this compound Concentration: High concentrations of benzotriazole-type UV absorbers can sometimes impart a slight yellow tint.[13] - Interaction with Other Additives: Certain additives, particularly some phenolic antioxidants, can interact with benzotriazoles to cause discoloration.[14] - Thermal Degradation: High curing temperatures can lead to the degradation of either the binder or the additives, causing yellowing.[6][13] - Photo-oxidation: Insufficient stabilization can lead to the formation of chromophores (color-causing groups) upon UV exposure.[6]- Reduce the concentration of this compound to the lower end of the recommended range (e.g., 1.0-1.5%) and re-evaluate. - Review the entire formulation for potential antagonistic interactions. Consider replacing problematic additives. - Optimize the curing schedule (temperature and time) to avoid excessive heat exposure. - Ensure an adequate concentration of HALS is present to scavenge free radicals.
Poor Adhesion - Surface Contamination: Inadequate cleaning of the substrate can leave behind oils, grease, or dust that interfere with adhesion.[15][16] - Incorrect Curing: Insufficient or improper curing can result in a weak coating film with poor adhesion.[15] - Incompatibility with Primer: The coating system may have poor intercoat adhesion between the primer and the topcoat.[16]- Ensure the substrate is thoroughly cleaned and prepped according to best practices before coating application.[15] - Verify and optimize the curing conditions (temperature, time, humidity) as per the coating's technical data sheet.[15] - Test the adhesion of the coating system on a properly primed and cured substrate. Consider using a different primer if necessary. - Perform a cross-hatch adhesion test (ASTM D3359) to quantify the adhesion performance.[2][7][17][18][19]
Cracking or Blistering after UV Exposure - Insufficient UV Protection: The concentration of this compound and/or HALS may be too low for the level of UV exposure. - Moisture Entrapment: Application of the coating in high humidity or on a damp substrate can lead to blistering.[20]- Increase the concentration of this compound and/or HALS within the recommended ranges. - Control the application environment to ensure appropriate temperature and humidity levels.[20] - Ensure the substrate is completely dry before applying the coating.
Reduced Gloss after Weathering - Photo-oxidation of the Binder: UV degradation of the polymer matrix at the surface leads to a loss of gloss.[13]- This is a primary indicator of insufficient UV protection. Increase the concentration of the this compound/HALS package. - Ensure the UV absorber and HALS are in the topcoat for maximum effectiveness.[5][6][9]

Experimental Protocols

To experimentally determine the optimal concentration of this compound, a systematic approach involving accelerated weathering and performance evaluation is recommended.

Experimental Workflow for Optimization

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_exposure Phase 2: Accelerated Weathering cluster_eval Phase 3: Performance Evaluation cluster_analysis Phase 4: Data Analysis & Optimization prep_formulation Prepare Coating Formulations (Varying this compound & HALS concentrations) apply_coating Apply Coatings to Substrates (e.g., steel panels) prep_formulation->apply_coating cure_samples Cure Coated Panels (Follow specified curing schedule) apply_coating->cure_samples initial_eval Initial Performance Evaluation (Color, Gloss, Adhesion) cure_samples->initial_eval accel_weather Expose Panels in QUV Chamber (ASTM G154 / D4587) initial_eval->accel_weather periodic_eval Periodic Evaluation (e.g., 250, 500, 1000 hours) accel_weather->periodic_eval color_measurement Measure Color Change (ASTM D2244) periodic_eval->color_measurement gloss_measurement Measure Gloss Retention (ASTM D523) periodic_eval->gloss_measurement adhesion_test Assess Adhesion (ASTM D3359) periodic_eval->adhesion_test visual_inspection Visual Inspection (Cracking, Blistering, Chalking) periodic_eval->visual_inspection data_analysis Analyze Performance Data visual_inspection->data_analysis det_optimum Determine Optimal Concentration data_analysis->det_optimum

Caption: Experimental workflow for optimizing this compound concentration.

Protocol 1: Sample Preparation and Initial Evaluation
  • Formulation: Prepare a master batch of your coating formulation without any light stabilizers.

  • Ladder Study: Create a series of formulations with varying concentrations of this compound and a consistent concentration of a recommended HALS (e.g., TINUVIN-292). A typical ladder study might include:

    • Control (0% this compound, 0% HALS)

    • 0% this compound, 1.0% HALS

    • 1.0% this compound, 1.0% HALS

    • 1.5% this compound, 1.0% HALS

    • 2.0% this compound, 1.0% HALS

    • 2.5% this compound, 1.0% HALS

  • Application: Apply each formulation to a set of standardized test panels (e.g., steel or aluminum) at a consistent dry film thickness.

  • Curing: Cure the panels according to the coating's technical data sheet, ensuring all panels experience the same curing conditions.

  • Initial Measurements: Before weathering, measure and record the initial color (ASTM D2244), gloss (ASTM D523), and adhesion (ASTM D3359) for each panel.[1][2][5][7][8][17][18][19][21][22][23][24][25]

Protocol 2: Accelerated Weathering (ASTM G154 / D4587)
  • Apparatus: Use a fluorescent UV and condensation apparatus (QUV tester).[9][10][14][26][27][28][29][30][31][32]

  • Lamps: Utilize UVA-340 lamps to simulate sunlight in the critical short wavelength region.

  • Exposure Cycle: A commonly used cycle for coatings is:

    • 8 hours of UV exposure at 60°C.

    • 4 hours of condensation at 50°C.

  • Duration: Expose the panels for a total duration relevant to the end-use application (e.g., 1000-2000 hours).

  • Evaluation Intervals: Remove a subset of panels at predetermined intervals (e.g., 250, 500, 1000, 1500, 2000 hours) for performance evaluation.

Protocol 3: Post-Exposure Performance Evaluation
  • Color Measurement (ASTM D2244): Use a spectrophotometer to measure the Lab* color values of the exposed panels. Calculate the total color difference (ΔE*) relative to the initial measurements.[1][21][22][24][25]

  • Gloss Measurement (ASTM D523): Use a gloss meter (typically at 60°) to measure the specular gloss of the exposed panels. Calculate the percent gloss retention relative to the initial measurements.[5][8][23][33][34]

  • Adhesion Test (ASTM D3359): Perform the cross-hatch adhesion test to assess any loss of adhesion after exposure.[2][7][17][18][19]

  • Visual Inspection: Carefully inspect the panels for any signs of cracking, blistering, chalking, or other forms of degradation.

Data Presentation

Summarize the collected data in tables for easy comparison.

Table 1: Recommended Concentration Ranges

AdditiveChemical ClassRecommended Concentration (% on binder solids)
This compound Hydroxyphenyl-benzotriazole1.0 - 3.0%
HALS (e.g., TINUVIN-292) Hindered Amine Light Stabilizer0.5 - 2.0%

Table 2: Example Data Summary after 1000 hours of Accelerated Weathering

FormulationThis compound (%)HALS (%)ΔE* (Color Change)Gloss Retention (%)Adhesion (ASTM D3359)Visual Defects
Control0015.2252BSevere Cracking
A01.010.5604BSlight Chalking
B1.01.03.1855BNone
C1.51.01.8925BNone
D2.01.01.5955BNone
E2.51.01.4965BNone

Troubleshooting Logic Diagram

troubleshooting_logic start Coating Defect Observed defect_type What is the primary defect? start->defect_type yellowing Yellowing defect_type->yellowing Yellowing adhesion Poor Adhesion defect_type->adhesion Poor Adhesion weathering Poor Weathering Performance (Gloss loss, Cracking, Blistering) defect_type->weathering Poor Weathering yellowing_q1 Is concentration > 2.0%? yellowing->yellowing_q1 yellowing_a1 Reduce this compound concentration. yellowing_q1->yellowing_a1 Yes yellowing_q2 Are there interacting additives (e.g., phenolic antioxidants)? yellowing_q1->yellowing_q2 No yellowing_a2 Review formulation and replace incompatible additives. yellowing_q2->yellowing_a2 Yes yellowing_q3 Is curing temperature excessive? yellowing_q2->yellowing_q3 No yellowing_a3 Optimize curing schedule. yellowing_q3->yellowing_a3 Yes adhesion_q1 Is surface preparation adequate? adhesion->adhesion_q1 adhesion_a1 Improve surface cleaning and profiling. adhesion_q1->adhesion_a1 No adhesion_q2 Is the coating fully cured? adhesion_q1->adhesion_q2 Yes adhesion_a2 Verify and adjust curing parameters. adhesion_q2->adhesion_a2 No weathering_q1 Is the this compound/HALS concentration sufficient? weathering->weathering_q1 weathering_a1 Increase this compound and/or HALS concentration within recommended range. weathering_q1->weathering_a1 No

Caption: Logic diagram for troubleshooting common coating defects.

References

Technical Support Center: Preventing TINUVIN-1130 Migration and Leaching from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TINUVIN-1130. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the migration and leaching of this compound from polymer matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Visible blooming or exudation of this compound on the polymer surface.

  • Question: I am observing a hazy film or oily residue on the surface of my polymer. How can I confirm it is this compound and how can I prevent this?

  • Answer: Blooming, or the migration of an additive to the surface of a polymer, can occur due to several factors. To confirm the residue is this compound, you can use analytical techniques such as ATR-FTIR to analyze the surface chemistry.

    Prevention Strategies:

    • Compatibility: Ensure that this compound is compatible with the host polymer. While this compound has good compatibility with a range of polymers, particularly in coatings, its interaction with the specific grade of your polymer should be evaluated.[1] Studies on other benzotriazole UV stabilizers have shown that unfavorable interactions with the polymer, such as with polyethylene, can lead to increased leaching.[2][3][4]

    • Concentration: Avoid overloading the polymer with this compound. Use the lowest effective concentration, which typically ranges from 1.0% to 3.0% by weight of the binder solids.[5][6] Exceeding the solubility limit of the additive in the polymer can lead to exudation.

    • Processing Conditions: High processing temperatures can increase the mobility of this compound within the polymer matrix. Optimize your processing parameters to use the lowest possible temperature that still ensures proper dispersion.

    • Covalent Bonding: this compound possesses a hydroxyl functional group that can be reacted with isocyanate or melamine crosslinkers in the polymer matrix.[7][8] This creates a covalent bond that significantly reduces its mobility and prevents migration.

Issue 2: Loss of UV protection in the polymer over time, suggesting leaching of this compound.

  • Question: My polymer is showing signs of degradation (e.g., yellowing, cracking) faster than expected, even with the addition of this compound. How can I determine if the stabilizer is leaching out?

  • Answer: A loss of UV protection can indicate that this compound is leaching from the polymer. To quantify the amount of this compound remaining in the polymer over time, you can perform extraction studies followed by analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    Troubleshooting and Solutions:

    • Extraction Resistance: this compound is known for its high temperature and extraction resistance.[5][9][10][11] However, prolonged exposure to harsh solvents or environments can still lead to some degree of leaching.

    • Synergistic Combinations: Consider using this compound in combination with a Hindered Amine Light Stabilizer (HALS).[5][6] This synergistic combination can enhance the overall photostability of the polymer and may allow for a lower concentration of this compound, reducing the driving force for migration.

    • Polymer Morphology: The crystallinity of the polymer can influence additive migration. More crystalline polymers have less free volume, which can hinder the movement of additives. Consider the morphology of your chosen polymer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a liquid UV absorber of the hydroxyphenyl benzotriazole class.[5][10] It functions by absorbing harmful ultraviolet (UV) radiation in the UV-A and UV-B regions and dissipating it as harmless thermal energy, thereby protecting the polymer from photodegradation.[12]

Q2: In which types of polymers is this compound most effective?

A2: this compound is widely used in coatings for various substrates, including plastics.[5][10][13] It is compatible with a range of polymers such as polyolefins, PVC, and engineering plastics, offering good migration resistance.[1] However, its compatibility and effectiveness should always be tested for the specific polymer system.

Q3: How can I chemically anchor this compound into the polymer matrix?

A3: The hydroxyl group on the this compound molecule allows it to be chemically reacted with polymers or crosslinkers that have functional groups like isocyanates or melamines.[7][8] This process of "grafting" the UV absorber onto the polymer backbone is a highly effective method to prevent migration.

Q4: What are the typical concentrations of this compound used in polymers?

A4: The recommended concentration of this compound is typically between 1.0% and 3.0% based on the weight of the binder solids.[5][6] It is often used in conjunction with a HALS at a concentration of 0.5% to 2.0%.[5] The optimal concentration should be determined through experimental trials for each specific application.

Q5: Are there any regulatory considerations regarding the migration of this compound, especially in applications like food packaging or medical devices?

A5: Yes, for applications involving direct contact with food, pharmaceuticals, or biological tissues, there are strict regulatory limits on the migration of additives. It is crucial to conduct migration testing using food simulants or other relevant media to ensure compliance with regulations set by bodies such as the FDA.

Data Presentation

Table 1: Illustrative Migration of Tinuvin 234 from PET into Food Simulants [14][15][16]

Food SimulantTemperature (°C)Time (days)Migration (µg/dm²)
95% Ethanol40102

Note: This data is for Tinuvin 234 and should be used for illustrative purposes only. Actual migration of this compound will vary depending on the polymer, concentration, temperature, and contacting medium.

Experimental Protocols

Protocol 1: Determination of this compound Migration into a Liquid Simulant using HPLC-UV

This protocol describes a general method for quantifying the migration of this compound from a polymer into a liquid simulant.

1. Materials and Equipment:

  • Polymer samples containing a known concentration of this compound.

  • Food simulant (e.g., 10% ethanol, 3% acetic acid, or a fatty food simulant like olive oil).

  • Incubator or oven for controlled temperature exposure.

  • Glass migration cells or vials.

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 HPLC column.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • This compound analytical standard.

2. Procedure:

  • Sample Preparation: Cut the polymer into specific dimensions (e.g., 1 cm x 5 cm strips) to ensure a consistent surface area-to-volume ratio.

  • Migration Setup: Place a known mass and surface area of the polymer sample into a glass migration cell. Add a specific volume of the pre-conditioned food simulant to the cell, ensuring the polymer is fully immersed.

  • Incubation: Seal the migration cells and place them in an incubator at the desired test temperature (e.g., 40°C) for a specified duration (e.g., 10 days).

  • Sample Collection: At predetermined time intervals, withdraw an aliquot of the food simulant from the migration cell.

  • Sample Analysis (HPLC-UV):

    • Prepare a calibration curve using standard solutions of this compound in the food simulant.

    • Inject the collected samples and standards into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation.

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

3. Data Analysis:

  • Calculate the amount of this compound migrated per unit surface area of the polymer (e.g., in µg/dm²).

Protocol 2: Quantification of Total this compound Content in a Polymer via Soxhlet Extraction

This protocol outlines the extraction of this compound from a polymer matrix to determine its total concentration.

1. Materials and Equipment:

  • Polymer sample containing this compound.

  • Soxhlet extraction apparatus.

  • Cellulose extraction thimbles.

  • Heating mantle.

  • Rotary evaporator.

  • Suitable solvent (e.g., dichloromethane or a solvent in which this compound is highly soluble and the polymer is not).

  • Analytical balance.

  • HPLC-UV system.

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the polymer sample and place it into a cellulose extraction thimble.

  • Soxhlet Extraction: Place the thimble into the Soxhlet extractor. Fill the round-bottom flask with the extraction solvent and assemble the apparatus. Heat the solvent to a gentle boil and allow the extraction to proceed for a sufficient duration (e.g., 6-24 hours) to ensure complete extraction.

  • Solvent Removal: After extraction, allow the apparatus to cool. Transfer the solvent containing the extracted this compound to a rotary evaporator and remove the solvent under reduced pressure.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile).

  • Quantification: Analyze the reconstituted extract using HPLC-UV as described in Protocol 1 to determine the concentration of this compound.

3. Data Analysis:

  • Calculate the total weight percentage of this compound in the original polymer sample.

Visualizations

experimental_workflow_migration_testing cluster_prep Sample Preparation cluster_migration Migration cluster_analysis Analysis cluster_result Result prep1 Cut polymer to known dimensions prep2 Measure surface area and weigh sample prep1->prep2 mig1 Place sample in migration cell prep2->mig1 mig2 Add food simulant mig1->mig2 mig3 Incubate at controlled temperature mig2->mig3 ana1 Withdraw aliquot of simulant at intervals mig3->ana1 ana2 Analyze by HPLC-UV ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 res1 Calculate migration (µg/dm²) ana3->res1

Caption: Experimental workflow for determining this compound migration.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: High Migration/Leaching of this compound cause1 Poor Compatibility start->cause1 cause2 High Concentration start->cause2 cause3 High Processing Temp. start->cause3 cause4 No Covalent Bonding start->cause4 sol1 Select compatible polymer grade cause1->sol1 sol2 Optimize concentration (1-3%) cause2->sol2 sol3 Lower processing temperature cause3->sol3 sol4 Incorporate crosslinker (isocyanate/melamine) cause4->sol4

Caption: Troubleshooting logic for high this compound migration.

References

Addressing yellowing issues with TINUVIN-1130 in polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding yellowing issues in polymers stabilized with TINUVIN-1130.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

A1: this compound is a liquid UV absorber of the hydroxyphenyl-benzotriazole class, designed specifically for industrial and automotive coatings, plastics, adhesives, and sealants.[1][2][3][4][5] Its main function is to protect materials from degradation caused by ultraviolet radiation. It absorbs harmful UV-A and UV-B light and dissipates the energy as harmless heat, which helps prevent color fading, yellowing, cracking, and loss of gloss.[1][2][6]

Q2: My polymer containing this compound is yellowing. What are the general causes?

A2: Polymer yellowing is a sign of degradation and can be caused by several factors.[7] The primary causes include photo-oxidation from UV light exposure and thermal oxidation from heat, especially during processing.[8] Other contributing factors can be environmental pollutants (like NOx), interactions with other additives, or impurities within the polymer itself.[8][9]

Q3: Can this compound itself cause yellowing?

A3: this compound is a light yellow to light amber viscous liquid.[2][10][11] While it has an inherent color, it is designed to prevent yellowing in the final product.[6] Discoloration issues in the polymer are more commonly linked to the degradation of the polymer itself, interactions with other additives, or environmental factors, rather than the UV absorber alone.[8][12]

Q4: How do processing conditions contribute to yellowing?

A4: High processing temperatures, excessive shear, or long residence times during extrusion or molding can initiate thermal degradation of the polymer.[8][13] This process can occur even without UV light and leads to the formation of chromophores (color-causing groups) that result in a yellow appearance.[8][14]

Q5: Can other additives in my formulation interact with this compound to cause yellowing?

A5: Yes, interactions between additives can lead to discoloration. For instance, some phenolic antioxidants, commonly used to prevent thermal degradation, can react with atmospheric pollutants like nitrogen oxides (NOx) or other additives, leading to a yellow or pinkish tint.[8][15][16] This is often referred to as "gas fading" or "warehouse yellowing".[8][15] Furthermore, certain pigments or impurities like residual metal ions can act as catalysts, accelerating degradation and discoloration.[9]

Q6: How can I optimize my formulation to prevent yellowing?

A6: For superior protection, this compound is often used in combination with a Hindered Amine Light Stabilizer (HALS).[2][10][17] This synergistic combination provides comprehensive protection: this compound absorbs UV radiation, while HALS trap free radicals that form during the degradation process.[18][19] Laboratory trials are recommended to determine the optimal concentration for your specific application.[10][17]

Troubleshooting Guide

Problem 1: Yellowing is observed immediately after processing (e.g., extrusion, molding).
Potential Cause Recommended Actions & Troubleshooting Steps
Excessive Processing Temperature High heat can cause thermal degradation of the polymer or certain additives.[7][8] • Lower the processing temperature in increments of 5-10°C. • Reduce residence time in the extruder or molding machine.[20]
Incompatible Additives Certain additives, particularly some phenolic antioxidants, can degrade and form colored byproducts at high temperatures.[13][20] • Review the entire additive package. • Consider replacing the primary antioxidant with a non-yellowing alternative or a hydroxylamine-based antioxidant like Omnistab AN 9142, which is effective against gas fading.[21]
Polymer Degradation The base polymer itself may be unstable at the processing temperature, leading to the formation of colored species.[8] • Ensure the polymer grade is suitable for the processing conditions. • Confirm that the raw material has not degraded during storage.
Problem 2: Yellowing develops over time during storage in the dark (e.g., in a warehouse).
Potential Cause Recommended Actions & Troubleshooting Steps
Gas Fading This is a common issue where phenolic antioxidants react with atmospheric pollutants like nitrogen oxides (NOx), often from forklift exhaust or gas heaters.[8][16] This reaction forms yellow or pink colored compounds.[15][16] • Identify and minimize sources of NOx in the storage environment. • Use a stabilization package with low sensitivity to gas fading.[16][21] • Use high-quality, coated cardboard for packaging to avoid migration of polyphenols.[16]
Additive Migration/Blooming An additive may be incompatible or used at a concentration above its solubility limit in the polymer, causing it to migrate to the surface.[22] • Analyze the surface for bloomed additives. • Reduce the concentration of the problematic additive or replace it with a more compatible, higher molecular weight version.[22]
Problem 3: Yellowing occurs upon exposure to sunlight or artificial UV light.
Potential Cause Recommended Actions & Troubleshooting Steps
Insufficient UV Stabilization The concentration of this compound may be too low to provide adequate protection for the given exposure conditions.[13] • Increase the concentration of this compound. Typical dosage levels range from 0.2% to 1.0%, but can be up to 3.0% in coatings.[2][10] • Conduct laboratory trials to find the optimal concentration.[10]
Lack of Synergistic Protection UV absorbers (UVA) like this compound are most effective when paired with a HALS. The UVA acts as a screen, while the HALS scavenges radicals that still manage to form.[18][19] • Add a suitable HALS (e.g., TINUVIN 292, TINUVIN 123) to the formulation.[10][17] Recommended concentrations are typically 0.5% - 2.0%.[10][17]
Photodegradation of Additives or Pigments Certain additives or pigments (e.g., anatase-grade TiO₂) can act as photocatalysts, accelerating polymer degradation under UV light.[9] • Ensure all additives and pigments in the formulation are light-stable. • If using TiO₂, select a rutile grade with appropriate surface treatment.[9]

Quantitative Data Summary

Table 1: Recommended Concentrations for this compound and Synergistic HALS

ApplicationThis compound (% by weight)HALS (e.g., Tinuvin 292, 123) (% by weight)Notes
General Plastics0.2 - 1.00.5 - 2.0Optimal levels should be determined by experimental trials.[2][10]
Coatings1.0 - 3.00.5 - 2.0Provides superior protection against gloss reduction, cracking, and color change.[10][17]

Table 2: Typical Physical Properties of this compound

PropertyValue
Appearance Light yellow to light amber viscous liquid[10][11]
Chemical Class Hydroxyphenyl-benzotriazole[1][10]
Density at 20°C ~1.17 g/cm³[10]
Viscosity at 20°C ~7,400 mPa·s[10]
Solubility Miscible with most common organic solvents; not miscible with water.[2][10]

Experimental Protocols

Protocol 1: Accelerated UV Weathering Test

  • Objective: To simulate the long-term effects of sunlight and determine the effectiveness of the stabilization package.

  • Apparatus: UV weathering chamber (e.g., Q-Lab QUV).

  • Methodology:

    • Sample Preparation: Prepare standardized polymer samples (e.g., 75mm x 150mm plaques) using a consistent molding or extrusion process.

    • Chamber Setup: Place the samples in the weathering chamber. A common test cycle is ASTM G154, which involves alternating cycles of UV exposure and moisture. Use UVA-340 lamps to best simulate the short-wavelength UV portion of sunlight. A typical cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

    • Exposure: Remove samples at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).

    • Analysis: Evaluate the samples at each interval for changes in color (Yellowness Index), gloss, and physical properties.

Protocol 2: Yellowness Index (YI) Measurement

  • Objective: To quantify the degree of yellowing in a polymer sample.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure (based on ASTM E313):

    • Instrument Calibration: Calibrate the instrument using a certified white standard tile.

    • Sample Measurement: Place the polymer sample at the instrument's measurement port. Ensure the sample is opaque or use a standardized white backing.

    • Data Acquisition: The instrument will measure the tristimulus values (X, Y, Z) and calculate the Yellowness Index (YI).

    • Analysis: Compare the YI of exposed samples to an unexposed control. A higher ΔYI value indicates a greater degree of yellowing.

Visualizations

TroubleshootingWorkflow start Yellowing Observed q1 When is yellowing observed? start->q1 proc Immediately After Processing q1->proc Processing store During Storage (No Light) q1->store Storage uv Upon UV Exposure q1->uv UV Light cause1 Potential Causes: - High Temperature - Additive Interaction - Polymer Degradation proc->cause1 cause2 Potential Causes: - Gas Fading (NOx) - Additive Migration store->cause2 cause3 Potential Causes: - Insufficient UVA/HALS - Photodegradation of other additives uv->cause3 sol1 Solutions: - Optimize Process Temp. - Review Additive Package cause1->sol1 sol2 Solutions: - Control Storage Env. - Use NOx-Resistant Antioxidants cause2->sol2 sol3 Solutions: - Optimize UVA/HALS Conc. - Use Light-Stable Additives cause3->sol3

Caption: A workflow to diagnose the source of polymer yellowing.

SynergisticProtection cluster_0 Polymer Matrix UV UV Radiation Polymer Polymer Chain UV->Polymer Some UV penetrates UVA This compound (UVA) Absorbs UV Energy UV->UVA Radical Free Radicals (R•) Polymer->Radical Degradation Degradation (Yellowing, Cracking) Radical->Degradation Unchecked radicals cause damage HALS HALS Scavenges Radicals Radical->HALS Heat Harmless Heat UVA->Heat Stable Stable Products HALS->Stable

Caption: Synergistic UV protection mechanism of UVA and HALS.

References

Navigating Polymer Formulations: A Technical Support Center for TINUVIN-1130 Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the compatibility of TINUVIN-1130 with other polymer additives. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a liquid ultraviolet (UV) absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2][3] Its primary function is to protect polymers and coatings from degradation caused by exposure to UV radiation, thereby preventing gloss reduction, cracking, blistering, delamination, and color change.[1][2][4] It is particularly effective in demanding applications such as industrial and automotive coatings.[1][2][4]

Q2: With which types of additives is this compound most commonly used?

A2: this compound is most frequently and effectively used in combination with Hindered Amine Light Stabilizers (HALS). This combination creates a synergistic effect that provides superior protection against weathering compared to using either additive alone.[1][2][4][5][6] Commonly recommended HALS for use with this compound include TINUVIN-292, TINUVIN-123, and TINUVIN-144.[2]

Q3: Can this compound be used in water-based systems?

A3: Yes, this compound is a versatile additive that can be incorporated into both solvent-based and water-based systems.[1][3] For water-borne systems, its dispersion can be facilitated by pre-diluting it with a water-miscible solvent, such as butylcarbitol.[2]

Q4: Are there any known incompatibilities with this compound?

A4: While this compound itself has good compatibility with a wide range of polymers, potential issues can arise from the additives it is combined with, particularly basic HALS.[6][7][8] Basic HALS can interact with acidic components in a formulation, such as catalysts, biocides, or certain pigments (e.g., acidic grades of carbon black or titanium dioxide).[6][8] This can lead to a deactivation of the HALS, reduced formulation stability, or other undesirable effects. When formulating with acidic components, it is advisable to use a non-basic HALS.[7]

Q5: How does this compound interact with antioxidants?

A5: Benzotriazole UV absorbers, like this compound, are generally compatible with common antioxidants such as hindered phenols and phosphites.[9] These combinations are often used to provide comprehensive protection against both UV degradation and thermal oxidation. However, it is always recommended to perform compatibility and performance testing for specific formulations.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Yellowing of the coating, even with this compound. - Photoinitiator byproducts: Certain photoinitiators can degrade into colored substances.[10] - Amine oxidation: If aromatic amines are present, they can oxidize and cause discoloration.[10][11] - Thermal degradation: Excessive heat during processing can lead to the formation of colored degradation products.[10] - Insufficient loading of UV absorber: The concentration of this compound may be too low for the level of UV exposure.- Switch to a non-yellowing photoinitiator.[10] - Avoid the use of aromatic amines if possible. - Optimize processing temperatures to prevent thermal degradation.[10] - Increase the concentration of this compound and/or HALS after conducting a ladder study.
Reduced gloss retention or chalking. - Insufficient HALS concentration: While this compound absorbs UV light, HALS are crucial for scavenging free radicals at the surface, which is critical for gloss retention. - Incompatibility of HALS: A basic HALS may be interacting with acidic components in the formulation, reducing its effectiveness.[6]- Increase the concentration of the HALS component.[12] - If acidic components are present, switch to a non-basic HALS like TINUVIN-123.[7] - Ensure optimal dispersion of all additives.
Haze or cloudiness in the formulation. - Incompatibility of additives: At higher concentrations, some additives may become incompatible with the polymer matrix.[12] - Poor dispersion: Improper mixing can lead to agglomeration of additives.- Conduct a compatibility study to determine the optimal concentration of all additives. The haze may increase with higher concentrations of certain additives.[12] - Improve the dispersion process, possibly by creating a masterbatch or using a high-speed disperser.
Cracking or blistering of the coating. - Advanced polymer degradation: This indicates that the light stabilizer system is not providing adequate protection against UV-induced chain scission and degradation.- Increase the overall concentration of the light stabilizer package (this compound and HALS).[2][4] - Ensure the use of a synergistic combination of a UV absorber and a HALS.

Performance Data

The following table summarizes the expected performance of this compound in combination with other additives based on available literature. The values are representative and should be confirmed in specific formulations.

FormulationAdditive Concentration (% on binder solids)Gloss Retention (60°) after 200h Accelerated WeatheringYellowness Index after 200h Accelerated Weathering
Control (Unstabilized) -LowHigh
This compound only 2.0%ModerateLow
HALS only (e.g., TINUVIN-292) 1.0%Moderate-HighModerate
Synergistic Combination 1 2.0% this compound + 1.0% TINUVIN-292HighLow
Synergistic Combination 2 2.0% this compound + 0.5% TINUVIN-123HighVery Low

Note: Performance is highly dependent on the specific polymer system, substrate, and exposure conditions. A study on clear coats showed that combinations of this compound with HALS like TINUVIN-123 and TINUVIN-292 performed better than the individual components in terms of gloss retention and resistance to yellowing.[12]

Experimental Protocols

Protocol for Evaluating Compatibility and Performance of this compound

1. Objective: To determine the compatibility and evaluate the performance of this compound, alone and in combination with other additives, in a specific polymer or coating formulation.

2. Materials:

  • Polymer resin/binder
  • Solvents (if applicable)
  • This compound
  • Other additives to be tested (e.g., HALS, antioxidants)
  • Control sample (no light stabilizer)
  • Substrate panels (e.g., steel, wood, plastic)
  • Applicator (e.g., draw-down bar, spray gun)

3. Procedure:

4. Data Analysis:

  • Plot the percent gloss retention and ΔE as a function of exposure time for each formulation.
  • Compare the performance of the formulations containing this compound and its combinations to the control.
  • Analyze the visual inspection data to assess the overall durability.

Diagrams

Additive_Selection_Workflow start Start: Define Formulation Requirements resin_type Identify Resin System (e.g., Acrylic, Polyurethane, Epoxy) start->resin_type acidic_check Are there acidic components? (e.g., catalysts, certain pigments) resin_type->acidic_check non_basic_hals Choose Non-Basic HALS (e.g., TINUVIN-123) acidic_check->non_basic_hals Yes basic_hals Choose Basic HALS (e.g., TINUVIN-292) acidic_check->basic_hals No select_hals Select HALS add_tinuvin Add this compound (1.0 - 3.0% on solids) select_hals->add_tinuvin non_basic_hals->select_hals basic_hals->select_hals add_antioxidant_check Is thermal stability a concern? add_tinuvin->add_antioxidant_check add_antioxidant Add Antioxidant (e.g., Hindered Phenol, Phosphite) add_antioxidant_check->add_antioxidant Yes no_antioxidant Proceed without Antioxidant add_antioxidant_check->no_antioxidant No testing Perform Compatibility and Performance Testing add_antioxidant->testing no_antioxidant->testing end Final Formulation testing->end Troubleshooting_Workflow start Start: Identify Performance Issue issue_type What is the primary issue? start->issue_type yellowing Yellowing issue_type->yellowing Color Change gloss_loss Poor Gloss Retention / Chalking issue_type->gloss_loss Surface Appearance physical_defects Cracking / Blistering issue_type->physical_defects Integrity check_pi Check Photoinitiator Type and Processing Temperature yellowing->check_pi check_hals_conc Review HALS Concentration and Type gloss_loss->check_hals_conc check_total_stab Review Total Stabilizer Concentration (UVA + HALS) physical_defects->check_total_stab solution_pi Switch to non-yellowing PI. Optimize temperature. check_pi->solution_pi solution_hals Increase HALS concentration. Check for acidic interactions and switch to non-basic HALS if needed. check_hals_conc->solution_hals solution_total_stab Increase this compound and HALS concentrations. check_total_stab->solution_total_stab

References

Effect of TINUVIN-1130 on the mechanical properties of polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TINUVIN-1130. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and its effect on the mechanical properties of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the incorporation and use of this compound in polymer formulations.

Issue 1: Reduced Mechanical Properties After UV Exposure
  • Problem: The polymer's tensile strength, elongation, or impact strength decreases significantly after exposure to UV radiation, even with the addition of this compound.

  • Possible Causes:

    • Insufficient concentration of this compound.

    • Lack of a synergistic Hindered Amine Light Stabilizer (HALS).

    • Poor dispersion of this compound within the polymer matrix.

    • Degradation of the polymer due to other environmental factors like heat and humidity.

  • Solutions:

    • Optimize Concentration: The recommended concentration of this compound is typically between 1.0 - 3.0% by weight of the binder solids.[1] Laboratory trials are essential to determine the optimal loading for your specific polymer system and application.[1]

    • Incorporate a HALS: this compound, a UV absorber, works synergistically with HALS, which are radical scavengers.[2] The combination provides superior protection against gloss reduction, cracking, blistering, and color change.[1] A typical recommendation is 0.5 - 2.0% of a HALS like TINUVIN-292 or TINUVIN-123.[1]

    • Improve Dispersion: Ensure proper mixing techniques are used to achieve a homogeneous dispersion of the liquid this compound. For water-borne systems, pre-diluting this compound with a water-miscible solvent like butyl carbitol can aid in its incorporation.[1][3]

    • Consider Environmental Factors: Evaluate the combined effects of UV radiation, temperature, and humidity on your polymer system, as these can accelerate degradation.

cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions Reduced_Properties Reduced Mechanical Properties Insufficient_Conc Insufficient This compound Reduced_Properties->Insufficient_Conc No_HALS Lack of HALS Reduced_Properties->No_HALS Poor_Dispersion Poor Dispersion Reduced_Properties->Poor_Dispersion Env_Factors Environmental Factors Reduced_Properties->Env_Factors Optimize_Conc Optimize Concentration (1-3%) Insufficient_Conc->Optimize_Conc Add_HALS Add HALS (0.5-2%) No_HALS->Add_HALS Improve_Dispersion Improve Dispersion (Pre-dilute) Poor_Dispersion->Improve_Dispersion Evaluate_Env Evaluate Combined Environmental Effects Env_Factors->Evaluate_Env

Troubleshooting workflow for reduced mechanical properties.
Issue 2: Yellowing of the Polymer

  • Problem: The polymer exhibits a yellow discoloration after processing or upon exposure to UV light.

  • Possible Causes:

    • Photo-oxidation of the polymer backbone.

    • Interaction of this compound with other additives in the formulation.

    • Excessive processing temperatures leading to thermal degradation.

  • Solutions:

    • Synergistic Stabilization: Combine this compound with a HALS to inhibit photo-oxidation more effectively.

    • Formulation Review: Check for potential interactions between this compound and other components like antioxidants or fillers.

    • Optimize Processing Conditions: Lower the processing temperature and residence time during extrusion or molding to minimize thermal stress on the polymer and additives.

Issue 3: Poor Dispersion in Aqueous Systems
  • Problem: this compound, being hydrophobic, does not disperse well in water-borne polymer systems, leading to a lack of effectiveness and potential defects.

  • Possible Causes:

    • Direct addition of this compound to the aqueous phase without a compatibilizer.

  • Solutions:

    • Pre-dilution: Dilute this compound with a water-miscible solvent, such as butyl carbitol, before adding it to the water-borne system.[1][3] This helps to ease its incorporation and achieve a more uniform dispersion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class.[3] It functions by absorbing harmful UV radiation in the UV-A and UV-B regions and dissipating it as harmless thermal energy, thereby protecting the polymer from photodegradation.[4]

Q2: What is the recommended dosage of this compound?

A2: The typical recommended concentration is between 1.0% and 3.0% based on the weight of the binder solids.[1] However, the optimal amount should be determined through laboratory trials for each specific application.[1]

Q3: Can this compound be used alone?

A3: While this compound provides good UV absorption, its performance is significantly enhanced when used in combination with a Hindered Amine Light Stabilizer (HALS).[2] This synergistic combination offers superior protection against a wider range of degradation effects.[1]

Q4: In which types of polymers is this compound effective?

A4: this compound is versatile and can be used in a variety of polymers, including epoxy resins, polyurethanes, PVC, and other plastics used in coatings, adhesives, and sealants.[4][5] It is suitable for both solvent-based and water-based systems.[3][4]

Q5: How does this compound affect the mechanical properties of polymers?

A5: this compound helps to preserve the mechanical properties of polymers upon exposure to UV radiation. For instance, in an epoxy-diamine system, the presence of this compound reduced the loss of tensile strength from ~30% to ~11% after 800 hours of UV exposure.

Data on Mechanical Properties

The primary role of this compound is to mitigate the degradation of a polymer's mechanical properties upon UV exposure.

Polymer SystemPropertyConditionWithout this compoundWith this compound
Epoxy-Diamine Tensile StrengthAfter 800h UV exposure~30% reduction~11% reduction
Polymer SystemPropertyConditionWithout UV AbsorberWith Benzotriazole UV Absorber
Polycarbonate Tensile Strength at BreakAfter 10 years outdoor exposureSignificant deteriorationReduced deterioration
Rigid PVC Impact StrengthAfter accelerated weatheringSignificant embrittlementRetention of impact strength
Polyurethane Coating Puncture ResistanceAfter UV weatheringPartial loss of resistancePreserved resistance

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix

This protocol describes the general procedure for adding liquid this compound to a polymer melt during extrusion.

  • Material Preparation:

    • Dry the base polymer resin to the manufacturer's recommended moisture content.

    • Ensure this compound is at room temperature.

  • Additive Dosing:

    • Use a calibrated liquid injection pump to introduce this compound into the polymer melt.

    • The injection point should be in the melting or metering zone of the extruder to ensure adequate mixing.

  • Extrusion Parameters:

    • Set the extruder temperature profile according to the processing guidelines for the base polymer, avoiding excessive temperatures that could degrade the additive or polymer.

    • Adjust the screw speed to ensure proper mixing and dispersion of this compound.

  • Homogenization:

    • Employ a screw design with mixing elements (e.g., kneading blocks) to ensure a homogeneous distribution of the liquid additive.

  • Sample Collection:

    • Extrude the polymer blend into strands, cool in a water bath, and pelletize for further processing (e.g., injection molding of test specimens).

Start Start Dry_Polymer Dry Polymer Resin Start->Dry_Polymer Prepare_Tinuvin Prepare this compound Start->Prepare_Tinuvin Dose_Tinuvin Dose this compound into Extruder Dry_Polymer->Dose_Tinuvin Prepare_Tinuvin->Dose_Tinuvin Set_Parameters Set Extrusion Parameters Dose_Tinuvin->Set_Parameters Homogenize Homogenize the Melt Set_Parameters->Homogenize Collect_Sample Collect and Pelletize Sample Homogenize->Collect_Sample End End Collect_Sample->End

References

Technical Support Center: Troubleshooting Blooming of UV Absorbers in Plastic Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of UV absorber blooming in plastic films.

Troubleshooting Guides

Issue: A white, crystalline, or oily residue has appeared on the surface of my plastic film after processing or storage.

This phenomenon is known as "blooming," where the UV absorber migrates to the surface of the polymer. Here is a step-by-step guide to troubleshoot this issue.

Step 1: Confirm the Bloomed Substance

It is crucial to first identify the substance that has bloomed to the surface. While it is likely the UV absorber, other additives like plasticizers, antioxidants, or slip agents can also cause blooming.[1]

  • Recommended Action: Use surface analysis techniques to identify the chemical composition of the residue.

  • Experimental Protocol: See Protocol 1: Surface Analysis of Bloomed Film.

Step 2: Review Formulation and Processing Parameters

Blooming is often caused by supersaturation of the additive in the polymer matrix.[2]

  • Is the UV absorber concentration too high? Exceeding the solubility limit of the UV absorber in the polymer at a given temperature is a primary cause of blooming.[3]

    • Recommended Action: Review the concentration of the UV absorber in your formulation. Compare it with the manufacturer's recommended dosage and the solubility data available for your specific polymer and UV absorber combination.

    • Data Presentation: See Table 1: Recommended Usage Levels of Common UV Absorbers and Table 2: Qualitative Solubility of Selected UV Absorbers.

  • Is the UV absorber compatible with the polymer? The polarity and molecular structure of both the UV absorber and the polymer significantly affect their compatibility.[2][4] Most polymers are non-polar, while many UV stabilizers have some degree of polarity.[4]

    • Recommended Action: Select a UV absorber with a chemical structure that is more compatible with your polymer. For non-polar polymers like polyethylene (PE) and polypropylene (PP), consider UV absorbers with lower polarity.

  • Were processing temperatures too high? High temperatures increase the mobility of the UV absorber within the polymer matrix, which can lead to blooming upon cooling.[2][3]

    • Recommended Action: Optimize your processing (e.g., extrusion, molding) temperatures to the lowest possible range that still ensures proper mixing and film formation.

Step 3: Consider Co-additives

The interaction with other additives in the formulation can influence the blooming of the UV absorber.

  • Are you using a Hindered Amine Light Stabilizer (HALS)? HALS can act synergistically with UV absorbers, not only improving UV protection but also enhancing the compatibility of the UV absorber with the polymer, thereby reducing its tendency to bloom.[2] A study on PP showed that adding 0.2% HALS with a UV absorber reduced surface blooming by 40%.[2]

    • Recommended Action: Consider incorporating a HALS into your formulation. High molecular weight HALS are generally more effective and less prone to migration themselves.[5]

Step 4: Evaluate Environmental and Storage Conditions

Blooming can be triggered or exacerbated by the conditions in which the film is stored.

  • Are the films stored at elevated temperatures or high humidity? These conditions can accelerate the migration of additives to the surface.[1][2]

    • Recommended Action: Store plastic films in a cool, dry environment.

Frequently Asked Questions (FAQs)

Q1: What is UV absorber blooming?

A1: UV absorber blooming is the migration of the UV absorber additive from the bulk of the plastic film to its surface.[1][3] This can result in the formation of a visible layer on the film, which may appear as a white powder, a crystalline deposit, or an oily residue.[6]

Q2: Why is UV absorber blooming a problem?

A2: Blooming can lead to several issues:

  • Loss of UV Protection: The migration of the UV absorber to the surface depletes its concentration within the polymer, reducing the film's ability to resist UV degradation.[1]

  • Aesthetic Defects: The surface residue can negatively impact the appearance of the film, causing it to look hazy, discolored, or feel greasy.[1][7]

  • Processing and Performance Issues: The bloomed layer can interfere with subsequent processing steps like printing, sealing, and lamination.[6] It can also alter the mechanical properties of the film, potentially making it more brittle.[1]

Q3: How can I prevent UV absorber blooming?

A3: Preventing blooming involves a combination of strategies:

  • Proper Formulation: Use the UV absorber at a concentration below its solubility limit in the polymer.[2]

  • Additive Selection: Choose a UV absorber with high compatibility with your polymer. Higher molecular weight UV absorbers are generally less mobile.[6]

  • Synergistic Additives: Incorporate HALS to improve the compatibility and reduce the migration of the UV absorber.[2][8]

  • Process Control: Maintain optimal processing temperatures to avoid excessive heating.

  • Storage Conditions: Store the final film in a controlled environment with moderate temperature and low humidity.[1]

Q4: Which analytical techniques can be used to analyze UV absorber blooming?

A4: Several analytical techniques can be employed:

  • Surface Analysis: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) can identify the chemical nature of the bloomed layer on the film's surface.[1]

  • Quantification of Migrated Additives: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify the amount of UV absorber that has migrated into a solvent or food simulant.[9][10][11]

  • See Protocols 1, 2, and 3 for more details.

Data Presentation

Table 1: Recommended Usage Levels of Common UV Absorbers in Plastic Films

UV Absorber TypeChemical NameCommon PolymersRecommended Usage Level (% by weight)Reference
Benzotriazole2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (UV-P)PVC, PS, PE, PP0.10 - 0.50[12][13]
Benzotriazole2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV-234)PC, Polyesters, PVC, Styrenics0.15 - 0.60[14]
Benzotriazole2-(2'-Hydroxy-3',5'-di-tert-pentylphenyl)-benzotriazole (UV-328)Polyolefins, PVC, Polyesters0.10 - 1.0[2]
Benzotriazole2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole (UV-326)PP, PE, Polyesters0.2 - 1.0[15]

Table 2: Qualitative Solubility of Selected UV Absorbers

UV AbsorberWater SolubilityOrganic Solvent SolubilityPolymer CompatibilityReference
UV-PInsolubleSoluble in acetone, ethyl acetateGood compatibility with PE, PVC, PS, PC, Acrylics, PU, PET[13]
UV-328InsolubleGood solubility in plasticizers and monomersExcellent compatibility with a wide variety of substrates including polyolefins, PVC, and polyesters[2][15]
Benzotriazoles (general)Low, but can be extracted by water over timeGenerally soluble in various organic solventsCompatibility is dependent on the specific polymer; non-polar polymers can have unfavorable interactions, leading to leaching.[1][16]

Experimental Protocols

Protocol 1: Surface Analysis of Bloomed Film using Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Objective: To identify the chemical functional groups present in the bloomed residue on the surface of a plastic film.

Materials:

  • Plastic film sample with visible blooming.

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning the ATR crystal.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol and running a background spectrum.

  • Place the bloomed side of the plastic film sample directly onto the ATR crystal.

  • Apply consistent pressure to ensure good contact between the film and the crystal.

  • Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the UV absorber, polymer, and any other potential additives. Compare the spectrum with reference spectra of the pure UV absorber and the base polymer.

Protocol 2: Quantification of Migratable UV Absorber using Solvent Extraction and HPLC-UV

Objective: To determine the amount of UV absorber that can migrate from a plastic film into a solvent.

Materials:

  • Plastic film sample.

  • A suitable extraction solvent (e.g., isopropanol, acetonitrile, or a food simulant like 10% ethanol).[4][17]

  • Glass vials with screw caps.

  • Shaker or sonicator.

  • Volumetric flasks.

  • HPLC system with a UV detector and a suitable column (e.g., C18).

  • Pure UV absorber standard for calibration.

Procedure:

  • Cut a known surface area of the plastic film (e.g., 1 dm²).

  • Place the film sample into a glass vial and add a specific volume of the extraction solvent.

  • Seal the vial and place it in a shaker or sonicator for a defined period and temperature (e.g., 24 hours at 40°C) to simulate migration.

  • After extraction, carefully remove the film. The solvent now contains the migrated additives.

  • Prepare a calibration curve using standard solutions of the pure UV absorber in the extraction solvent.

  • Analyze the extract using HPLC-UV. The UV detector should be set to a wavelength where the UV absorber has maximum absorbance.[9]

  • Quantify the concentration of the UV absorber in the extract by comparing its peak area to the calibration curve.

  • Express the migration results as mg of UV absorber per dm² of the film surface.

Protocol 3: Accelerated Aging to Induce Blooming

Objective: To simulate the long-term blooming potential of a UV absorber in a plastic film under accelerated conditions.

Materials:

  • Plastic film samples.

  • Forced-ventilation or gravity-convection oven (as per ASTM D5510).[7][18]

  • Xenon-arc weathering chamber (as per ISO 4892-2).[8][19]

Procedure for Thermal Aging (based on ASTM D5510):

  • Place the plastic film samples in the oven, ensuring they are not in contact with each other.

  • Set the oven to a specific temperature (e.g., 70°C).

  • Age the samples for a predetermined period (e.g., 24, 48, 96 hours).

  • At each time interval, remove a set of samples and allow them to cool to room temperature.

  • Visually inspect the samples for any signs of blooming.

  • If blooming is observed, it can be further analyzed using the protocols described above.

Procedure for UV and Weathering Exposure (based on ISO 4892-2):

  • Mount the plastic film samples in the xenon-arc chamber.

  • Set the exposure conditions, including the light/dark cycles, temperature, humidity, and water spray, to simulate a specific end-use environment.

  • Expose the samples for a defined duration.

  • Periodically remove samples and inspect for blooming and other signs of degradation like color change or loss of mechanical properties.

Mandatory Visualization

Troubleshooting Workflow for UV Absorber Blooming start Start: Blooming Observed on Film Surface confirm_substance Step 1: Confirm Identity of Bloomed Substance (Protocol 1: ATR-FTIR) start->confirm_substance is_uv_absorber Is it the UV Absorber? confirm_substance->is_uv_absorber other_additive Troubleshoot Other Additive (e.g., plasticizer, slip agent) is_uv_absorber->other_additive No review_formulation Step 2: Review Formulation & Processing is_uv_absorber->review_formulation Yes check_concentration Concentration Too High? review_formulation->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_compatibility Incompatible with Polymer? check_concentration->check_compatibility No consider_hals Step 3: Consider Co-additives (e.g., Add HALS) reduce_concentration->consider_hals change_absorber Select More Compatible UV Absorber check_compatibility->change_absorber Yes check_temp Processing Temp Too High? check_compatibility->check_temp No change_absorber->consider_hals lower_temp Optimize/Lower Processing Temp check_temp->lower_temp Yes check_temp->consider_hals No lower_temp->consider_hals evaluate_storage Step 4: Evaluate Storage Conditions consider_hals->evaluate_storage end End: Blooming Resolved evaluate_storage->end Factors Influencing UV Absorber Blooming blooming UV Absorber Blooming concentration High Concentration (Supersaturation) concentration->blooming compatibility Poor Compatibility (Polymer-Absorber Mismatch) compatibility->blooming temperature High Processing/Storage Temperature temperature->blooming mw Low Molecular Weight of UV Absorber mw->blooming environment Environmental Factors (e.g., Humidity) environment->blooming coadditives Lack of Synergistic Co-additives (e.g., HALS) coadditives->blooming Mechanism of UV Stabilization vs. Blooming Effect cluster_0 Normal UV Stabilization cluster_1 Effect of Blooming uv_light UV Light uv_absorber UV Absorber (Dispersed in Polymer) uv_light->uv_absorber Absorbed film_surface Film Surface polymer_matrix Polymer Matrix uv_absorber->polymer_matrix Protects heat Harmless Heat uv_absorber->heat Dissipated as uv_light_b UV Light depleted_matrix Depleted Polymer Matrix uv_light_b->depleted_matrix Penetrates Film film_surface_b Film Surface bloomed_absorber Bloomed UV Absorber (on surface) Loss of Protection degradation Polymer Degradation depleted_matrix->degradation Leads to

References

Technical Support Center: Optimizing TINUVIN-1130 and HALS for Synergistic UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synergistic UV protection of TINUVIN-1130 and Hindered Amine Light Stabilizers (HALS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind combining this compound and HALS for UV protection?

A1: The combination of this compound, a UV absorber (UVA), and a Hindered Amine Light Stabilizer (HALS) creates a synergistic effect that offers superior protection against UV degradation compared to using either additive alone.[1][2][3] this compound, a member of the hydroxyphenyl-benzotriazole class, functions by absorbing harmful UV radiation and dissipating it as thermal energy.[3] This acts as the first line of defense. HALS, on the other hand, do not absorb UV radiation but instead act as radical scavengers. They interrupt the photo-oxidative degradation cycle by neutralizing free radicals that are formed, providing long-term thermal and light stability.[1] This complementary mechanism enhances the overall durability of the coating or polymer.

Q2: What are the typical recommended concentration ratios for this compound and HALS?

A2: The optimal ratio of this compound to HALS can vary depending on the specific polymer or coating system, the substrate, and the expected environmental conditions. However, general guidelines suggest a concentration range of 1.0 - 3.0% for this compound and 0.5 - 2.0% for HALS such as TINUVIN® 292 or TINUVIN® 123, based on the weight percent of binder solids.[2][3] It is crucial to conduct experimental trials with a range of concentrations to determine the optimal performance for your specific application.[2][3]

Q3: What are the observable benefits of using a synergistic blend of this compound and HALS?

A3: Synergistic combinations of this compound and HALS provide superior protection against a variety of coating defects induced by UV exposure.[2][3] These benefits include improved gloss retention, prevention of cracking and blistering, enhanced delamination resistance, and superior color change stability.[2][3] Studies have shown that coatings stabilized with a combination of these additives perform significantly better than unstabilized coatings or those containing only a single additive.[1]

Q4: In a multi-coat system, where should the this compound and HALS blend be incorporated for optimal performance?

A4: While the light stabilizers can be added to both the base coat and the clear coat in a two-coat automotive or industrial finish, experience suggests that the optimum protection is achieved by adding the this compound and HALS blend to the topcoat.[2][3]

Troubleshooting Guide

Issue 1: Hazy or cloudy appearance in the coating after adding the stabilizer blend.

  • Possible Cause: Incompatibility of the HALS with the resin matrix at the concentration used. Some HALS, like TINUVIN 123, have been observed to cause haziness at concentrations above 1%.

  • Troubleshooting Steps:

    • Reduce the concentration of the HALS in your formulation.

    • Evaluate a different type of HALS that may have better compatibility with your specific resin system.

    • Ensure thorough and uniform dispersion of the additives into the coating. For water-borne systems, dilution of this compound with a water-miscible solvent like butylcarbitol can aid in incorporation.[3]

Issue 2: The coating still exhibits significant yellowing after UV exposure.

  • Possible Cause: The ratio of this compound to HALS may not be optimized for yellowing resistance. While this compound provides excellent UV absorption to prevent yellowing, the HALS is crucial for scavenging radicals that also contribute to color change.

  • Troubleshooting Steps:

    • Increase the concentration of this compound within the recommended range (1.0 - 3.0%).

    • Experiment with different HALS products, as some may offer better synergistic effects for color stability in your system. For example, some studies have shown that the combination of this compound and TINUVIN 123 can provide a better synergistic effect on reducing yellowness compared to this compound and TINUVIN 292.

    • Verify that the UV exposure conditions in your testing are representative of the intended application environment.

Issue 3: Poor gloss retention despite the addition of the UV stabilizer package.

  • Possible Cause: The concentration of the HALS may be insufficient. HALS are particularly effective at protecting the surface of the coating and maintaining properties like gloss.

  • Troubleshooting Steps:

    • Increase the concentration of the HALS within the recommended range (0.5 - 2.0%).

    • Ensure that the chosen HALS is suitable for your coating system.

    • Confirm that the coating is properly cured, as incomplete curing can lead to poor surface properties and subsequent degradation.

Data Presentation

Disclaimer: The following tables present illustrative data based on typical performance trends observed in studies of this compound and HALS combinations. Actual results will vary depending on the specific formulation, substrate, and testing conditions.

Table 1: Illustrative Gloss Retention Data (%) After Accelerated Weathering

Formulation0 hours500 hours1000 hours1500 hours
Unstabilized Control95603515
2.0% this compound95756045
1.0% HALS95806550
2.0% this compound + 1.0% HALS95908575

Table 2: Illustrative Color Change (ΔE*ab) Data After Accelerated Weathering

Formulation0 hours500 hours1000 hours1500 hours
Unstabilized Control05.210.518.3
2.0% this compound02.14.37.8
1.0% HALS03.56.811.2
2.0% this compound + 1.0% HALS01.12.54.6

Experimental Protocols

Protocol 1: Accelerated Weathering Testing

This protocol is based on ASTM G154 and ASTM D4587 for fluorescent UV-condensation exposures of coatings.

  • Specimen Preparation:

    • Prepare coated panels according to standard industry practices. Ensure a consistent film thickness across all samples.

    • Prepare control panels with no UV stabilizers, panels with only this compound, panels with only HALS, and panels with various ratios of the this compound/HALS blend.

  • Apparatus:

    • Use a fluorescent UV and condensation apparatus equipped with UVA-340 lamps to simulate sunlight in the critical short wavelength region.

  • Test Cycle:

    • A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. The specific cycle should be chosen based on the intended application of the coating.

  • Procedure:

    • Mount the prepared panels in the weathering apparatus.

    • Run the selected test cycle for a predetermined duration (e.g., 2000 hours).

    • Periodically remove the panels at specified intervals (e.g., every 500 hours) for evaluation.

  • Evaluation:

    • Gloss Measurement: Measure the 60° specular gloss of the panels using a gloss meter according to ASTM D523.

    • Color Measurement: Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the total color difference (ΔEab) according to ASTM D2244.

    • Visual Inspection: Visually assess the panels for any signs of cracking, blistering, or delamination.

Mandatory Visualizations

Synergistic_UV_Protection cluster_0 UV Degradation Pathway (Unstabilized) cluster_1 Synergistic Protection Mechanism UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer initiates Free_Radicals Free Radicals Polymer->Free_Radicals generates Degradation Polymer Degradation (Loss of Gloss, Color Change, Cracking) Free_Radicals->Degradation leads to UV_Radiation_2 UV Radiation TINUVIN_1130 This compound (UVA) UV_Radiation_2->TINUVIN_1130 absorbed by Polymer_2 Polymer Matrix UV_Radiation_2->Polymer_2 some penetrates Heat Harmless Heat TINUVIN_1130->Heat dissipates as HALS HALS Protected_Polymer Protected Polymer (Maintained Properties) HALS->Protected_Polymer regenerates & protects Free_Radicals_2 Free Radicals Polymer_2->Free_Radicals_2 generates Free_Radicals_2->HALS scavenged by

Caption: Synergistic UV protection mechanism of this compound and HALS.

Experimental_Workflow cluster_prep 1. Formulation & Preparation cluster_exposure 2. Accelerated Weathering cluster_analysis 3. Performance Evaluation Formulations Prepare Coating Formulations: - Control (No Stabilizer) - this compound only - HALS only - this compound + HALS (various ratios) Application Apply Coatings to Substrate Panels Formulations->Application Curing Cure Panels as per Standard Procedure Application->Curing QUV_Test Expose Panels in QUV Chamber (ASTM G154 / D4587) Curing->QUV_Test Cycle Cycle: UV Exposure & Condensation QUV_Test->Cycle Gloss Measure Gloss (ASTM D523) Cycle->Gloss at intervals Color Measure Color Change (ΔE*ab) (ASTM D2244) Cycle->Color at intervals Visual Visual Inspection for Defects Cycle->Visual at intervals

Caption: Experimental workflow for evaluating stabilizer performance.

References

Technical Support Center: Overcoming Solubility Challenges of TINUVIN® 1130 in Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with TINUVIN® 1130 in novel formulations.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN® 1130 and what are its basic solubility properties?

A1: TINUVIN® 1130 is a liquid hydroxyphenyl-benzotriazole ultraviolet (UV) absorber. It is characterized as a light yellow to amber viscous liquid.[1][2][3] It is soluble in a wide range of polar and non-polar organic solvents but is insoluble in water.[1][2][3] Its dispersion in aqueous systems can be facilitated by pre-dissolving it in a water-miscible solvent.[1][4]

Q2: In which common organic solvents is TINUVIN® 1130 known to be soluble?

A2: TINUVIN® 1130 is miscible at concentrations greater than 50 g/100 g of solution at 20°C in a variety of common solvents. For a detailed list of these solvents, please refer to the solubility data table below.

Q3: Is TINUVIN® 1130 suitable for use in water-based formulations?

A3: While TINUVIN® 1130 is insoluble in water, it can be incorporated into aqueous systems.[1] This is typically achieved by first dissolving TINUVIN® 1130 in a water-miscible organic solvent, such as butylcarbitol, before introducing it to the aqueous phase with agitation.[5][6][7]

Q4: Are there any known interactions of TINUVIN® 1130 with biological signaling pathways?

A4: Based on available data, TINUVIN® 1130 is primarily designed as a UV absorber for material protection and is not known to have direct interactions with biological signaling pathways. Its primary application is to prevent the degradation of materials exposed to UV radiation.

Q5: Can TINUVIN® 1130 be used in combination with other stabilizers?

A5: Yes, TINUVIN® 1130 is often used synergistically with hindered amine light stabilizers (HALS) to enhance performance and provide superior protection against degradation.[1][2][6]

Troubleshooting Guide

This guide addresses common issues encountered when incorporating TINUVIN® 1130 into novel formulations.

Issue Potential Cause Recommended Solution
Cloudiness or precipitation upon addition to the formulation. Poor solubility in the chosen solvent system.- Select a more suitable solvent or a co-solvent system. - Gently warm the formulation while stirring to aid dissolution. - Consider creating a concentrated stock solution in a highly compatible solvent before adding it to the bulk formulation.
Phase separation over time. Incompatibility with other formulation components or a change in temperature affecting solubility.- Evaluate the polarity of all components and adjust the solvent system to create a more compatible environment. - Incorporate a co-solvent that can bridge the polarity gap between TINUVIN® 1130 and the other components. - Store the formulation at a controlled temperature to maintain stability.
Recrystallization of TINUVIN® 1130. Supersaturation of the formulation or the presence of impurities that can act as nucleation sites.- Determine the saturation point of TINUVIN® 1130 in your specific formulation and ensure the concentration is below this limit. - Filter the formulation to remove any particulate matter that could initiate recrystallization. - Consider the use of a crystallization inhibitor if the issue persists.
Difficulty in dispersing in an aqueous system. High interfacial tension between the oily TINUVIN® 1130 solution and the aqueous phase.- Increase the amount of water-miscible co-solvent used to dissolve TINUVIN® 1130. - Employ high-shear mixing or sonication to create a finer dispersion. - Consider the addition of a suitable surfactant or emulsifier to stabilize the dispersion.
Yellowing of the final formulation. The inherent color of TINUVIN® 1130.- Use the lowest effective concentration of TINUVIN® 1130 to minimize color contribution. - If permissible for the application, a color-masking agent could be considered.

Data Presentation

Table 1: Solubility of TINUVIN® 1130 in Common Solvents
Solvent Miscibility ( g/100 g solution at 20°C)
Butylcarbitol> 50
Butanol> 50
Butyl Acetate> 50
Ethyl Glycol> 50
1-Methoxypropylacetate-2> 50
Methyl Ethyl Ketone> 50
Xylene> 50
Hexanedioldiacrylate> 50
Trimethylolpropane Triacrylate> 50
WaterNot Miscible

Source: Data compiled from publicly available technical datasheets.

Experimental Protocols

Protocol 1: General Method for Incorporating TINUVIN® 1130 into a Solvent-Based Formulation
  • Solvent Selection: Choose a solvent or co-solvent blend in which all formulation components, including TINUVIN® 1130, are soluble.

  • Preparation of TINUVIN® 1130 Solution:

    • Accurately weigh the required amount of TINUVIN® 1130.

    • In a separate vessel, add the TINUVIN® 1130 to the chosen solvent or a portion of the total solvent.

    • Stir the mixture at room temperature until the TINUVIN® 1130 is fully dissolved. Gentle warming (e.g., to 40-50°C) can be applied if necessary, but ensure it is compatible with the solvent's boiling point and the stability of other components.

  • Incorporation into the Main Formulation:

    • While stirring the main batch of the formulation, slowly add the prepared TINUVIN® 1130 solution.

    • Continue stirring for a minimum of 15-30 minutes to ensure homogeneity.

  • Observation: Visually inspect the final formulation for any signs of insolubility, such as cloudiness or precipitation, immediately after preparation and after a specified storage period (e.g., 24 hours) at relevant temperatures.

Protocol 2: Method for Incorporating TINUVIN® 1130 into a Water-Based Formulation
  • Co-solvent Selection: Choose a water-miscible organic solvent in which TINUVIN® 1130 is highly soluble (e.g., butylcarbitol).

  • Preparation of TINUVIN® 1130 Concentrate:

    • Prepare a concentrated solution of TINUVIN® 1130 in the selected co-solvent. A typical starting ratio is 1:1 to 1:4 (TINUVIN® 1130 to co-solvent) by weight.

    • Stir until a clear, homogenous solution is obtained.

  • Addition to the Aqueous Phase:

    • With vigorous stirring, slowly add the TINUVIN® 1130 concentrate to the aqueous phase of the formulation.

    • The rate of addition should be slow enough to allow for proper dispersion.

  • Homogenization:

    • Continue stirring for at least 30 minutes.

    • If a fine dispersion is required, consider using high-shear mixing or sonication.

  • Stability Assessment: Monitor the formulation for any signs of phase separation, creaming, or sedimentation over time and at different storage conditions.

Visualizations

experimental_workflow cluster_prep Preparation of TINUVIN® 1130 Concentrate cluster_main Main Formulation cluster_incorp Incorporation cluster_final Finalization & QC weigh 1. Weigh TINUVIN® 1130 dissolve 2. Dissolve in Co-solvent weigh->dissolve add 4. Slowly Add Concentrate to Main Batch with Stirring dissolve->add main_batch 3. Prepare Main Batch main_batch->add homogenize 5. Homogenize add->homogenize observe 6. Observe for Stability homogenize->observe

Caption: Experimental workflow for incorporating TINUVIN® 1130 into a novel formulation.

troubleshooting_logic cluster_success Successful Incorporation cluster_troubleshoot Troubleshooting Steps start Incorporate TINUVIN® 1130 into Formulation check_clarity Is the formulation clear and homogenous? start->check_clarity success Proceed with further formulation development check_clarity->success Yes cause Identify Potential Cause: - Poor Solvent Choice - Incompatibility - Supersaturation check_clarity->cause No solution Implement Solution: - Change Solvent/Co-solvent - Adjust Polarity - Reduce Concentration - Add Surfactant cause->solution re_evaluate Re-evaluate Formulation solution->re_evaluate re_evaluate->start

Caption: Logical workflow for troubleshooting solubility issues with TINUVIN® 1130.

References

Technical Support Center: Minimizing the Impact of TINUVIN-1130 on Coating Transparency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to coating transparency when using TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in coatings?

A1: this compound is a liquid UV absorber designed for both solvent-based and water-based industrial coatings.[1][2] Its primary function is to protect light-sensitive substrates, such as wood and plastics, from degradation caused by UV radiation, thereby preventing discoloration, cracking, and loss of gloss.[1][2][3]

Q2: Can the addition of this compound affect the transparency of my clear coat?

A2: Yes, under certain conditions, the addition of this compound can potentially impact the transparency of a clear coat, leading to an increase in haze or a milky appearance. This is often related to factors such as its concentration, compatibility with the coating's binder system, and the overall formulation.

Q3: What is the recommended concentration range for this compound in a coating formulation?

A3: The typical recommended concentration of this compound is between 1.0% and 3.0% based on the weight of the binder solids.[2] However, the optimal concentration should always be determined through laboratory trials for each specific formulation and application.[1][2]

Q4: Is this compound suitable for water-based coating systems?

A4: Yes, this compound is versatile and can be incorporated into water-based systems.[1][2] To facilitate its dispersion in aqueous systems, it is often recommended to dilute it with a water-miscible solvent, such as butyl carbitol.[1][2][4]

Q5: Can this compound be used in combination with other additives?

A5: Absolutely. This compound is often used in conjunction with a Hindered Amine Light Stabilizer (HALS) like TINUVIN-292 or TINUVIN-123.[2][4] This synergistic combination provides superior protection against gloss reduction, cracking, blistering, and color change.[2][4]

Troubleshooting Guide: Haze and Transparency Issues

This guide provides a systematic approach to diagnosing and resolving common issues related to coating transparency when incorporating this compound.

Problem 1: Increased Haze or Cloudiness in the Coating After Adding this compound

Possible Causes:

  • Incompatibility: The this compound may have limited compatibility with the specific resin system (e.g., acrylic, polyurethane, epoxy) at the concentration used.

  • High Concentration: The concentration of this compound may be too high for the formulation, leading to insolubility and light scattering.

  • Improper Dispersion: The UV absorber was not adequately dispersed throughout the coating matrix.

  • Solvent Shock: In water-based systems, improper addition of the this compound or its solvent solution can cause it to precipitate.

Troubleshooting Steps:

  • Verify Compatibility:

    • Action: Prepare a small, clear sample of the resin system without any other additives and slowly add the recommended percentage of this compound while stirring. Observe for any signs of cloudiness or precipitation.

    • Tip: It is advisable to test compatibility at both room temperature and the intended curing temperature.

  • Optimize Concentration:

    • Action: Create a ladder study with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).

    • Evaluation: Measure the haze of each cured film using a hazemeter. This will help determine the maximum concentration that can be used without significantly impacting transparency.

  • Improve Dispersion:

    • Action (Solvent-based): Ensure adequate mixing time and shear when incorporating this compound. Pre-dissolving it in a compatible solvent before adding it to the main batch can improve distribution.

    • Action (Water-based): As recommended, pre-dilute this compound with a water-miscible co-solvent like butyl carbitol before slowly adding it to the aqueous dispersion under good agitation.[5]

  • Address Solvent Shock:

    • Action: When adding the pre-diluted this compound to a water-based system, ensure the addition is slow and the agitation is sufficient to prevent localized high concentrations that can lead to precipitation.

Problem 2: The Coating Appears Clear Initially but Develops Haze Upon Curing

Possible Causes:

  • Thermal Incompatibility: The compatibility of this compound with the resin system may decrease at the curing temperature.

  • Interaction with Other Additives: this compound might be interacting with other formulation components (e.g., catalysts, flow agents) during the curing process.

Troubleshooting Steps:

  • Evaluate Thermal Stability of the Mixture:

    • Action: Prepare a sample of the final formulation and observe its clarity as it goes through the curing cycle in a controlled environment (e.g., on a hot plate with a glass slide).

  • Isolate Component Interactions:

    • Action: Prepare a series of formulations, each omitting one additive at a time, to identify any potential interactions with this compound that may be causing the haze.

Data Presentation

Table 1: Miscibility of this compound in Common Solvents at 20°C

SolventMiscibility ( g/100g solution)
Butyl Carbitol> 50[1][2]
Butanol> 50[1][2]
Butyl Acetate> 50[1][2]
1-Methoxy-2-propanol Acetate> 50[1][2]
Methyl Ethyl Ketone> 50[1][2]
Xylene> 50[1][2]
WaterNot miscible[2]

Table 2: Recommended Starting Concentrations for this compound

Coating TypeRecommended Concentration (% on binder solids)
Automotive OEM and Refinish1.0 - 3.0[2]
Industrial Metal Coatings1.0 - 3.0[2]
Wood Coatings1.0 - 3.0[2]
Plastic Component Coatings1.0 - 3.0[2]

Experimental Protocols

Protocol 1: Evaluation of this compound Compatibility with a Resin System

Objective: To visually assess the compatibility of this compound with a specific binder system.

Materials:

  • Resin binder of interest (e.g., 2K polyurethane, acrylic, epoxy)

  • This compound

  • Appropriate solvents for the resin system

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Glass slides for film casting

Procedure:

  • Prepare a stock solution of the resin binder at a typical solids content in the appropriate solvent.

  • In a clean glass vial, place a known amount of the resin solution.

  • While stirring, slowly add the desired concentration of this compound (e.g., 1%, 2%, 3% on solid resin content).

  • Continue stirring for at least 15 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of cloudiness, precipitation, or color change against a dark and light background.

  • Cast a thin film of the solution onto a clean glass slide.

  • Allow the film to flash off and cure according to the resin manufacturer's recommendations.

  • After curing, visually assess the transparency of the film.

Protocol 2: Quantitative Measurement of Haze in Coatings Containing this compound

Objective: To quantify the effect of this compound concentration on the haze of a cured coating film.

Materials:

  • Formulations with varying concentrations of this compound

  • Transparent substrate (e.g., glass panels, polyester film)

  • Film applicator (e.g., drawdown bar) to ensure uniform thickness

  • Hazemeter compliant with ASTM D1003 or a spectrophotometer.

Procedure:

  • Prepare a series of coating formulations with a ladder of this compound concentrations (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% on binder solids).

  • Apply a uniform film of each formulation onto a transparent substrate using a film applicator to a specified dry film thickness.

  • Cure the coated panels as per the recommended curing schedule.

  • Calibrate the hazemeter according to the manufacturer's instructions.

  • Measure the haze and total luminous transmittance of each cured film.

  • Record at least three measurements per panel and calculate the average.

  • Plot the haze value as a function of this compound concentration to determine the optimal level for maintaining transparency.

Visualizations

UV_Absorption_Mechanism cluster_molecule This compound Molecule cluster_energy Energy Dissipation GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation Protected_Coating Protected Coating GroundState->Protected_Coating Prevents Degradation ExcitedState->GroundState Rapid, Non-radiative Decay Heat Harmless Heat ExcitedState->Heat Energy Release UV_Radiation UV Radiation UV_Radiation->GroundState Absorption

Caption: Mechanism of UV absorption by this compound.

Troubleshooting_Workflow Start Haze/Cloudiness Observed Check_Concentration Is this compound concentration > 3%? Start->Check_Concentration Check_Compatibility Is the resin system known to have compatibility issues? Check_Concentration->Check_Compatibility No Reduce_Concentration Reduce Concentration (Ladder Study) Check_Concentration->Reduce_Concentration Yes Check_Dispersion Was this compound pre-diluted (for water-based) and mixed thoroughly? Check_Compatibility->Check_Dispersion No Perform_Compatibility_Test Perform Compatibility Test (Protocol 1) Check_Compatibility->Perform_Compatibility_Test Yes Improve_Dispersion Improve Dispersion Technique Check_Dispersion->Improve_Dispersion No Solution Transparency Optimized Check_Dispersion->Solution Yes Reduce_Concentration->Solution Perform_Compatibility_Test->Solution Improve_Dispersion->Solution

Caption: Troubleshooting workflow for haze issues.

References

Validation & Comparative

Navigating UV Protection in Coatings: A Comparative Analysis of TINUVIN-1130 and TINUVIN-292

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance coatings, safeguarding against the deleterious effects of ultraviolet (UV) radiation is paramount for ensuring long-term durability, color retention, and gloss preservation. Among the arsenal of light stabilizers, TINUVIN-1130, a UV absorber (UVA), and TINUVIN-292, a hindered amine light stabilizer (HALS), are two prominent solutions often employed to this end. This guide provides a detailed comparison of their performance characteristics, supported by experimental insights, to aid researchers and coating formulation professionals in making informed decisions.

At a Glance: this compound vs. TINUVIN-292

FeatureThis compoundTINUVIN-292
Chemical Class Hydroxyphenyl-benzotriazole (BZT)Hindered Amine Light Stabilizer (HALS)
Primary Function UV AbsorptionFree Radical Scavenging
Protection Mechanism Competitively absorbs UV radiation and dissipates it as thermal energy.Interrupts the photo-oxidation cycle by scavenging free radicals.
Volatility HigherLower, leading to longer effective lifespan in the coating.[1]
Compatibility Good with a range of solvents and water-based systems.[2]Superior compatibility with a broader range of resin systems.[1]
Synergy Highly synergistic when used with HALS like TINUVIN-292.[2][3]Highly synergistic when used with UV absorbers like this compound.[4][5]

Mechanism of Action: A Synergistic Approach

The combination of this compound and TINUVIN-292 offers a comprehensive defense mechanism against UV degradation. This compound acts as a primary shield, absorbing a broad spectrum of UV radiation before it can penetrate the coating and initiate photo-oxidative degradation.[1][2] In contrast, TINUVIN-292 functions as a secondary defense, neutralizing free radicals that may form within the coating despite the presence of the UV absorber. This dual-action approach is crucial for maintaining the integrity and appearance of the coating over its service life.[1][3]

UV_Protection_Mechanism cluster_0 Coating Surface cluster_1 Coating Matrix UV_Radiation UV Radiation TINUVIN_1130 This compound (UVA) UV_Radiation->TINUVIN_1130 Absorbed Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix Penetrates Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals Generates TINUVIN_292 TINUVIN-292 (HALS) Free_Radicals->TINUVIN_292 Scavenged by Degradation Coating Degradation (Gloss Loss, Cracking) Free_Radicals->Degradation Leads to

Caption: Synergistic UV protection mechanism of this compound and TINUVIN-292.

Performance in Coatings: Experimental Insights

While direct head-to-head public data for this compound versus TINUVIN-292 is limited, studies on analogous chemistries and related company literature consistently demonstrate the superior performance of a combined UVA and HALS system. For instance, a study on waterborne wood coatings using a benzotriazole UV absorber (similar to this compound) and a HALS (similar to TINUVIN-292) showed that the combination provided the best protection against color change and gloss reduction after accelerated weathering.[6]

Experimental Protocol: Accelerated Weathering Test (Illustrative)

An exemplary experimental protocol to evaluate the performance of these light stabilizers would involve the following steps:

  • Panel Preparation: A set of standardized panels (e.g., steel or wood) are coated with a clear or pigmented formulation. The formulations would include:

    • A control with no light stabilizer.

    • A formulation with this compound only.

    • A formulation with TINUVIN-292 only.

    • A formulation with a combination of this compound and TINUVIN-292.

  • Initial Measurements: Before exposure, baseline measurements for gloss (at 60°) and color (using a spectrophotometer to obtain CIELAB Lab* values) are recorded.

  • Accelerated Weathering: The panels are subjected to accelerated weathering in a QUV chamber, which simulates the effects of sunlight and moisture. A common cycle involves alternating periods of UV exposure (e.g., using UVA-340 lamps) and condensation.

  • Periodic Evaluation: At regular intervals (e.g., every 500 hours), the panels are removed, and gloss and color measurements are retaken.

  • Data Analysis: The percentage of gloss retention and the change in color (ΔE*) are calculated to compare the performance of the different formulations over time.

Experimental_Workflow Start Start Panel_Prep Panel Preparation (Control, T-1130, T-292, Combo) Start->Panel_Prep Initial_Measurement Initial Measurement (Gloss, Color) Panel_Prep->Initial_Measurement QUV_Exposure Accelerated Weathering (QUV Chamber) Initial_Measurement->QUV_Exposure Periodic_Evaluation Periodic Evaluation (Every 500 hrs) QUV_Exposure->Periodic_Evaluation Periodic_Evaluation->QUV_Exposure Continue Exposure Data_Analysis Data Analysis (% Gloss Retention, ΔE*) Periodic_Evaluation->Data_Analysis Final Interval End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating coating performance.

Comparative Performance Data (Illustrative)

The following tables illustrate the expected performance based on the known mechanisms and synergistic effects of this compound and TINUVIN-292.

Gloss Retention (%) after Accelerated Weathering
Formulation500 hours1000 hours1500 hours2000 hours
Control (No Stabilizer) 7045205
This compound (1.5%) 85705540
TINUVIN-292 (1.0%) 90806550
This compound (1.5%) + TINUVIN-292 (1.0%) 98959085
Color Change (ΔE*) after Accelerated Weathering
Formulation500 hours1000 hours1500 hours2000 hours
Control (No Stabilizer) 2.55.08.512.0
This compound (1.5%) 1.02.03.55.0
TINUVIN-292 (1.0%) 1.22.54.05.5
This compound (1.5%) + TINUVIN-292 (1.0%) 0.50.81.21.8

Logical Performance Relationship

The decision to use this compound, TINUVIN-292, or a combination thereof depends on the specific requirements of the coating system and the desired level of protection.

Logical_Relationship Requirement Coating Protection Requirement Basic Basic UV Protection (Substrate Protection) Requirement->Basic Enhanced Enhanced Surface Durability (Gloss Retention) Requirement->Enhanced Maximum Maximum Longevity & Performance (Color Stability & Physical Integrity) Requirement->Maximum T1130 Use this compound (UVA) Basic->T1130 T292 Use TINUVIN-292 (HALS) Enhanced->T292 Combo Use this compound + TINUVIN-292 Maximum->Combo

Caption: Selection guide based on coating performance requirements.

Conclusion

This compound and TINUVIN-292 are highly effective light stabilizers that serve distinct but complementary roles in protecting coatings from UV degradation. While this compound provides a crucial first line of defense by absorbing UV radiation, TINUVIN-292 offers long-term stability by scavenging free radicals. For applications demanding the highest level of performance and longevity, a synergistic combination of both this compound and TINUVIN-292 is the recommended approach, delivering superior gloss retention, color stability, and overall durability.[2][3][4][5] The optimal concentration of each additive should be determined through laboratory trials to meet the specific requirements of the coating system.[2]

References

A Comparative Analysis of TINUVIN-1130 and Benzophenone UV Absorbers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the development of robust and durable materials, particularly polymers and coatings, protection against ultraviolet (UV) radiation is a critical consideration. UV radiation can initiate photodegradation processes, leading to discoloration, loss of mechanical properties, and overall failure of the material. To counteract these effects, UV absorbers are incorporated into formulations. This guide provides a detailed comparative analysis of two widely used classes of UV absorbers: TINUVIN-1130, a hydroxyphenyl-benzotriazole, and the broader class of benzophenone derivatives.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance characteristics, underlying mechanisms, and experimental evaluation of these essential additives.

Introduction to the UV Absorbers

This compound

This compound is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class, specifically developed for industrial and automotive coating applications.[1][2] Its chemical structure is a proprietary mixture, but it is generally described as a reaction product of a substituted hydroxyphenyl-benzotriazole with polyethylene glycol. This composition imparts high thermal stability and excellent resistance to extraction, making it suitable for demanding applications.[1][3] this compound is known for its broad UV absorption, covering both UV-A and UV-B regions, and its compatibility with a wide range of solvent-borne and water-borne systems.[2][4]

Benzophenone UV Absorbers

Benzophenones are a class of organic compounds characterized by a diphenyl ketone backbone. Various derivatives are synthesized by adding different functional groups to the phenyl rings, which influences their UV absorption characteristics, compatibility with different polymers, and potential for migration.[5] A commonly used example is 2-hydroxy-4-octyloxybenzophenone, which offers good compatibility with many polymers. Benzophenones are effective UV-B and short-wave UV-A absorbers.[5] Their mechanism of action and performance are highly dependent on the specific derivative.

Mechanism of UV Absorption and Energy Dissipation

Both this compound and benzophenone UV absorbers protect materials by absorbing harmful UV radiation and dissipating the energy as harmless heat. This process involves a rapid, reversible intramolecular proton transfer.

Upon absorption of a UV photon, the molecule is excited to a higher energy state. In 2-hydroxyphenyl substituted benzotriazoles and benzophenones, this triggers an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nearby carbonyl or nitrogen atom. This tautomerization provides a non-radiative pathway for the molecule to return to its ground state, releasing the absorbed energy as thermal energy. This cyclic process can be repeated many times, providing long-term UV protection without significant degradation of the absorber itself.

UV_Absorption_Mechanism cluster_0 UV Absorber Molecule Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation Tautomer Keto-Tautomer (ESIPT) Excited_State->Tautomer Intramolecular Proton Transfer Tautomer->Ground_State Non-radiative Decay (Heat Dissipation) UV_Photon UV Photon (hv) UV_Photon->Ground_State Absorption

A simplified representation of the UV energy absorption and dissipation mechanism common to both this compound and benzophenones.

Comparative Performance Data

Chemical and Physical Properties
PropertyThis compound2-Hydroxy-4-octyloxybenzophenone
Chemical Class Hydroxyphenyl-benzotriazoleBenzophenone
Appearance Yellow to light amber viscous liquid[3]Light yellow powder
Molecular Weight Mixture (Monomer: ~637 g/mol , Dimer: ~975 g/mol )[2]326.43 g/mol
Solubility Miscible with most common organic solvents; dispersible in water with co-solvents[2][6]Soluble in most organic solvents; insoluble in water
UV Absorption Characteristics
ParameterThis compound2-Hydroxy-4-octyloxybenzophenone
UV Absorption Range Broad absorption in UV-B and UV-A regions[4]Primarily UV-B and short-wave UV-A (approx. 290-370 nm)
λmax Bimodal peaks, typically around 300 nm and 340 nmBimodal peaks, typically around 290 nm and 325 nm

The following graph illustrates the general difference in UV transmittance for this compound and a representative benzophenone. Note that these are illustrative spectra and the exact absorbance characteristics can vary with concentration and the specific medium.

UV_Transmittance_Comparison cluster_0 Illustrative UV Transmittance Spectra 280 280 300 300 320 320 340 340 360 360 380 380 400 400 Wavelength Wavelength (nm) 0 0 25 25 50 50 75 75 100 100 Transmittance Transmittance (%) p1 p2 p1->p2  this compound p3 p2->p3  this compound p4 p3->p4  this compound p5 p4->p5  this compound p6 p5->p6  this compound p7 p6->p7  this compound p8 p9 p8->p9  Benzophenone p10 p9->p10  Benzophenone p11 p10->p11  Benzophenone p12 p11->p12  Benzophenone p13 p12->p13  Benzophenone p14 p13->p14  Benzophenone

Illustrative comparison of UV transmittance spectra.
Performance in Polymer Systems

Performance MetricThis compoundBenzophenones
Photostability Generally high, designed for durable applications.[4]Varies by derivative; some can be susceptible to photodegradation over time.
Compatibility Excellent with a wide range of polymers and both solvent- and water-borne systems.[2]Generally good with non-polar polymers; compatibility varies with the specific derivative and polymer.[5]
Migration/Leaching Low, due to higher molecular weight and potential for reaction with the polymer matrix.[4]Can be a concern, especially for lower molecular weight derivatives in food contact applications.[7][8]
Thermal Stability High, suitable for high-temperature processing.[3]Generally good, but can be lower than some advanced UV absorbers.[5]

Experimental Protocols

To quantitatively compare the performance of UV absorbers like this compound and benzophenones, standardized experimental protocols are essential.

Accelerated Weathering (ASTM G155)

This standard practice is used to simulate the weathering effects of sunlight and moisture in a laboratory setting using a xenon arc lamp apparatus.[9][10][11]

Methodology:

  • Sample Preparation: Prepare polymer or coating samples containing the UV absorbers at specified concentrations. Untreated samples should be used as controls.

  • Apparatus: Use a xenon arc weathering apparatus conforming to ASTM G155 specifications.

  • Exposure Conditions:

    • Light Source: Filtered xenon arc lamp to simulate natural sunlight.

    • Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

    • Temperature: Controlled black panel temperature (e.g., 63 °C).

    • Moisture: Introduce cycles of water spray and high humidity to simulate rain and dew.

    • Cycles: A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.

  • Evaluation: At predetermined intervals, remove samples and evaluate changes in properties such as:

    • Color Change (ΔE*): Measured using a spectrophotometer.

    • Gloss: Measured using a gloss meter.

    • Mechanical Properties: Tensile strength, elongation at break, etc., measured using a universal testing machine.

    • Surface Defects: Cracking, blistering, chalking, assessed visually or microscopically.

Accelerated_Weathering_Workflow Sample_Prep Sample Preparation (Polymer + UV Absorber) Xenon_Arc Xenon Arc Exposure (ASTM G155) Sample_Prep->Xenon_Arc Evaluation Periodic Evaluation Xenon_Arc->Evaluation Color Color Change (ΔE*) Evaluation->Color Gloss Gloss Measurement Evaluation->Gloss Mechanical Mechanical Testing Evaluation->Mechanical Surface Surface Inspection Evaluation->Surface

A generalized workflow for accelerated weathering testing of UV absorbers.
Migration Testing

Migration of UV absorbers from a polymer matrix is a critical parameter, especially for food packaging and consumer goods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for quantifying migration.

Methodology (HPLC for this compound):

  • Sample Preparation: Place the polymer sample in contact with a food simulant (e.g., ethanol/water mixture for aqueous foods, or a fatty food simulant).

  • Incubation: Store the samples at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).

  • Extraction: Take an aliquot of the food simulant.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set at the λmax of this compound.

    • Quantification: Use a calibration curve prepared with known concentrations of this compound standards.

Methodology (GC-MS for Benzophenones):

  • Sample Preparation and Incubation: Similar to the HPLC method.

  • Extraction: Perform a liquid-liquid extraction of the food simulant with a suitable organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection.

    • Oven Program: A temperature gradient to separate the benzophenone from other matrix components.

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.

    • Quantification: Use an internal standard and a calibration curve of the target benzophenone.[12][13][14]

Conclusion

Both this compound and benzophenone derivatives are effective UV absorbers that protect polymeric materials from photodegradation. The choice between them depends on the specific application requirements.

This compound is a high-performance UV absorber well-suited for demanding applications such as automotive and industrial coatings where high photostability, thermal stability, and low migration are critical. Its broad UV absorption and compatibility with various systems make it a versatile choice.

Benzophenones offer a wide range of options with varying properties. They can be a cost-effective solution for many applications. However, careful consideration must be given to the specific derivative to ensure adequate photostability, compatibility, and low migration potential, especially in sensitive applications like food packaging.

For critical applications, it is imperative to conduct thorough experimental evaluations using standardized protocols to determine the most suitable UV absorber for the desired performance and longevity of the final product.

References

A Comparative Guide to the Efficacy of TINUVIN-1130 Versus Triazine-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TINUVIN-1130, a benzotriazole-based UV absorber, and the class of triazine-based UV absorbers. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate UV protection for their specific applications. This comparison is based on available technical data, scientific literature, and industry publications.

Introduction to UV Absorbers

Ultraviolet (UV) radiation can cause significant degradation to a wide range of materials, including polymers, coatings, and pharmaceutical formulations. This degradation can manifest as discoloration, loss of gloss, cracking, and a reduction in mechanical properties.[1][2] UV absorbers are chemical compounds added to these materials to protect them from the damaging effects of UV light. They function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[1][2][3][4] This guide focuses on two prominent classes of UV absorbers: the benzotriazole-based this compound and the hydroxyphenyl-triazine (HPT) class of UV absorbers.

Mechanism of Action

Both this compound and triazine-based UV absorbers operate on a similar principle of photostability. They contain a phenolic hydroxyl group that forms an intramolecular hydrogen bond. Upon absorption of UV radiation, this hydrogen bond breaks, and the molecule undergoes a rapid, reversible tautomeric shift. This process efficiently converts the absorbed UV energy into thermal energy, which is then dissipated harmlessly. The molecule then quickly reverts to its original state, ready to absorb more UV radiation. This cyclical process provides long-lasting protection to the host material.

UV_Absorption_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State UVA_Ground UV Absorber (Ground State) UVA_Excited Excited State Tautomer UVA_Ground->UVA_Excited Proton Transfer UVA_Excited->UVA_Ground Rapid Relaxation Heat Heat Dissipation UVA_Excited->Heat UV_Radiation UV Radiation (hv) UV_Radiation->UVA_Ground Absorption Experimental_Workflow cluster_prep Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation Prep Sample Preparation (Coating with UV Absorber) Weathering ASTM G154 Exposure (UV Light and Moisture Cycles) Prep->Weathering Control Control Sample (No UV Absorber) Control->Weathering Gloss Gloss Measurement Weathering->Gloss Color Color Measurement (ΔE*) Weathering->Color Physical Physical Inspection (Cracking, Blistering) Weathering->Physical Data Data Analysis and Comparison Gloss->Data Color->Data Physical->Data

References

Validating the long-term performance of TINUVIN-1130 in outdoor exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term outdoor performance of TINUVIN-1130, a widely used ultraviolet (UV) absorber, with its key alternatives. The information presented is supported by a synthesis of available data and standardized experimental protocols to assist in the selection of appropriate light stabilizers for durable materials.

Performance Comparison of UV Absorbers

The long-term stability of materials exposed to outdoor conditions is critically dependent on the effectiveness of the UV absorber incorporated into the formulation. This compound, a member of the hydroxyphenyl-benzotriazole (BTZ) class, is often benchmarked against other BTZs and different classes of UV absorbers.

Physical and Chemical Properties

The inherent properties of a UV absorber play a significant role in its performance and suitability for various applications. This compound is a liquid formulation, which facilitates its incorporation into both solvent-based and waterborne systems.[1] Key properties of this compound and its common alternatives are summarized below.

PropertyThis compoundTINUVIN 384-2Chimassorb 81
Chemical Class Hydroxyphenyl-benzotriazole (BTZ)Hydroxyphenyl-benzotriazole (BTZ)Benzophenone (BP)
Physical Form LiquidLiquidPowder
UV Absorption Range Broad UV-A and UV-BBroad UV-A and UV-BUV-A
Thermal Stability HighVery HighModerate
Volatility LowLowModerate
Compatibility Good with a wide range of polymersGood with solvent-based systemsGood with various polymers
Key Features High temperature and extraction resistance.[2][3]Excellent photopermanence and thermal stability.[4]General purpose UV absorber.
Long-Term Weathering Performance

Gloss Retention:

The ability of a coating to maintain its original gloss when exposed to UV radiation, moisture, and temperature fluctuations is a critical indicator of its durability.

UV Absorber SystemExposure Duration (Accelerated Weathering)% Gloss Retention (Approx.)
Control (No UV Absorber) 1200 hours< 15%[5]
This compound with HALS > 1000 hoursHigh
TINUVIN 384-2 with HALS > 1000 hoursHigh
2K PU Standard Systems 1000 hoursAverage 43% (dry scratching after weathering)[6]
Silane-modified 2K PU Systems 1000 hoursAverage 76% (dry scratching after weathering)[6]

Color Change (ΔE):

Color stability is crucial for aesthetic and functional applications. The change in color, often quantified as ΔE, indicates the level of degradation. A lower ΔE value signifies better performance.

UV Absorber SystemExposure Duration (Accelerated Weathering)ΔE (Delta E) Value (Approx.)
Control (Red Pigment) 1000 hours9.57[7]
Control (Yellow Pigment) 1000 hours5.91[7]
Chimassorb 81 (Red Pigment) 1000 hours5.49[7]
Chimassorb 81 (Yellow Pigment) 1000 hours4.28[7]
Uvinul 5050 (HALS) (Yellow Pigment) 1000 hours4.09[7]

Experimental Protocols

To validate the long-term performance of UV absorbers like this compound, standardized natural and accelerated weathering tests are employed. These protocols ensure that the degradation observed is representative of real-world conditions and that results are reproducible.

Natural Weathering Exposure

Natural weathering tests involve exposing material samples to the elements in specific outdoor locations known for their harsh weather conditions, such as Florida (high humidity, high UV) and Arizona (high UV, high temperature).[8]

  • Test Standards: ASTM G7, ASTM D4141, ISO 2810.

  • Methodology:

    • Sample Preparation: Test panels are coated with the formulation containing the UV absorber and a control formulation without any UV protection.

    • Exposure: Panels are mounted on racks at a specified angle (e.g., 45° facing south) to maximize sun exposure.[8]

    • Evaluation: At regular intervals (e.g., 6, 12, 24 months), the panels are retrieved and evaluated for:

      • Gloss: Measured using a gloss meter at various angles (e.g., 20°, 60°, 85°) according to ASTM D523.

      • Color Change: Quantified using a spectrophotometer to measure the L, a, and b* values and calculate the total color difference (ΔE) as per ASTM D2244.[9]

      • Physical Integrity: Visual inspection for cracking, blistering, chalking, and delamination.

Accelerated Weathering Exposure

Accelerated weathering tests are conducted in laboratory chambers that simulate outdoor conditions in a compressed timeframe. Xenon-arc and fluorescent UV (QUV) chambers are commonly used.

  • Test Standards: SAE J2527, ASTM G154, ASTM G155, ISO 4892-2.[10]

  • Methodology (based on SAE J2527 for automotive coatings):

    • Apparatus: A controlled irradiance xenon-arc weathering device.[11]

    • Light Source: Xenon-arc lamp with filters to simulate the solar spectrum.[11]

    • Test Cycle: A repeating cycle of light and dark periods with controlled temperature and humidity. The SAE J2527 standard specifies precise conditions, including:

      • Light Cycle: High irradiance at a controlled black panel temperature (e.g., 70°C) and relative humidity (e.g., 50%).

      • Dark Cycle: A period of high humidity (e.g., 95%) and a lower temperature (e.g., 38°C), often including a water spray to simulate rain and dew.

    • Evaluation: Samples are periodically removed and tested for gloss, color change, and physical defects as in natural weathering. The duration of exposure is typically measured in hours or kilojoules per square meter (kJ/m²).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathway of polymers under UV exposure and the typical workflow for evaluating the performance of UV absorbers.

cluster_degradation Polymer Degradation Pathway cluster_protection Protection Mechanism UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer absorbs Photo_Oxidation Photo-Oxidation Polymer->Photo_Oxidation Free_Radicals Formation of Free Radicals Photo_Oxidation->Free_Radicals Chain_Scission Chain Scission & Cross-linking Free_Radicals->Chain_Scission Degradation Material Degradation (Gloss Loss, Color Change, Cracking) Chain_Scission->Degradation UVA UV Absorber (e.g., this compound) UVA->UV_Radiation absorbs Heat Harmless Heat UVA->Heat dissipates as HALS Hindered Amine Light Stabilizer HALS->Free_Radicals scavenges

Caption: Mechanism of UV degradation and protection.

Start Start: Formulate Coatings Control Control (No UV Stabilizer) Start->Control Test_Samples Test Samples (this compound, Alternatives) Start->Test_Samples Sample_Prep Sample Preparation (Coating Application) Control->Sample_Prep Test_Samples->Sample_Prep Exposure Weathering Exposure Sample_Prep->Exposure Natural Natural Weathering (e.g., Florida, Arizona) Exposure->Natural Natural Accelerated Accelerated Weathering (e.g., SAE J2527) Exposure->Accelerated Accelerated Evaluation Periodic Evaluation Natural->Evaluation Accelerated->Evaluation Gloss Gloss Measurement (ASTM D523) Evaluation->Gloss Color Color Measurement (ASTM D2244) Evaluation->Color Visual Visual Inspection Evaluation->Visual Data_Analysis Data Analysis & Comparison Gloss->Data_Analysis Color->Data_Analysis Visual->Data_Analysis Conclusion Conclusion: Performance Ranking Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating UV absorber performance.

References

A Comparative Guide to Spectroscopic Methods for Quantifying TINUVIN-1130 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the quantification of TINUVIN-1130, a widely used liquid UV absorber of the hydroxyphenyl-benzotriazole class, in various polymer matrices.[1][2][3] this compound is crucial for protecting polymers from degradation caused by UV radiation, thereby preventing discoloration, cracking, and loss of physical properties.[1][2][4] This document will delve into a comparison with alternative UV absorbers, present supporting experimental data, and provide detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their specific application.

Comparison of Spectroscopic Methods for this compound and Alternatives

The quantification of this compound and other UV absorbers in polymers is essential for quality control, stability studies, and regulatory compliance. Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV), are the most common techniques employed for this purpose.

Several alternatives to this compound are available on the market, each with its own unique properties and applications. Commonly used alternatives include other benzotriazoles like TINUVIN 326, TINUVIN 328, and TINUVIN 350, as well as benzophenones such as Chimassorb 81 and Cyasorb UV-531.[4][5][6][7] The choice of analytical method often depends on the polymer matrix, the concentration of the additive, and the presence of other interfering substances.

Below is a summary of quantitative data for the analysis of this compound and its alternatives using various spectroscopic methods.

UV AbsorberPolymer MatrixAnalytical MethodWavelength (nm)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
This compoundPolyethyleneHPLC-UV345Data not availableData not availableData not available[5]
TINUVIN 326LDPEUV Spectroscopy355Data not availableData not availableData not available[8]
Chimassorb 944PolypropyleneUV/Vis SpectroscopyNot SpecifiedData not availableData not availableData not available[9]
Chimassorb 944PolypropyleneHPLC-UVNot SpecifiedData not availableData not availableData not available[9]
TINUVIN 770PolypropyleneHPLC-UV270Data not availableData not availableData not available[10]
Polymeric HALSPolyolefinsHPLC-UV240Data not availableData not availableData not available[11]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized methodologies for the quantification of UV absorbers in polymers using HPLC-UV and UV-Vis Spectroscopy.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful technique for separating and quantifying individual additives in a complex polymer matrix.

  • Sample Preparation (Solvent Extraction):

    • Weigh a known amount of the polymer sample (e.g., 1-5 grams).

    • Shred or grind the polymer to increase the surface area for extraction.

    • Place the polymer in a Soxhlet extractor or a flask for reflux extraction.

    • Add a suitable solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran) that dissolves the additive but not the polymer.[8]

    • Heat the solvent to its boiling point and allow it to reflux for several hours (e.g., 4-8 hours) to extract the additives.

    • After extraction, cool the solution and filter it to remove any polymer residue.

    • Evaporate the solvent to concentrate the extracted additives.

    • Dissolve the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column is commonly used.[11]

      • Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with water is typical. The composition can be isocratic or a gradient.

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

    • UV Detection:

      • Set the UV detector to the wavelength of maximum absorbance for the target UV absorber. For benzotriazoles like this compound, this is typically in the range of 340-350 nm.[5]

    • Quantification:

      • Prepare a series of standard solutions of the UV absorber of known concentrations.

      • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

      • Inject the prepared sample solution and determine the concentration of the UV absorber from the calibration curve.

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, but it is more susceptible to interference from other components in the polymer extract.

  • Sample Preparation (Solvent Extraction):

    • Follow the same solvent extraction procedure as described for HPLC-UV.

  • UV-Vis Analysis:

    • Solvent: Use a solvent that is transparent in the UV region of interest (e.g., hexane, isopropanol).

    • Measurement:

      • Record the UV-Vis spectrum of the extracted sample solution over a specific wavelength range (e.g., 200-400 nm).

      • The absorbance at the wavelength of maximum absorption (λmax) of the UV absorber is used for quantification. For this compound, the λmax is around 345-350 nm.[5]

    • Quantification:

      • Prepare a series of standard solutions of the UV absorber in the same solvent.

      • Measure the absorbance of the standards at the λmax to create a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PolymerSample Polymer Sample Grinding Grinding/Shredding PolymerSample->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution UV_Vis UV-Vis Spectroscopy Concentration->UV_Vis For UV-Vis (dissolved in suitable solvent) HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV For HPLC Calibration Calibration Curve HPLC_UV->Calibration UV_Vis->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of UV absorbers in polymers.

Method_Selection_Logic Start Start: Need to Quantify This compound in Polymer ComplexMatrix Is the polymer matrix complex with potential interfering substances? Start->ComplexMatrix HighSensitivity Is high sensitivity and specificity required? ComplexMatrix->HighSensitivity Yes RapidScreening Is rapid screening sufficient? ComplexMatrix->RapidScreening No HighSensitivity->RapidScreening No Use_HPLC_UV Use HPLC-UV HighSensitivity->Use_HPLC_UV Yes RapidScreening->Use_HPLC_UV No Use_UV_Vis Use UV-Vis Spectroscopy RapidScreening->Use_UV_Vis Yes

Caption: Logical diagram for selecting the appropriate spectroscopic method.

References

TINUVIN-1130: A Comparative Guide to UV Stabilization in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of TINUVIN-1130, a benzotriazole-based ultraviolet (UV) absorber, across various polymer matrices. Its performance is objectively compared with alternative UV absorbers, supported by available experimental data. Detailed methodologies for key evaluation experiments are also presented to aid in research and development.

Executive Summary

This compound is a liquid UV absorber known for its high thermal stability and broad UV absorption, making it suitable for a wide range of applications, including industrial and automotive coatings, as well as for the protection of light-sensitive substrates like wood and plastics.[1][2][3][4] It is effective in both solvent-based and waterborne systems.[1][3][5] This guide will delve into its performance characteristics, particularly in comparison to other commercially available UV absorbers, and provide the necessary experimental context for an informed evaluation.

Performance Comparison of UV Absorbers

The efficacy of a UV absorber is primarily determined by its ability to maintain the physical and aesthetic properties of the polymer it protects upon exposure to UV radiation. Key performance indicators include gloss retention, color stability (measured as ΔE), and the preservation of mechanical properties like tensile strength.

Quantitative Performance Data

The following table summarizes the comparative performance of this compound against other common benzotriazole UV absorbers in a typical coating system after 1000 hours of accelerated weathering.

Table 1: Performance Comparison of UV Absorbers in a Coating System

UV AbsorberGloss Retention after 1000 hrs (%)Color Change (ΔE)Mechanical IntegrityMigration TendencyFilm Cracking Resistance
This compound 901.2ExcellentLowHigh
TINUVIN-326782.1GoodModerateModerate
TINUVIN-328653.5FairHighLow
TINUVIN-350921.0ExcellentLowHigh
Uvinul 3039891.3ExcellentLowHigh

Data sourced from a comparative study on liquid hydroxyphenylbenzotriazole UV absorbers.[6]

In a study on water-based epoxy coatings exposed to 1000 hours of UV radiation, the inclusion of this compound demonstrated a significant reduction in yellowing and degradation of mechanical properties.

Table 2: Performance of this compound in Water-Based Epoxy Coating (1000 hrs UV Exposure)

FormulationYellowing Intensity Increase (%)Tensile Strength Reduction (%)
Epoxy (Control)--
Epoxy + this compound8.910.20
Epoxy + ZnO55.2523.45

Furthermore, in a separate study on a transparent epoxy-diamine system, the addition of this compound resulted in a much lower reduction in tensile strength after 800 hours of UV radiation compared to an unprotected system.

Table 3: Performance of this compound in Epoxy-Diamine System (800 hrs UV Exposure)

FormulationTensile Strength Reduction (%)
Epoxy (Control)~30
Epoxy + this compound~11

Experimental Protocols

The performance data presented above is typically generated using standardized accelerated weathering and analytical techniques. Below are detailed methodologies for key experiments.

Accelerated Weathering

Accelerated weathering tests are designed to simulate the long-term effects of sunlight and moisture in a laboratory setting. Two common methods are QUV accelerated weathering and Xenon-Arc testing.

1. QUV Accelerated Weathering Test

  • Standard: ASTM G154

  • Apparatus: QUV Accelerated Weathering Tester

  • Light Source: UVA-340 fluorescent lamps to simulate sunlight in the critical short-wavelength region.

  • Cycle: A typical cycle for automotive exterior applications involves 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.

  • Evaluation: Samples are periodically removed and evaluated for changes in gloss, color, and other physical properties.

2. Xenon-Arc Test

  • Standard: ASTM G155, ASTM D2565 (for plastics), ISO 4892-2

  • Apparatus: Xenon-Arc Weather-Ometer

  • Light Source: A filtered xenon arc lamp that provides a spectral distribution closer to natural sunlight.

  • Conditions: A common cycle includes a black standard temperature of 65°C, an irradiance of 0.50 W/m² at 340 nm, and a cycle of 102 minutes of light followed by 18 minutes of light with water spray.

  • Evaluation: Similar to QUV testing, samples are assessed for changes in physical and aesthetic properties at regular intervals.

Performance Evaluation Methods

1. Gloss Measurement

  • Standard: ASTM D523

  • Apparatus: Gloss meter

  • Procedure: The specular gloss of the coated surface is measured at a specific angle (e.g., 20°, 60°, or 85°). The percentage of gloss retention is calculated by comparing the gloss of the weathered sample to that of an unexposed control.

2. Color Stability Measurement

  • Standard: ASTM D2244

  • Apparatus: Spectrophotometer or colorimeter

  • Procedure: The color coordinates (L, a, b) of the samples are measured before and after weathering. The total color difference (ΔE) is calculated using the CIELAB equation. A higher ΔE* value indicates a greater change in color.

3. Mechanical Property Testing

  • Standard: ASTM D638 (for tensile properties of plastics)

  • Apparatus: Universal Testing Machine

  • Procedure: Tensile properties such as tensile strength, elongation, and modulus of elasticity are measured for both unexposed and weathered samples. The percentage change in these properties is used to quantify the extent of degradation.

4. Fourier Transform Infrared (FTIR) Spectroscopy

  • Apparatus: FTIR Spectrometer

  • Procedure: FTIR analysis is used to monitor chemical changes in the polymer structure, such as the formation of carbonyl groups, which are indicative of photo-oxidation.

Signaling Pathways and Experimental Workflows

The degradation of polymers by UV radiation and the protective mechanism of UV absorbers can be visualized through logical workflows.

UV_Degradation_and_Protection cluster_degradation UV Degradation Pathway cluster_protection UV Protection Mechanism UV UV Radiation Polymer Polymer Matrix UV->Polymer Absorption UVAbsorber This compound (UV Absorber) UV->UVAbsorber Preferential Absorption Radicals Free Radicals Polymer->Radicals Photo-oxidation Degradation Polymer Degradation (Chain Scission, Crosslinking) Radicals->Degradation Loss Loss of Properties (Gloss, Color, Mechanical) Degradation->Loss Heat Harmless Heat UVAbsorber->Heat Energy Dissipation ProtectedPolymer Protected Polymer Matrix UVAbsorber->ProtectedPolymer Protection MaintainedProperties Maintained Properties ProtectedPolymer->MaintainedProperties

Caption: UV degradation pathway and the protective mechanism of a UV absorber.

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_eval Performance Evaluation cluster_analysis Data Analysis Polymer Matrix Selection\n(e.g., Polyurethane, Acrylic) Polymer Matrix Selection (e.g., Polyurethane, Acrylic) Incorporate UV Absorbers\n(this compound vs. Alternatives) Incorporate UV Absorbers (this compound vs. Alternatives) Prepare Test Panels Prepare Test Panels QUV (ASTM G154) QUV (ASTM G154) Prepare Test Panels->QUV (ASTM G154) Xenon-Arc (ASTM G155) Xenon-Arc (ASTM G155) Prepare Test Panels->Xenon-Arc (ASTM G155) Gloss Measurement\n(ASTM D523) Gloss Measurement (ASTM D523) QUV (ASTM G154)->Gloss Measurement\n(ASTM D523) Color Measurement (ΔE)\n(ASTM D2244) Color Measurement (ΔE) (ASTM D2244) QUV (ASTM G154)->Color Measurement (ΔE)\n(ASTM D2244) Mechanical Testing\n(e.g., ASTM D638) Mechanical Testing (e.g., ASTM D638) QUV (ASTM G154)->Mechanical Testing\n(e.g., ASTM D638) FTIR Analysis FTIR Analysis QUV (ASTM G154)->FTIR Analysis Xenon-Arc (ASTM G155)->Gloss Measurement\n(ASTM D523) Xenon-Arc (ASTM G155)->Color Measurement (ΔE)\n(ASTM D2244) Xenon-Arc (ASTM G155)->Mechanical Testing\n(e.g., ASTM D638) Xenon-Arc (ASTM G155)->FTIR Analysis Comparative Analysis Comparative Analysis Gloss Measurement\n(ASTM D523)->Comparative Analysis Color Measurement (ΔE)\n(ASTM D2244)->Comparative Analysis Mechanical Testing\n(e.g., ASTM D638)->Comparative Analysis FTIR Analysis->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Experimental workflow for evaluating UV absorber performance.

Conclusion

This compound demonstrates excellent performance in protecting polymer matrices from the detrimental effects of UV radiation, particularly in terms of maintaining gloss and color stability.[6] Its liquid form and good compatibility make it a versatile choice for various coating and plastic applications.[7] For optimal performance, especially in demanding exterior applications, this compound is often used in synergistic combinations with Hindered Amine Light Stabilizers (HALS).[1][8] The selection of the most appropriate UV stabilization system will ultimately depend on the specific polymer matrix, the intended application, and the desired level of durability. The experimental protocols outlined in this guide provide a framework for conducting rigorous and comparative evaluations to inform this selection process.

References

Unlocking Durability: A Comparative Guide to the Synergistic Effect of TINUVIN-1130 with HALS Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and product development, optimizing the longevity and performance of coatings is a paramount objective. This guide provides a comprehensive comparison of the synergistic effects of combining TINUVIN-1130, a benzotriazole UV absorber, with various Hindered Amine Light Stabilizers (HALS). The inclusion of supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows aims to facilitate informed decisions in the formulation of durable and weather-resistant coatings.

The combination of UV absorbers (UVA) and HALS is a well-established strategy for protecting coatings from the damaging effects of ultraviolet radiation and subsequent photo-oxidative degradation. This compound, a liquid UV absorber of the hydroxyphenyl benzotriazole class, is frequently used in conjunction with HALS to achieve a synergistic effect that significantly enhances the service life of coatings.[1][2][3][4][5] This synergy provides superior protection against common coating defects such as gloss reduction, cracking, blistering, delamination, and color change.[2]

The Science of Synergy: How this compound and HALS Work Together

The enhanced performance of this compound and HALS combinations stems from their complementary protection mechanisms. This compound functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the initiation of photo-degradation processes within the polymer matrix. HALS, on the other hand, do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle by neutralizing free radicals that are formed as a result of UV exposure, preventing further degradation of the coating.[5][6]

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Synergy_Mechanism cluster_coating Coating Surface cluster_stabilizers Stabilizer Action UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix attacks TINUVIN_1130 This compound (UVA) UV_Radiation->TINUVIN_1130 absorbed by Photo_Oxidation Photo-Oxidation (Degradation) Polymer_Matrix->Photo_Oxidation leads to Free_Radicals Free Radicals Photo_Oxidation->Free_Radicals generates Free_Radicals->Polymer_Matrix further attacks HALS HALS Free_Radicals->HALS scavenged by Heat Harmless Heat TINUVIN_1130->Heat dissipated as HALS->Polymer_Matrix protects

Synergistic protection mechanism of this compound and HALS.

Performance Data: A Comparative Analysis

While specific quantitative data from a single comprehensive study is not publicly available, the following tables are synthesized based on qualitative descriptions and typical performance trends reported in scientific literature and technical datasheets. These tables illustrate the expected performance of a standard polyester clear coat under accelerated weathering conditions.

Table 1: Gloss Retention (%) after Accelerated Weathering (QUV-A 2000 hours)

Stabilizer SystemConcentration (% by wt. of binder solids)Gloss Retention (%)
Control (Unstabilized)0< 20
This compound2.040 - 50
HALS (e.g., TINUVIN-292)1.050 - 60
This compound + HALS (e.g., TINUVIN-292) 2.0 + 1.0 > 80

Table 2: Color Change (ΔE*) after Accelerated Weathering (QUV-A 2000 hours)

Stabilizer SystemConcentration (% by wt. of binder solids)Color Change (ΔE*)
Control (Unstabilized)0> 10
This compound2.03 - 5
HALS (e.g., TINUVIN-292)1.04 - 6
This compound + HALS (e.g., TINUVIN-292) 2.0 + 1.0 < 2

Note: The data presented are illustrative and based on established performance trends. Actual results may vary depending on the specific coating formulation, substrate, and testing conditions.

Studies have indicated that the combination of this compound with HALS like TINUVIN-123 and TINUVIN-292 consistently outperforms the individual stabilizers in polyester clear coats subjected to accelerated weathering.[3][5] For instance, in terms of yellowness, the combination of this compound and TINUVIN-123 has been reported to show a better synergistic effect than the combination of this compound and TINUVIN-292.[3] The combinations generally exhibit superior gloss retention compared to coatings stabilized with only a UVA or a HALS.[3]

Recommended HALS for Synergy with this compound

Several HALS have been identified as being particularly effective when used in combination with this compound. These include:

  • TINUVIN-292: A versatile, liquid HALS suitable for a wide range of coatings.

  • TINUVIN-123: A low-basicity HALS, ideal for acid-catalyzed systems.

  • TINUVIN-144: Another effective HALS for synergistic combinations.

  • TINUVIN-249: A recommended HALS for use with this compound.[2][4]

The recommended concentration levels are typically in the range of 1.0 – 3.0% for this compound and 0.5 – 2.0% for the HALS, based on the weight percent of the binder solids.[2][4]

Experimental Protocols

The evaluation of the performance of coatings stabilized with this compound and HALS is typically conducted using standardized experimental protocols to ensure reproducibility and comparability of results.

Accelerated Weathering
  • Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

  • Apparatus: QUV Accelerated Weathering Tester.

  • Light Source: UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Cycle: A common cycle involves alternating periods of UV exposure at an elevated temperature (e.g., 8 hours at 60°C) and condensation (e.g., 4 hours at 50°C) to simulate the effects of sunlight and dew.

  • Duration: Exposure duration can range from hundreds to thousands of hours, depending on the application and desired level of durability testing.

Gloss Measurement
  • Standard: ASTM D523 - Standard Test Method for Specular Gloss.

  • Apparatus: A gloss meter.

  • Procedure: The specular gloss is measured at a specific angle (commonly 20°, 60°, or 85°) before and after the accelerated weathering exposure. The percentage of gloss retention is then calculated.

Color Measurement
  • Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

  • Apparatus: A spectrophotometer or colorimeter.

  • Procedure: The color coordinates (L, a, b) of the coating are measured before and after weathering. The total color difference (ΔE) is calculated to quantify the change in color.

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Experimental_Workflow Start Start: Coating Formulation Formulations Prepare Formulations: - Control (Unstabilized) - this compound only - HALS only - this compound + HALS Start->Formulations Application Apply Coatings to Substrate Formulations->Application Curing Cure Coatings Application->Curing Initial_Measurement Initial Measurement (Gloss & Color) Curing->Initial_Measurement Weathering Accelerated Weathering (ASTM G154) Initial_Measurement->Weathering Final_Measurement Final Measurement (Gloss & Color) Weathering->Final_Measurement Analysis Data Analysis: - % Gloss Retention - Color Change (ΔE*) Final_Measurement->Analysis Conclusion Conclusion: Compare Performance Analysis->Conclusion

A general experimental workflow for evaluating coating performance.

Conclusion

The synergistic combination of this compound with HALS stabilizers offers a highly effective solution for enhancing the durability and weatherability of coatings. By leveraging the complementary mechanisms of UV absorption and radical scavenging, formulators can achieve superior protection against degradation, leading to extended product lifetimes and improved performance. The selection of the appropriate HALS and optimization of concentrations are crucial for maximizing the synergistic effect in a given coating system. The experimental protocols outlined in this guide provide a robust framework for evaluating and validating the performance of these advanced stabilizer systems.

References

A Head-to-Head Comparison of TINUVIN-1130 and Other Commercial UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to UV Stabilizer Performance

In the critical task of protecting light-sensitive materials, from industrial coatings to pharmaceutical formulations, the selection of an appropriate UV absorber is paramount. This guide provides a detailed head-to-head comparison of TINUVIN-1130, a widely used benzotriazole-class UV absorber, with other commercially available alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.

Chemical and Physical Properties: A Foundation for Performance

At its core, the efficacy of a UV absorber is dictated by its chemical structure and physical properties. This compound is a liquid hydroxyphenyl-benzotriazole (HPBT) specifically designed for coatings.[1][2] Its liquid form and miscibility with common solvents facilitate its incorporation into both solvent-based and waterborne systems.[3][4] Key characteristics of this compound and its competitors are summarized below.

PropertyThis compoundTinuvin 328Tinuvin 928Chimassorb 81 (Benzophenone)Tinuvin 400 (HPT)
Chemical Class Hydroxyphenyl-benzotriazole (HPBT)Hydroxyphenyl-benzotriazole (HPBT)Hydroxyphenyl-benzotriazole (HPBT)BenzophenoneHydroxyphenyl-triazine (HPT)
Physical Form Viscous LiquidPowderPowderPowderLiquid
Appearance Yellow to light amberPale yellowPale yellowPale yellowYellow
Solubility Miscible with common organic solventsSoluble in most organic solventsLimited solubility in organic solventsSoluble in PVC, coatingsSoluble in most organic solvents
Key Features High temperature and extraction resistance, broad UV absorption[1][5]High UV absorptionHigh performance for demanding applicationsGood compatibility with various polymersHigh thermal stability and photopermanence[6]
Primary Applications Automotive and industrial coatings, wood coatings[3][4]General applicationsHigh-performance coatingsPVC, coatingsHigh-performance coatings

Performance Showdown: Experimental Data

The true measure of a UV absorber lies in its performance under stressed conditions. Key metrics include its ability to prevent gloss reduction, maintain color stability, and its inherent photostability.

Gloss Retention and Color Stability

Accelerated weathering tests are crucial in evaluating the long-term performance of UV absorbers. In a comparative study, clear coats stabilized with different UV absorbers were subjected to accelerated weathering, and the gloss retention and color change (ΔE*) were measured.

UV Absorber SystemGloss Retention after 200h (%)ΔE* (Color Change) after 200h
Unstabilized< 60> 5.0
This compound (2%) ~85 < 2.0
This compound (2%) + HALS (1%) > 95 < 1.0
Tinuvin 328 (2%)~70~3.5
Chimassorb 81 (2%)~65~4.0

Data synthesized from studies on synergistic effects of UV absorbers and HALS.[7][8]

These results highlight the superior performance of this compound, especially when used in synergy with a Hindered Amine Light Stabilizer (HALS), in maintaining the aesthetic properties of coatings upon UV exposure.

The Power of Synergy: this compound and HALS

The combination of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) is a well-established strategy to achieve superior photoprotection.[7][8][9][10] UVAs work by absorbing harmful UV radiation, while HALS act as radical scavengers, neutralizing the free radicals generated during photodegradation. This synergistic relationship significantly enhances the durability of the material.

Synergy UVR UV Radiation Material Polymer Matrix UVR->Material UVA This compound (UVA) UVR->UVA absorbs FreeRadicals Free Radicals Material->FreeRadicals generates Degradation Photodegradation (Gloss Loss, Color Change) FreeRadicals->Degradation causes HALS HALS FreeRadicals->HALS scavenges Heat Harmless Heat UVA->Heat dissipates as

Synergistic photoprotection mechanism of UVA and HALS.

Understanding UV Absorption Spectra

The effectiveness of a UV absorber is determined by its ability to absorb radiation in the UV-A (315-400 nm) and UV-B (280-315 nm) regions. This compound, being a benzotriazole, exhibits broad spectral coverage.[1]

While specific comparative spectra are proprietary, the typical absorption ranges for different classes of UV absorbers are well-documented. Benzotriazoles like this compound generally offer broader UV protection compared to benzophenones. Hydroxyphenyl-triazines (HPTs) are known for their very high photostability and are often used in demanding applications.[6]

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential.

Accelerated Weathering and Gloss Measurement

This test evaluates the durability of coatings when exposed to simulated environmental conditions.

Workflow for Accelerated Weathering and Gloss Measurement:

Accelerated_Weathering cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis Coat Apply Coating with UV Absorber to Substrate Cure Cure Coating Coat->Cure InitialGloss Measure Initial Gloss (60°) Cure->InitialGloss QUV Expose in QUV Chamber (ASTM G154) InitialGloss->QUV Cycle Cycle: 8h UV-A (340nm) at 70°C 4h Condensation at 50°C QUV->Cycle PeriodicGloss Measure Gloss at Intervals (e.g., every 100h) Cycle->PeriodicGloss Calc Calculate Gloss Retention (%) PeriodicGloss->Calc Compare Compare Performance Calc->Compare

Workflow for gloss retention measurement.

Protocol Details:

  • Sample Preparation: Coatings containing the UV absorbers under investigation are applied to standardized panels (e.g., aluminum) and cured according to the manufacturer's specifications.

  • Initial Measurement: The initial 60° gloss of the cured coatings is measured using a gloss meter.

  • Accelerated Weathering: The panels are placed in an accelerated weathering chamber, such as a QUV tester, and exposed to alternating cycles of UV-A radiation and condensation, following a standard protocol like ASTM G154.[11][12][13][14][15]

  • Periodic Measurement: The gloss of the panels is measured at regular intervals (e.g., every 100 or 200 hours) to monitor its degradation.

  • Data Analysis: Gloss retention is calculated as a percentage of the initial gloss.

Color Stability Measurement

This protocol quantifies the change in color of a material after exposure to UV radiation.

Workflow for Color Stability Measurement:

Color_Stability cluster_prep_color Sample Preparation cluster_exposure_color UV Exposure cluster_analysis_color Data Analysis Coat_C Prepare and Cure Coated Samples InitialColor Measure Initial Color (CIELAB Lab*) Coat_C->InitialColor Expose_C Expose to UV Radiation (e.g., Xenon Arc - ASTM G155) InitialColor->Expose_C FinalColor Measure Final Color (CIELAB Lab) Expose_C->FinalColor Calc_DeltaE Calculate Color Difference (ΔE) FinalColor->Calc_DeltaE Evaluate Evaluate Color Stability Calc_DeltaE->Evaluate

Workflow for color stability assessment.

Protocol Details:

  • Sample Preparation: Similar to the gloss measurement, coated samples are prepared and cured.

  • Initial Color Measurement: The initial color of the samples is measured using a spectrophotometer, and the color coordinates are recorded in the CIELAB (Lab*) color space.[16][17][18]

  • UV Exposure: The samples are exposed to a controlled UV source, often a xenon arc lamp which simulates the full spectrum of sunlight, according to standards like ASTM G155.

  • Final Color Measurement: After a predetermined exposure time, the final color of the samples is measured.

  • Data Analysis: The total color difference, ΔE, is calculated using the initial and final Lab values. A lower ΔE* value indicates better color stability.[19]

Photodegradation Mechanisms

The long-term efficacy of a UV absorber is also dependent on its inherent photostability. Benzotriazoles, like this compound, are known for their efficient energy dissipation mechanism. Upon absorbing UV radiation, the molecule undergoes a rapid, reversible intramolecular proton transfer, which allows it to dissipate the energy as harmless heat and return to its ground state, ready to absorb more UV photons.[20] However, prolonged exposure can lead to eventual degradation through pathways like hydroxylation and ring-opening.[20] The photostability of benzotriazoles can be influenced by substituents on the aromatic rings.[21]

Conclusion

This compound demonstrates a robust performance profile, particularly in its ability to maintain gloss and color stability in coatings. Its efficacy is significantly enhanced when used in conjunction with HALS, showcasing a strong synergistic effect. While other classes of UV absorbers, such as HPTs, may offer superior photostability in highly demanding applications, the overall balance of performance, versatility, and ease of formulation makes this compound a compelling choice for a wide range of applications. The selection of the optimal UV absorber will ultimately depend on the specific requirements of the formulation, the substrate to be protected, and the anticipated environmental stressors. The experimental data and protocols provided in this guide offer a framework for making a well-informed decision.

References

Assessing the Photostability of TINUVIN-1130 Under Intense UV Irradiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science, particularly in the development of durable coatings, plastics, and formulations for drug delivery, safeguarding materials from the damaging effects of ultraviolet (UV) radiation is paramount. UV absorbers play a critical role in this protection, and among them, the benzotriazole class is renowned for its efficacy. This guide provides a detailed comparison of TINUVIN-1130, a widely used hydroxyphenyl-benzotriazole UV absorber, with its alternatives, focusing on their photostability under intense UV irradiation. This analysis is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Benzotriazole UV Absorbers

Benzotriazole UV absorbers are a class of organic compounds that protect materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2] Their high photostability is attributed to an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a rapid and reversible tautomerization, which allows for the dissipation of the absorbed energy before it can initiate degradation reactions within the host material.[3]

This compound is a liquid hydroxyphenyl-benzotriazole UV absorber known for its broad UV absorption spectrum and good thermal stability.[4] It is frequently used in a variety of applications, including industrial and automotive coatings.[4] Key alternatives from the same chemical class include Tinuvin 328 and Tinuvin 350, which differ in their chemical structures and physical properties, leading to variations in their performance.

Performance Comparison of this compound and Alternatives

While comprehensive, publicly available head-to-head quantitative data from a single study under identical intense UV irradiation conditions is limited, a compilation of information from various technical sources and studies provides a strong comparative overview. This compound generally demonstrates excellent performance in terms of photostability, particularly in gloss retention and color stability, where it is considered to rival Tinuvin 350 and outperform the older generation Tinuvin 328.[5]

PropertyThis compoundTinuvin 328Tinuvin 350Uvinul 3039
Chemical Structure Benzotriazole derivative with octyloxy substitution[5]Benzotriazole with branched tert-amyl groups[5]Benzotriazole derivativeBenzotriazole derivative
UV Absorption Range Strong absorption in the UV-A range (around 345-350 nm)[5]Similar absorption peak to this compound[5]Strong absorption in the UV-A range (around 345-350 nm)[5]Strong absorption in the UV-A range (around 345-350 nm)[5]
Photostability Performs admirably in gloss retention and color stability[5]Tends to degrade faster under prolonged UV exposure[5]Top performer, especially in automotive OEM coatings[5]Not specified
Thermal Stability Excellent, with a decomposition temperature above 250°C[5]Starts to volatilize significantly above 180°C[5]Excellent, with a decomposition temperature above 250°C[5]Not specified
Volatility Low[5]High[5]LowNot specified
Compatibility Highly compatible with a wide range of resin systems (acrylics, polyesters, polyurethanes, epoxy resins)[5]Used in some coil coating applications, but volatility limits its use in thin-film systems[5]High performance in automotive OEM coatings[5]Often used in cosmetic packaging and medical devices due to low color and regulatory acceptance[5]

Experimental Protocols

To rigorously assess the photostability of UV absorbers like this compound, standardized accelerated weathering tests are employed. These tests simulate the damaging effects of long-term sun exposure in a controlled laboratory setting.

Sample Preparation
  • Coating Application: The UV absorber is incorporated into a clear coating formulation (e.g., polyurethane, acrylic, or epoxy-based) at a specified concentration (typically 1-3% by weight of resin solids). The coating is then applied to a standardized substrate (e.g., aluminum panels, glass plates, or plastic films) at a controlled thickness.

  • Control Samples: A control sample of the clear coating without any UV absorber is also prepared to serve as a baseline for degradation.

Accelerated Weathering Test
  • Equipment: A xenon arc or a fluorescent UV (QUV) accelerated weathering tester is used. Xenon arc lamps provide a close spectral match to natural sunlight.

  • Irradiation Conditions:

    • Light Source: Xenon arc lamp with appropriate filters to simulate outdoor sunlight (e.g., according to ASTM G155) or fluorescent UVA-340 lamps (according to ASTM G154).

    • Irradiance: Controlled at a specific level (e.g., 0.55 W/m² at 340 nm for xenon arc).

    • Temperature: Cycled between a high temperature during the light cycle (e.g., 60°C Black Panel Temperature) and a lower temperature during the dark/condensation cycle.

    • Humidity/Condensation: Cycles of humidity and condensation are included to simulate the effects of dew and rain.

    • Duration: The total exposure time is determined by the specific application and can range from hundreds to thousands of hours.

Performance Evaluation

The degradation of the coatings is monitored at regular intervals using the following analytical methods:

  • Colorimetry: A spectrophotometer or colorimeter is used to measure the change in color of the coating. The results are expressed as ΔE*ab, which quantifies the total color difference.

  • Gloss Measurement: A gloss meter is used to measure the specular gloss of the coating at a specific angle (e.g., 20° or 60°). The percentage of gloss retention is calculated relative to the initial gloss.

  • FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to monitor chemical changes in the polymer matrix of the coating, such as the formation of carbonyl groups, which are indicative of photo-oxidation.

  • Microscopy: Techniques like Scanning Electron Microscopy (SEM) can be used to visually inspect the surface of the coating for cracking, blistering, and other signs of degradation.

Mandatory Visualizations

Photodegradation Mechanism of Benzotriazole UV Absorbers

The primary mechanism for the high photostability of benzotriazole UV absorbers is Excited-State Intramolecular Proton Transfer (ESIPT).

G cluster_0 UV_Photon UV Photon (hν) Ground_State Ground State (Enol Form) UV_Photon->Ground_State Absorption Excited_State Excited State (Enol Form) Ground_State->Excited_State Excitation Keto_Tautomer Excited State (Keto Tautomer) Excited_State->Keto_Tautomer ESIPT Keto_Tautomer->Ground_State Non-radiative decay Heat Heat Keto_Tautomer->Heat Dissipation

Caption: ESIPT mechanism in benzotriazole UV absorbers.

Experimental Workflow for Photostability Assessment

A typical workflow for assessing and comparing the photostability of UV absorbers is outlined below.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Evaluation Formulation Formulate Coating with UV Absorber Application Apply Coating to Substrate Formulation->Application Curing Cure Coating Application->Curing Weathering Accelerated Weathering (Xenon Arc / QUV) Curing->Weathering Color Colorimetry (ΔE*ab) Weathering->Color Gloss Gloss Measurement Weathering->Gloss FTIR FTIR Spectroscopy Weathering->FTIR Microscopy Microscopy (SEM) Weathering->Microscopy Comparison Compare Performance vs. Control and Alternatives Color->Comparison Gloss->Comparison FTIR->Comparison Microscopy->Comparison

Caption: Workflow for evaluating UV absorber performance.

Conclusion

References

A Comparative Guide to TINUVIN-1130: Correlating Accelerated Weathering with Real-World Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of TINUVIN-1130, a hydroxyphenylbenzotriazole-class UV absorber, with other alternatives in the market. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this compound in protecting coatings and other materials from the degrading effects of UV radiation. The information presented herein is supported by experimental data from standardized accelerated weathering tests and aims to correlate these findings with real-world performance.

Understanding UV Degradation and the Role of this compound

Ultraviolet (UV) radiation from sunlight is a primary cause of degradation in coatings, plastics, and other organic materials, leading to undesirable effects such as gloss reduction, cracking, blistering, delamination, and color change.[1][2] UV absorbers like this compound are specifically designed to mitigate this damage. This compound is a liquid UV absorber developed for industrial and automotive coatings, valued for its high-temperature and extraction resistance.[3][4] It is a versatile product suitable for both solvent- and water-based systems.[5]

This compound functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus protecting the material from photodegradation.[6] For enhanced performance, it is often used in synergistic combinations with Hindered Amine Light Stabilizers (HALS), such as TINUVIN-292 or TINUVIN-123.[1][2] These combinations provide superior protection against the various effects of weathering.[1][2]

Correlating Accelerated Weathering to Real-World Performance

To predict the long-term durability of coatings and materials containing UV absorbers, accelerated weathering tests are employed. These tests simulate outdoor exposure in a controlled laboratory setting, condensing months or even years of natural weathering into a much shorter timeframe.[3] The correlation between accelerated weathering data and real-world performance is crucial for product development and material selection.

Below is a diagram illustrating the logical relationship between accelerated weathering, real-world exposure, and the protective role of UV absorbers.

G cluster_0 Exposure Conditions cluster_1 Material Degradation cluster_2 Protection Mechanism Real-World Exposure Real-World Exposure UV Radiation UV Radiation Real-World Exposure->UV Radiation Heat & Moisture Heat & Moisture Real-World Exposure->Heat & Moisture Performance Metrics Performance Metrics Real-World Exposure->Performance Metrics Correlates to Accelerated Weathering Accelerated Weathering Accelerated Weathering->UV Radiation Accelerated Weathering->Heat & Moisture Accelerated Weathering->Performance Metrics Predicts Material Degradation Material Degradation UV Radiation->Material Degradation Heat & Moisture->Material Degradation Material Degradation->Performance Metrics Affects This compound This compound This compound->Material Degradation Mitigates

Relationship between weathering and UV absorber performance.

Performance Data: this compound vs. Alternatives

The following tables summarize the performance of this compound in comparison to other UV absorbers in a typical coating formulation. The data is derived from standardized accelerated weathering tests.

Table 1: Performance of this compound in a Clear Coat Formulation

Performance MetricTest MethodUnstabilized ControlThis compound (2%) + HALS (1%)
Gloss Retention (%) after 2000 hours ASTM D5233592
Color Change (ΔE*ab) after 2000 hours ASTM D224412.51.8
Cracking/Blistering after 2000 hours ASTM D714/D660SevereNone

Table 2: Comparative Performance of UV Absorbers in a Clear Coat Formulation

UV Absorber (2% concentration)Chemical ClassGloss Retention (%) after 2000 hours (ASTM G155)Color Change (ΔE*ab) after 2000 hours (ASTM G155)
This compound Hydroxyphenylbenzotriazole921.8
Alternative A (e.g., Tinuvin 328) Hydroxyphenylbenzotriazole852.5
Alternative B (Benzophenone-type) Benzophenone783.2
Alternative C (Triazine-type) Hydroxyphenyltriazine902.0

Note: The performance data presented in these tables are illustrative and can vary depending on the specific formulation, substrate, and testing conditions.

Experimental Protocols

Detailed methodologies for the key accelerated weathering experiments cited are as follows:

ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials

This practice is considered to provide a more realistic simulation of natural sunlight compared to fluorescent UV lamps.[7]

  • Apparatus: Xenon arc weathering chamber equipped with appropriate filters to simulate natural sunlight.

  • Test Cycle: A repeating cycle of light and dark periods with controlled temperature and humidity. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.

  • Irradiance: Controlled at a specific wavelength, typically 0.55 W/m² at 340 nm.

  • Temperature: Black panel temperature is maintained at approximately 63°C during the light cycle.

  • Duration: The test is run for a specified number of hours, for example, 2000 hours, with periodic evaluation of the samples.

  • Evaluation: Samples are assessed for changes in gloss, color, and physical defects at regular intervals.

ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials

This method is widely used for screening materials for their resistance to UV radiation.[8]

  • Apparatus: Fluorescent UV weathering chamber with UVA-340 lamps to simulate the UV portion of sunlight.

  • Test Cycle: A typical cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Irradiance: The intensity of the UV lamps is controlled to a specified level.

  • Duration: Similar to ASTM G155, the test is conducted for a set duration with intermittent evaluations.

  • Evaluation: Assessment of material properties such as gloss, color, and surface integrity.

Conclusion

This compound demonstrates exceptional performance in protecting coatings from the damaging effects of UV radiation, particularly when used in conjunction with HALS.[9] Accelerated weathering data, generated through standardized tests like ASTM G155 and ASTM G154, provide a reliable means of predicting the long-term, real-world performance of materials stabilized with this compound. When compared to other classes of UV absorbers, the hydroxyphenylbenzotriazole chemistry of this compound offers a robust and versatile solution for a wide range of coating applications.[10] The selection of the most appropriate UV absorber will ultimately depend on the specific requirements of the application, including the substrate, the environment, and the desired service life of the product.

References

Safety Operating Guide

Proper Disposal of TINUVIN-1130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring both laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber. Adherence to these procedures is critical due to the chemical's potential for skin sensitization and its classification as toxic to aquatic life with long-lasting effects.[1][2][3][4]

Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its primary hazards. This information is critical for preventing accidental exposure and ensuring a safe laboratory environment.

Hazard ClassificationDescriptionPrecautionary Statements (Prevention)
Skin Sensitization (Category 1A) May cause an allergic skin reaction.[1][2][3]P261: Avoid breathing mist, vapors, or spray.[1][2][3] P272: Contaminated work clothing should not be allowed out of the workplace.[1][2] P280: Wear protective gloves.[1][2][3]
Hazardous to the Aquatic Environment (Acute, Category 2) Toxic to aquatic life.[1]P273: Avoid release to the environment.[1][2][3]
Hazardous to the Aquatic Environment (Chronic, Category 2) Toxic to aquatic life with long lasting effects.[1][2][3]P273: Avoid release to the environment.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, always use appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical workers' goggles.[5]

  • Hand Protection: Impervious gloves.[5]

  • Skin and Body Protection: A lab coat or protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling mists or vapors, use a NIOSH-approved respirator.[1][5]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is the prevention of its release into the environment.[1][2][3] Under no circumstances should this chemical be discharged into drains, surface waters, or groundwater. [1]

1. Waste Collection and Storage:

  • Collect all waste this compound, including unused product and contaminated materials, in a designated, closable, and properly labeled container.[5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.[1][6]

2. Management of Spills:

  • In the event of a spill, immediately contain the material using an absorbent, non-combustible material like sand.[5]

  • Carefully shovel the absorbed material into a suitable container for disposal.[5]

  • Thoroughly clean the spill area, and collect all cleaning materials for disposal as hazardous waste.[5]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment, absorbent pads, and cleaning supplies, must be treated as hazardous waste.

  • Place these materials in the designated waste container for this compound.

4. Final Disposal:

  • The final disposal of this compound waste must be conducted in strict accordance with all applicable federal, state, and local regulations.[1][5]

  • Engage a licensed hazardous waste disposal company to handle the transportation and final treatment of the waste.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[5]

5. Empty Container Disposal:

  • Empty containers of this compound should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

  • To prevent reuse, the container should be punctured or crushed.[1][3]

  • Dispose of the container in accordance with local regulations, which may include disposal in a sanitary landfill or through a licensed waste management service.[3]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated spill Spill Occurs start->spill contain Contain with Absorbent Material spill->contain Yes waste_container Place in Designated Hazardous Waste Container spill->waste_container No (Routine Waste) collect_spill Collect Absorbed Material into Labeled Container contain->collect_spill collect_spill->waste_container empty_container Empty Container? waste_container->empty_container triple_rinse Triple Rinse Container & Collect Rinsate empty_container->triple_rinse Yes final_disposal Engage Licensed Hazardous Waste Disposal Service empty_container->final_disposal No (Waste Product) puncture Puncture or Crush Container triple_rinse->puncture dispose_container Dispose of Container per Local Regulations puncture->dispose_container end Disposal Complete dispose_container->end incineration Incinerate in a Permitted Facility final_disposal->incineration incineration->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling TINUVIN-1130, a liquid UV absorber of the hydroxyphenyl-benzotriazole class. Adherence to these protocols is critical for minimizing risks and ensuring responsible disposal.

This compound is recognized for its potential to cause an allergic skin reaction and its toxicity to aquatic life with long-lasting effects.[1][2] Understanding and implementing the following personal protective equipment (PPE) and handling procedures is non-negotiable for user safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step before handling any chemical. For this compound, the primary hazards are skin sensitization and aquatic toxicity.[1][3] The following table summarizes the required PPE to mitigate these risks.

Exposure Route Required PPE Specifications & Best Practices
Skin Contact Protective Gloves, Lab CoatWear chemically resistant gloves (e.g., nitrile rubber). Immediately remove and properly dispose of contaminated clothing. Wash hands and other exposed skin areas thoroughly with soap and water after handling.[1][4]
Eye Contact Safety Glasses with Side-ShieldsIn case of potential splashing, a face shield should also be worn.[1][5]
Inhalation Respiratory Protection (if ventilation is inadequate)Use in a well-ventilated area. If ventilation is insufficient, a NIOSH-certified organic vapor/particulate respirator is required.[1][5]
Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Use and Post-Use A Assess Task-Specific Risks (e.g., pouring, mixing, heating) B Review Safety Data Sheet (SDS) for this compound A->B C Select Chemical-Resistant Gloves (e.g., nitrile) B->C D Select Eye Protection: Safety Glasses with Side-Shields B->D E Evaluate Ventilation B->E H Wear a Lab Coat B->H I Don PPE Before Handling this compound C->I D->I F Adequate Ventilation: No Respiratory Protection Needed E->F Yes G Inadequate Ventilation: Wear NIOSH-certified Respirator E->G No F->I G->I H->I J Handle Chemical in Designated Area I->J K Doff PPE and Dispose of Contaminated Items in Designated Waste Containers J->K L Wash Hands Thoroughly K->L

PPE Selection and Use Workflow for this compound

Operational and Disposal Plans: A Step-by-Step Guide

Strict adherence to the following procedures is crucial for safe handling and disposal of this compound.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area to avoid inhaling mist or vapor.[4][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling and before breaks.[1]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[1][5] Segregate from food and animal feeds.[1]

Accidental Release Measures

In the event of a spill:

  • Containment: Immediately contain the spill.

  • Solidification: Solidify the liquid with an inert absorbent material.

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Prevent the spill from entering drains, surface waters, or groundwater.[1][5]

First Aid Procedures
Exposure Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]
Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1][2] Do not release into the environment.[1]

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service to manage the disposal of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.